molecular formula C5H6ClN3 B1358026 (5-Chloropyrazin-2-YL)methanamine CAS No. 1060814-53-0

(5-Chloropyrazin-2-YL)methanamine

Cat. No.: B1358026
CAS No.: 1060814-53-0
M. Wt: 143.57 g/mol
InChI Key: SYZWYECIPSWFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloropyrazin-2-YL)methanamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloropyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZWYECIPSWFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617258
Record name 1-(5-Chloropyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060814-53-0
Record name 1-(5-Chloropyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloropyrazin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine: A Key Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a pivotal heterocyclic amine that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid pyrazine core, coupled with strategically placed chloro and aminomethyl functional groups, makes it an ideal scaffold for developing targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of potent and selective kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib and inhibitors of the mitotic kinase Nek2. This document includes detailed summaries of its chemical data, representative experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in medicinal chemistry and drug development.

Chemical Properties and Identification

This compound is most commonly handled in its hydrochloride salt form to improve stability and solubility in polar solvents.[1] The free base and hydrochloride salt possess distinct properties and identifiers crucial for procurement, characterization, and reaction planning.

Table 1: Chemical and Physical Properties
PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
Synonyms 5-Chloro-2-pyrazinemethanamine, 2-(Aminomethyl)-5-chloropyrazine5-Chloro-2-pyrazinemethanamine hydrochloride
CAS Number 1060814-53-0[2][3]1794737-26-0[4][5]
Molecular Formula C₅H₆ClN₃[2]C₅H₆ClN₃·HCl (or C₅H₇Cl₂N₃)[4][6]
Molecular Weight 143.57 g/mol [2]180.03 g/mol [4]
Appearance Off-white solid[3]Solid[4]
Purity Typically ≥98%[3]Typically ≥97%[4][7]
Solubility Soluble in methanol[3]Enhanced solubility in polar solvents[1]
Storage 2–8 °C under inert gas (Nitrogen or Argon)[2]2–8 °C under inert gas[8]
Predicted pKa 6.35 ± 0.29[2]Not applicable
Predicted Boiling Point 233.8 ± 35.0 °C[2]Not applicable
Predicted Density 1.331 ± 0.06 g/cm³[2]Not applicable

Role in Drug Discovery and Development

The primary significance of this compound lies in its function as a critical "hinge-binding" fragment in the synthesis of kinase inhibitors.[1] The pyrazine nitrogen atoms can form key hydrogen bonds with the hinge region of a kinase active site, while the aminomethyl group provides a vector for attaching other moieties to achieve potency and selectivity.

  • Acalabrutinib Intermediate : This compound is a documented intermediate in the synthesis of Acalabrutinib, a second-generation, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of B-cell malignancies.[9][10]

  • Nek2 Kinase Inhibitors : The scaffold is integral to the development of inhibitors for Nek2 (Never in mitosis gene a-related kinase 2), a serine/threonine kinase overexpressed in various cancers and considered a promising therapeutic target.[1]

  • Scaffold for Chemical Libraries : The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, enabling the creation of diverse compound libraries for screening against various therapeutic targets.[1] The scaffold has also been investigated for potential antimicrobial and antifungal activities.[1]

Synthesis and Reactivity

The synthesis of this compound has been approached through several routes. A notable method involves a nucleophilic aromatic substitution (SNAr) reaction followed by a deprotection/decarboxylation sequence. This approach has been optimized for scale-up campaigns.[11]

Experimental Protocol: Synthesis via SNAr and Deprotection (Representative)

This protocol is adapted from a reported route development study.[11]

Objective: To synthesize this compound hydrochloride (7·HCl) from 2,5-dichloropyrazine.

Step 1: SNAr Reaction

  • To a solution of 2,5-dichloropyrazine (1.0 eq.) in a suitable solvent such as acetonitrile, add a protected glycine derivative, for example, N-(diphenylmethylene)glycine tert-butyl ester (1.1 eq.).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by HPLC or TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude adduct.

Step 2: Deprotection and Decarboxylation

  • Dissolve the crude adduct from Step 1 in a mixture of toluene and water.

  • Add concentrated hydrochloric acid (HCl, 5.0 eq.).

  • Heat the mixture to 75 °C and stir for approximately 3 hours, monitoring for the complete conversion to the primary amine salt.[11] This single step facilitates both the deprotection of the benzophenone imine and the decarboxylation of the tert-butyl ester.

  • After cooling, the product, this compound as its bis-HCl salt, can be isolated. Further processing, such as neutralization or salt exchange, may be performed depending on the requirements of the subsequent step.

Diagram: Synthetic Workflow

G start 2,5-Dichloropyrazine + Protected Glycine Derivative step1 SNAr Reaction (Cs2CO3, MeCN, 80°C) start->step1 step2 Intermediate Adduct step1->step2 step3 Deprotection / Decarboxylation (HCl, Toluene/Water, 75°C) step2->step3 end_product This compound Hydrochloride Salt step3->end_product

Caption: High-level workflow for the synthesis of this compound HCl.

Biological Activity of Derived Kinase Inhibitors

While this compound is an intermediate, its value is demonstrated by the high potency of the final drug molecules it helps create. Below is a summary of the inhibitory activity of Acalabrutinib and a representative aminopyrazine-based Nek2 inhibitor.

Table 2: Biological Potency of Representative Kinase Inhibitors
InhibitorTarget KinaseIC₅₀ ValueNotes
Acalabrutinib Bruton's tyrosine kinase (BTK)5.1 nM[1][3]A highly selective, covalent inhibitor. Demonstrates less off-target activity compared to the first-generation inhibitor ibrutinib.[2]
Aminopyrazine (R)-21 Nek222 nM[4][6]A potent and selective Nek2 inhibitor developed from an aminopyrazine scaffold, demonstrating the utility of this core structure.

Key Signaling Pathways

Understanding the signaling pathways in which target kinases operate is crucial for drug development. This compound is a building block for inhibitors of BTK and Nek2, which are involved in B-cell signaling and cell cycle regulation, respectively.

Diagram: Bruton's Tyrosine Kinase (BTK) Signaling Pathway```dot

G BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3->Ca_PKC DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: Dual roles of Nek2 kinase in normal mitosis and oncogenic pathways. [5][8]

Experimental Workflow: Kinase Inhibitor Screening

After synthesizing a library of compounds using this compound, a typical screening cascade is employed to identify and characterize lead candidates.

Diagram: General Kinase Inhibitor Screening Workflow

G A Compound Library Synthesis (from core scaffold) B Primary Screen: Biochemical Kinase Assay A->B C Determine IC₅₀ Values B->C D Selectivity Profiling (Kinome Panel Screen) C->D E Secondary Screen: Cellular Target Engagement Assay (e.g., CETSA) D->E F Functional Cellular Assays (Proliferation, Apoptosis, etc.) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Lead Candidate G->H

Caption: A representative workflow for the screening and validation of kinase inhibitors.

Safety and Handling

This compound and its hydrochloride salt are intended for research and development purposes only and are not for human or veterinary use. [1][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood. [1]* SDS: Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information, first-aid measures, and disposal guidelines.

  • Chemical Stability: The hydrochloride salt is more stable under acidic conditions but may be susceptible to hydrolysis under basic conditions, requiring careful pH control during storage and reactions. [1]

Conclusion

This compound stands out as a high-value synthetic intermediate in modern drug discovery. Its structural features are ideally suited for the design of kinase inhibitors, a class of drugs that has revolutionized oncology and immunology. The successful development of Acalabrutinib serves as a prime example of its utility. This guide provides the foundational technical information required for researchers to effectively utilize this potent building block in the creation of next-generation targeted therapies.

References

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine hydrochloride is a critical heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive chlorine atom and an aminomethyl group on the pyrazine ring, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound hydrochloride. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its primary application in the development of targeted therapies, most notably as a key component in the synthesis of kinase inhibitors.

Core Properties

This compound hydrochloride is a solid, off-white compound at room temperature.[1] The hydrochloride salt enhances its stability and solubility in polar solvents, which is advantageous for its use in various chemical reactions.[2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1794737-26-0[1][3][4]
Molecular Formula C₅H₇Cl₂N₃[3]
Molecular Weight 180.03 g/mol [3][5]
Appearance Off-white to white solid[1]
Purity Typically ≥95%[6]
Solubility Soluble in Methanol[1]
Storage Temperature 2-8°C[1]
Structural Information

The chemical structure of this compound hydrochloride features a pyrazine ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. The amine group is protonated to form the hydrochloride salt.

Chemical Structure:

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride has been a subject of significant process development to enable its use in large-scale pharmaceutical manufacturing. The most common synthetic routes involve the reaction of a dichloropyrazine precursor with a protected glycine derivative, followed by deprotection and decarboxylation.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound hydrochloride.

G Synthesis Workflow Dichloropyrazine 2,5-Dichloropyrazine SNAr SNAr Reaction Dichloropyrazine->SNAr ProtectedGlycine Protected Glycine Derivative ProtectedGlycine->SNAr Adduct Intermediate Adduct SNAr->Adduct Deprotection Acid-mediated Deprotection & Decarboxylation Adduct->Deprotection FinalProduct This compound hydrochloride Deprotection->FinalProduct

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol is based on established literature procedures for the multi-gram scale synthesis of this compound hydrochloride.

Materials:

  • 2,5-Dichloropyrazine

  • tert-Butyl (diphenylmethylene)glycinate

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (HCl)

  • Toluene

  • Methanol (MeOH)

  • Heptane

  • Silica gel

Procedure:

  • SNAr Reaction:

    • To a solution of 2,5-dichloropyrazine (1.0 eq) in acetonitrile, add tert-butyl (diphenylmethylene)glycinate (1.05 eq) and cesium carbonate (1.5 eq).

    • Heat the reaction mixture to 80°C and stir overnight.

    • Monitor the reaction progress by HPLC. If the reaction is incomplete, an additional portion of cesium carbonate (1.0 eq) can be added, and stirring at 80°C is continued for another 5 hours.

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation of Intermediate:

    • Filter the suspended solids and concentrate the filtrate to remove the majority of the acetonitrile.

    • Perform an aqueous work-up of the residue.

    • The crude intermediate can be used in the next step without further purification.

  • Deprotection and Decarboxylation:

    • Expose the crude intermediate to 5 equivalents of hydrochloric acid in a mixture of water and toluene at 75°C for 3 hours.[7] This single step facilitates both the deprotection of the benzophenone imine and the hydrolysis of the tert-butyl ester.[7]

  • Purification of the Final Product:

    • After the reaction is complete, perform an aqueous work-up.

    • The crude product can be purified by filtration through a silica gel pad to remove baseline impurities.

    • Further purification can be achieved by crystallization from heptane to yield this compound hydrochloride as a solid.[7]

Analytical Methods

Quality control and characterization of this compound hydrochloride are typically performed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid. UV detection is commonly employed in the range of 220-320 nm.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The spectra would be consistent with the assigned structure, showing characteristic peaks for the pyrazine ring protons and the aminomethyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Pharmacological Significance and Applications

This compound hydrochloride's primary pharmacological significance lies in its role as a key intermediate in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role as a Building Block in Kinase Inhibitor Synthesis

The pyrazine ring of this compound serves as a scaffold that can be further functionalized to create potent and selective kinase inhibitors. The chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various side chains to optimize binding to the target kinase.

G Role in Kinase Inhibitor Synthesis Compound This compound hydrochloride Reaction Chemical Synthesis (e.g., coupling reactions) Compound->Reaction KinaseInhibitor Potent & Selective Kinase Inhibitor (e.g., Acalabrutinib, Nek2 inhibitors) Reaction->KinaseInhibitor TargetKinase Target Kinase (e.g., BTK, Nek2) KinaseInhibitor->TargetKinase Inhibition BiologicalEffect Modulation of Cellular Signaling & Therapeutic Effect TargetKinase->BiologicalEffect Regulates

Caption: Logical relationship illustrating the role of the compound in drug development.

Application in the Synthesis of Acalabrutinib

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound hydrochloride is a crucial intermediate in the synthesis of Acalabrutinib.[4]

Potential in Nek2 Inhibitor Development

The compound has also been utilized in the development of potent and selective inhibitors of Nek2 (Never in mitosis gene a-related kinase-2).[2] Nek2 is considered a promising target in cancer research due to its elevated expression in various tumors.[2]

Broader Pharmacological Context of Pyrazine Derivatives

The pyrazine scaffold is present in numerous biologically active compounds. Derivatives of pyrazine have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer[9]

  • Anti-inflammatory[9]

  • Antibacterial[9]

  • Antifungal[2]

  • Antiparasitic[9]

This broad spectrum of activity underscores the importance of pyrazine-containing compounds in drug discovery and development.

Safety and Handling

This compound hydrochloride is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt improves its stability under acidic conditions.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a versatile and valuable building block for the synthesis of pharmacologically active molecules. Its well-defined chemical properties, established synthetic routes, and crucial role in the development of targeted therapies like kinase inhibitors make it a compound of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its core properties, synthesis, and applications to support ongoing research and development efforts.

References

(5-Chloropyrazin-2-YL)methanamine: A Technical Whitepaper on its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a heterocyclic amine that has garnered attention primarily as a versatile synthetic intermediate in the development of targeted therapeutics, notably as a key building block for kinase inhibitors. While its role as a chemical precursor is well-established, emerging, yet limited, evidence suggests that the compound itself may possess intrinsic biological activity. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, focusing on its identified interactions with Janus Kinase 3 (JAK3) and a potential role in the inhibition of A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS5). This document summarizes the available quantitative data, outlines detailed potential experimental protocols for its characterization, and visualizes the relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a chlorinated pyrazine derivative recognized for its utility in medicinal chemistry. Its structural features, including the pyrazine ring and the amine functional group, make it a valuable scaffold for the synthesis of complex molecules designed to interact with specific biological targets. Its most prominent application is as an intermediate in the synthesis of kinase inhibitors, such as those targeting Nek2, and as a component in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Beyond its role as a synthetic building block, preliminary screening data has indicated that this compound may directly modulate the activity of key enzymes implicated in immunology and inflammatory diseases. This suggests that the compound, or its derivatives, could have therapeutic potential. This whitepaper will delve into the known and potential mechanisms of action of this compound, providing a foundational resource for researchers in the field.

Putative Mechanisms of Action

The biological activity of this compound appears to be centered on its ability to interact with the ATP-binding pockets of kinases and the active sites of metalloproteinases. The chloropyrazine scaffold is a key feature that may facilitate these interactions.

Inhibition of Janus Kinase 3 (JAK3)

The most concrete evidence for the intrinsic biological activity of this compound comes from its identification as a fragment hit in a screening assay against Janus Kinase 3 (JAK3).

2.1.1. The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. JAK3 plays a crucial role in the development and function of lymphocytes.

The signaling cascade is initiated when a cytokine binds to its receptor, leading to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of gene transcription.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Inhibitor->JAK3 Inhibits

Figure 1: The JAK/STAT signaling pathway and the putative inhibitory action of this compound on JAK3.

2.1.2. Quantitative Data

This compound has been identified as a fragment hit for JAK3 inhibition.

CompoundTargetAssay TypeIC50
This compoundJAK3Biochemical Assay42 µM

2.1.3. Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against JAK3.

  • Materials:

    • Recombinant human JAK3 enzyme

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP

    • This compound

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In the wells of the assay plate, add the kinase assay buffer, the JAK3 enzyme, and the kinase substrate.

    • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for JAK3.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer. The signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilution of This compound Start->Prepare_Compound Add_Reagents Add Kinase, Substrate, and Compound to Plate Prepare_Compound->Add_Reagents Pre_Incubate Pre-incubate at RT Add_Reagents->Pre_Incubate Start_Reaction Initiate Reaction with ATP Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Measure Measure Luminescence Stop_Reaction->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: A representative workflow for an in vitro kinase inhibition assay.
Potential Inhibition of ADAMTS5

This compound has also been suggested as a potential inhibitor of ADAMTS5, a key enzyme in the degradation of aggrecan in the cartilage matrix, which is a hallmark of osteoarthritis.

2.2.1. The Role of ADAMTS5 in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes to produce matrix-degrading enzymes, including ADAMTS5. ADAMTS5 cleaves aggrecan, a major proteoglycan in cartilage, leading to the loss of cartilage integrity, inflammation, and apoptosis of chondrocytes. Inhibition of ADAMTS5 is therefore a promising therapeutic strategy for osteoarthritis.

ADAMTS5_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Chondrocyte Chondrocyte Cytokines->Chondrocyte Stimulate ADAMTS5_exp ↑ ADAMTS5 Expression Chondrocyte->ADAMTS5_exp ADAMTS5 ADAMTS5 ADAMTS5_exp->ADAMTS5 Aggrecan Aggrecan (in Cartilage Matrix) ADAMTS5->Aggrecan Cleaves Degradation Aggrecan Degradation OA Osteoarthritis Progression Degradation->OA Inhibitor This compound Inhibitor->ADAMTS5 Potentially Inhibits

Figure 3: The role of ADAMTS5 in osteoarthritis and the potential inhibitory action of this compound.

2.2.2. Quantitative Data

Currently, there is no publicly available quantitative data (e.g., IC50, Ki) for the inhibition of ADAMTS5 by this compound. Further experimental investigation is required to confirm and quantify this potential activity.

2.2.3. Proposed Experimental Protocol: In Vitro ADAMTS5 Inhibition Assay (Fluorogenic Peptide Substrate)

This protocol outlines a representative method to assess the inhibitory potential of this compound against ADAMTS5.

  • Materials:

    • Recombinant human ADAMTS5 enzyme

    • Fluorogenic ADAMTS5 substrate (e.g., a peptide with a fluorescent reporter and a quencher)

    • This compound

    • Assay buffer (e.g., Tris-HCl, NaCl, CaCl2)

    • Black, flat-bottom 96- or 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the ADAMTS5 enzyme to the wells of the assay plate.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic ADAMTS5 substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will be specific to the fluorophore used). The rate of increase in fluorescence is proportional to the enzyme activity.

    • Calculate the initial reaction velocities for each compound concentration.

    • Determine the percent inhibition and calculate the IC50 value by fitting the data to a dose-response curve.

Summary and Future Directions

This compound is a chemical entity with a well-defined role in synthetic medicinal chemistry. The available evidence, although limited, suggests that it may also possess intrinsic biological activity as an inhibitor of JAK3 and potentially ADAMTS5. The single reported IC50 value against JAK3 provides a starting point for further investigation and optimization.

To fully elucidate the mechanism of action and therapeutic potential of this compound, the following future studies are recommended:

  • Comprehensive Kinase Profiling: Screening against a broad panel of kinases to determine its selectivity profile.

  • Confirmation and Quantification of ADAMTS5 Inhibition: Performing in vitro assays to confirm and quantify the inhibitory activity against ADAMTS5 and other related metalloproteinases.

  • Cell-Based Assays: Evaluating the compound's activity in relevant cellular models to assess its cell permeability and on-target effects in a more physiological context.

  • Structural Biology Studies: Co-crystallization of the compound with its target enzymes to understand the molecular basis of its inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

The Chloropyrazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloropyrazine scaffold, a privileged heterocyclic motif, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a wide range of biological interactions have cemented its role in the development of novel therapeutics across diverse disease areas. This technical guide provides a comprehensive overview of the chloropyrazine core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Synthesis of Chloropyrazine Derivatives

The synthetic accessibility of the chloropyrazine scaffold allows for the creation of diverse compound libraries for drug discovery. Various methodologies have been developed for the functionalization of the chloropyrazine ring, enabling the introduction of a wide array of substituents to modulate physicochemical properties and biological activity.

A common and effective strategy for the synthesis of N-aryl-6-chloropyrazine-2-carboxamides involves the initial conversion of 6-chloropyrazine-2-carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with a substituted aniline in the presence of a base, like pyridine or triethylamine, yields the desired N-aryl-6-chloropyrazine-2-carboxamide.

Another key synthetic route is the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines. This reaction can be performed using conventional heating in a solvent like tetrahydrofuran (THF) with a base such as triethylamine, or under microwave irradiation in a solvent like methanol with pyridine as the base.

The synthesis of chloropyrazine-based chalcones and conjugated 1,5-benzothiazepines has also been reported. This involves the treatment of 2-acetyl-5-chloropyrazine with substituted aromatic or heteroaromatic aldehydes in ethanol under basic conditions to form chalcone intermediates. These intermediates are then refluxed with 2-aminothiophenol to yield the target benzothiazepines[1].

Biological Activities and Quantitative Data

Derivatives of the chloropyrazine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds as therapeutic agents.

Anticancer Activity

Chloropyrazine-containing compounds have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Compound ClassCell LineIC₅₀ (µM)Reference
Chloropyrazine-tethered Pyrimidine DerivativesDU-145 (Prostate Cancer)5 µg/mL[2]
3-Benzylaminopyrazine-2-carboxamidesHepG2 (Liver Cancer)≥ 250[3][4][5]
2-Chloro-3-hydrazinopyrazine Derivatives (as AChE inhibitors)-3.76 - 4.2[6]
Symmetrical Chlorophenylamino-s-triazine DerivativesMCF7 (Breast Cancer)4.14 - 11.02[7]
Symmetrical Chlorophenylamino-s-triazine DerivativesC26 (Colon Carcinoma)1.71 - 7.87[7]
Antimicrobial Activity

The chloropyrazine scaffold is a key component in several compounds with potent antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Compound ClassMicroorganismMIC (µM)Reference
Chloropyrazine-tethered Pyrimidine DerivativesS. aureus45.37 - 50.04[2]
Chloropyrazine-tethered Pyrimidine DerivativesE. coli45.37 - 50.04[2]
Chloropyrazine-tethered Pyrimidine DerivativesC. albicans45.37 - 50.04[2]
3-Benzylaminopyrazine-2-carboxamidesM. tuberculosis H37Rv6 - 42[3][4][5]
3-Benzylaminopyrazine-2-carboxamidesEnterococcus faecalisModerate Activity[3][4][5]
3-Benzylaminopyrazine-2-carboxamidesStaphylococcus aureusModerate Activity[3][4][5]

Key Signaling Pathways and Mechanisms of Action

The biological effects of chloropyrazine derivatives are often attributed to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Some chloropyrazine derivatives have been investigated as potential EGFR inhibitors. The diagram below illustrates the EGFR signaling cascade and the potential point of inhibition by a chloropyrazine-based inhibitor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Chloropyrazine Inhibitor Inhibitor->EGFR Inhibition

EGFR signaling pathway and potential inhibition by a chloropyrazine derivative.
Cyclooxygenase-2 (COX-2) Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The potential for chloropyrazine derivatives to target this pathway is an active area of research.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolism PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Chloropyrazine Inhibitor Inhibitor->COX2 Inhibition

COX-2 signaling pathway and potential inhibition by a chloropyrazine derivative.

Experimental Protocols

To facilitate further research and development of chloropyrazine-based compounds, this section provides detailed methodologies for key experiments.

General Synthetic Workflow

The synthesis and characterization of novel chloropyrazine derivatives typically follow a standardized workflow, as depicted below.

Synthetic_Workflow Start Starting Materials (e.g., Chloropyrazine derivative) Reaction Chemical Synthesis (e.g., Aminodehalogenation, Coupling Reaction) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity, Antimicrobial Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50/MIC Determination) BioAssay->DataAnalysis

A general workflow for the synthesis and evaluation of chloropyrazine derivatives.
MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chloropyrazine test compound and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the chloropyrazine test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well containing the test compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The chloropyrazine scaffold continues to be a highly attractive framework in medicinal chemistry. Its synthetic versatility allows for the generation of a vast chemical space, leading to the discovery of compounds with potent and diverse biological activities. The quantitative data presented in this guide underscore the potential of chloropyrazine derivatives as promising leads for the development of new anticancer, antimicrobial, and other therapeutic agents. Future research focused on elucidating the precise mechanisms of action and structure-activity relationships of these compounds will undoubtedly pave the way for the next generation of chloropyrazine-based drugs.

References

The Enduring Allure of the Pyrazine Ring: A Technical Guide to its Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern chemistry. Its unique electronic properties and versatile reactivity have led to its incorporation into a vast array of molecules with significant applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industry. This technical guide provides an in-depth review of the core methodologies for pyrazine synthesis and a comprehensive overview of its diverse applications, supported by quantitative data and detailed experimental protocols.

I. The Synthesis of the Pyrazine Core: A Journey from Classic Reactions to Modern Innovations

The construction of the pyrazine ring can be achieved through several key synthetic strategies, each with its own advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Classical Synthesis Methods

Three classical named reactions have historically dominated the synthesis of pyrazines and remain relevant for specific applications.

This venerable method involves the reaction of an α-haloketone with an excess of ammonia. The initially formed α-amino ketone undergoes self-condensation to a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2]

Staedel_Rugheimer_Synthesis start α-Haloketone intermediate1 α-Amino Ketone start->intermediate1 Nucleophilic Substitution ammonia Ammonia (NH3) ammonia->intermediate1 intermediate2 Dihydropyrazine intermediate1->intermediate2 Self-Condensation (Dimerization) oxidation Oxidation intermediate2->oxidation product Pyrazine oxidation->product

Detailed Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [3]

  • Preparation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Self-Condensation and Oxidation: Upon completion of the initial reaction, heat the mixture to induce the self-condensation of the α-aminoacetophenone intermediate to form a dihydropyrazine. This intermediate is then oxidized to 2,5-diphenylpyrazine. Oxidation can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate and refluxing.[3]

  • Isolation and Purification: After oxidation is complete, cool the reaction mixture. The product can be isolated by filtration or extraction and purified by recrystallization from a suitable solvent like ethanol.[3]

A versatile and widely used method, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.[4][5][6] The α-oximino ketones are typically prepared by the nitrosation of ketones.

Gutknecht_Synthesis start Ketone nitrosation Nitrosation (e.g., NaNO2, H+) start->nitrosation intermediate1 α-Oximino Ketone nitrosation->intermediate1 reduction Reduction (e.g., Zn/AcOH, H2/Pd) intermediate1->reduction intermediate2 α-Amino Ketone reduction->intermediate2 intermediate3 Dihydropyrazine intermediate2->intermediate3 Self-Condensation oxidation Oxidation (e.g., air, HgO, CuSO4) intermediate3->oxidation product Substituted Pyrazine oxidation->product

Detailed Experimental Protocol: General Procedure for Gutknecht Synthesis [7]

  • Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Cool the solution in an ice bath and add a solution of sodium nitrite followed by the slow addition of a mineral acid (e.g., HCl) to generate nitrous acid in situ. Stir until the reaction is complete.

  • Reduction to the α-Amino Ketone: The isolated α-oximino ketone is then reduced to the corresponding α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation (H₂/Pd).

  • Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative. The oxidation can often be carried out by air or with a mild oxidizing agent like copper(II) sulfate.

  • Purification: The crude product is purified by distillation or column chromatography.

This is a straightforward and generally high-yielding method for the synthesis of both pyrazines and quinoxalines (benzopyrazines). The reaction involves the direct condensation of a 1,2-diamine with an α-dicarbonyl compound to form a dihydropyrazine intermediate, which is then oxidized.[3]

Diamine_Dicarbonyl_Condensation diamine 1,2-Diamine condensation Condensation diamine->condensation dicarbonyl α-Dicarbonyl Compound dicarbonyl->condensation intermediate Dihydropyrazine Intermediate condensation->intermediate oxidation Oxidation intermediate->oxidation product Substituted Pyrazine or Quinoxaline oxidation->product

Detailed Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine

  • Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1 equivalent) in diethyl ether and cool in an ice bath.

  • Addition of Diacetyl: Slowly add a solution of diacetyl (1 equivalent) in diethyl ether dropwise to the cooled ethylenediamine solution over 20 minutes. A white precipitate of 2,3-dimethyl-5,6-dihydropyrazine may form.

  • Oxidation: After the addition is complete, add a suitable oxidizing agent. For example, powdered potassium hydroxide (KOH) can be added, and the mixture is stirred.

  • Workup and Isolation: The ether layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed by distillation. The resulting crude 2,3-dimethylpyrazine can be purified by vacuum distillation.

Modern and Greener Synthetic Approaches

While classical methods are still in use, contemporary organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign methods for pyrazine synthesis.

Recent advances have focused on the use of transition metal catalysts, such as manganese and ruthenium complexes, to facilitate the dehydrogenative coupling of β-amino alcohols to form symmetrical pyrazines.[8][9] These reactions are often highly efficient and generate hydrogen gas as the only byproduct, making them environmentally friendly.

The principles of green chemistry have been applied to pyrazine synthesis, leading to the development of solvent-free reactions and the use of eco-friendly catalysts. For instance, a one-pot synthesis of pyrazine derivatives has been reported through the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol catalyzed by potassium tert-butoxide at room temperature, offering high yields and avoiding the need for expensive or toxic catalysts.[1] Another approach involves neat reaction conditions (solvent-free) at room temperature, which simplifies the work-up procedure and reduces waste.[10]

Enzymatic methods are emerging as a powerful tool for the green synthesis of pyrazine derivatives. For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system, achieving high yields in short reaction times.[2]

Comparative Performance of Synthesis Methodologies

The choice of a synthetic route for a particular pyrazine derivative depends on several factors. The following table provides a comparative overview of the key synthesis methodologies.

Synthesis MethodStarting MaterialsTypical ProductsKey Reagents/ConditionsYieldAdvantagesLimitations
Staedel–Rugheimer α-Haloketones, AmmoniaSymmetrically substituted pyrazinesOxidation (e.g., air, CuSO₄)Moderate to GoodUtilizes readily available starting materials.The use of α-haloketones can be problematic due to their lachrymatory nature.
Gutknecht Ketones, Nitrosating agents, Reducing agentsSymmetrically and unsymmetrically substituted pyrazinesOxidation (e.g., air, HgO, CuSO₄)GoodVersatile method for a variety of substituted pyrazines.Requires multiple steps; in situ generation of α-amino ketones can be complex.
Diamine/Dicarbonyl Condensation 1,2-Diamines, α-Dicarbonyl compoundsSymmetrically and unsymmetrically substituted pyrazines and quinoxalinesOften requires a subsequent oxidation step.Good to ExcellentHigh yields, broad substrate scope, and straightforward procedure.May require an additional oxidation step to form the aromatic pyrazine.
Metal-Catalyzed Dehydrogenation β-Amino alcoholsSymmetrically substituted pyrazinesTransition metal catalysts (e.g., Mn, Ru), BaseHighAtom-economical, environmentally benign (H₂ as byproduct).Requires specialized catalysts, may involve high temperatures.
Green One-Pot Synthesis 1,2-Diketones, 1,2-DiaminesVarious substituted pyrazinesBase (e.g., t-BuOK) in aqueous methanol or neat conditionsHighEnvironmentally friendly, simple work-up, cost-effective.Substrate scope may be limited compared to classical methods.
Biocatalytic Synthesis Pyrazine esters, AminesPyrazinamide derivativesImmobilized lipases (e.g., Lipozyme® TL IM)HighGreen and sustainable, mild reaction conditions.Limited to specific transformations, enzyme cost and stability can be a factor.

II. The Multifaceted Applications of Pyrazine Derivatives

The pyrazine ring is a privileged scaffold in medicinal chemistry and a key component in the flavor and fragrance industry. Its derivatives exhibit a wide range of biological activities and sensory properties.

Pharmaceuticals

Pyrazine derivatives are integral to a number of clinically used drugs and are a major focus of drug discovery efforts.[11][12]

The pyrazine nucleus is found in numerous compounds with potent antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)
Triazolo[4,3-a]pyrazine Derivatives
Compound 2eStaphylococcus aureus32[10]
Escherichia coli16[10]
3-Aminopyrazine-2-carboxamides
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5[13]
Pyrazine-2-carboxylic Acid Derivatives
Compound 'P4'Candida albicans3.125[3]
Staphylococcus aureus6.25[3]
Escherichia coli50[3]
Compound 'P10'Pseudomonas aeruginosa25[3]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
Compound 5dExtensively Drug-Resistant Salmonella Typhi6.25 (mg/mL)[14]

Detailed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution [13]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in Mueller-Hinton Broth (MHB) at 37°C to an optical density corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (bacteria with a standard antibiotic) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Determination_Workflow start Prepare Bacterial Inoculum step2 Prepare Serial Dilutions of Pyrazine Compound in 96-well plate start->step2 step3 Inoculate Wells with Bacterial Suspension step2->step3 step4 Incubate at 37°C for 18-24 hours step3->step4 end Determine MIC (Lowest concentration with no visible growth) step4->end

The pyrazine scaffold is present in several anticancer drugs, and novel pyrazine derivatives are continuously being investigated for their antiproliferative activities. The half-maximal inhibitory concentration (IC₅₀) is a common metric for a compound's potency.

Compound DerivativeCancer Cell LineIC₅₀ (µM)
Imidazo[1,2-a]pyrazine Derivative (12b) Hep-2 (Larynx Carcinoma)11[15]
HepG2 (Hepatocellular Carcinoma)13[15]
MCF-7 (Breast Adenocarcinoma)11[15]
A375 (Melanoma)11[15]
Chloropyrazine-Tethered Pyrimidine Derivative (35) DU-145 (Prostate Cancer)5 (µg/mL)[16]
Chalcone–Pyrazine Hybrid (46) BPH-1 (Benign Prostatic Hyperplasia)10.4[11]
MCF-7 (Breast Adenocarcinoma)9.1[11]
SHP2 Allosteric Inhibitor (SHP099) (Biochemical Assay)0.071[17]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test pyrazine compound. Include a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control to determine the IC₅₀ value.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate step2 Treat Cells with Pyrazine Compound (various concentrations) start->step2 step3 Add MTT Reagent and Incubate step2->step3 step4 Solubilize Formazan Crystals with DMSO step3->step4 end Measure Absorbance and Calculate IC50 step4->end

Agrochemicals

Pyrazine derivatives have also found applications in agriculture as herbicides and fungicides, contributing to crop protection.[18]

Compound Class/DerivativeApplicationTarget Organism/WeedActivity/Notes
Diquat-dibromide Non-selective contact herbicideBroadleaf weeds and grassesInterferes with photosynthesis.[8]
2,3-Dicyano-5-substituted pyrazines HerbicideBarnyard grassActivity shows parabolic dependence on the hydrophobic substituent at the 5-position.[8]
Pyrazine Esters (3a, 3b, 3c) FungicideRhizoctonia solaniEC₅₀ values of 0.0209, 0.0218, and 0.0191 mg/mL, respectively.[19]
Phytophthora nicotianaeCompound 3c shows an 80% inhibition rate at 0.5 mg/mL.[19]
Flavor and Fragrance Compounds

Alkyl- and methoxypyrazines are key aroma compounds in a wide variety of foods and beverages, contributing nutty, roasted, earthy, and bell pepper notes. Their potent aromas are due to their very low odor thresholds.

Pyrazine DerivativeFlavor/Aroma DescriptorsOdor Threshold in Water (ppb)
2-Methylpyrazine Nutty, roasted, cocoa, coffee35,000[4]
2,5-Dimethylpyrazine Nutty, roasted peanut, potato, chocolate800[4]
2-Ethyl-3-methylpyrazine Roasted, nutty, earthy, cocoa1.0[4]
2-Ethyl-5-methylpyrazine Roasted peanut, nutty, earthy0.4[4]
3-Isobutyl-2-methoxypyrazine (IBMP) Green bell pepper, vegetative~2 (ng/L)[1][5]
3-Isopropyl-2-methoxypyrazine (IPMP) Earthy, pea, asparagus~1 (ng/L)[5]

III. Conclusion

The pyrazine ring system continues to be a fertile ground for chemical synthesis and a source of molecules with profound impacts on human health, agriculture, and sensory science. From the classical syntheses that laid the foundation of pyrazine chemistry to the modern, greener approaches that address the demands of sustainable chemistry, the methods for constructing this important heterocycle are continually evolving. The diverse applications of pyrazine derivatives, underscored by their potent and varied biological activities and sensory properties, ensure that the study of this remarkable scaffold will remain a vibrant and important area of research for years to come. This guide serves as a comprehensive resource for professionals in the field, providing the necessary technical details to navigate the synthesis and application of this versatile and valuable class of compounds.

References

Technical Guide: (5-Chloropyrazin-2-YL)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to (5-Chloropyrazin-2-YL)methanamine, a key building block in the development of targeted therapeutics. Particular focus is given to its application in the synthesis of kinase inhibitors, with an illustrative exploration of the Nek2 signaling pathway in cancer, a key target for compounds derived from this versatile chemical intermediate.

Core Compound Data

This compound is a substituted pyrazine derivative available as a free base and more commonly as a hydrochloride salt to improve its stability and solubility in polar solvents. Its chemical characteristics are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C5H6ClN3C5H7Cl2N3 (or C5H6ClN3·HCl)[1][2]
Molecular Weight 143.57 g/mol [3]180.03 g/mol [1][2]
CAS Number 1060814-53-01794737-26-0
Appearance Off-white solidSolid
Primary Application Synthetic intermediate in medicinal chemistrySynthetic intermediate in medicinal chemistry

Experimental Protocols

The synthesis of this compound and its derivatives is a critical step in the development of various pharmaceutical compounds. Below is a representative protocol for its synthesis, derived from publicly available methodologies.

Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride

This protocol outlines the synthesis of the hydrochloride salt of the title compound's isomer, starting from 3-chloropyrazine-2-carbonitrile. The methodology is indicative of the chemical transformations involved in producing such aminopyrazine compounds.

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Raney Nickel

  • Acetic Acid

  • Hydrogen Gas

  • Toluene

  • 1N Hydrochloric Acid

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) is prepared in acetic acid (50 mL).

  • Raney Nickel (4.00 g) is added to the solution.

  • The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is collected.

  • The filtrate is dried, and the residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).

  • The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material.

  • The filtrate is then evaporated to dryness to yield (3-chloropyrazin-2-yl)methylamine hydrochloride.

Application in Kinase Inhibitor Synthesis & Relevant Signaling Pathways

This compound is a valuable precursor for the synthesis of potent and selective kinase inhibitors. One notable application is in the development of inhibitors for Nek2 (NIMA-related kinase 2), a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in tumorigenesis and drug resistance.

The workflow for utilizing this compound in the synthesis of a Nek2 inhibitor generally involves its function as a key hinge-binding fragment. The primary amine of this compound can be reacted with a variety of other chemical moieties to generate a library of potential inhibitor compounds.

G cluster_synthesis Synthesis of Nek2 Inhibitor cluster_testing In Vitro & In Vivo Testing start This compound reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction reagent Coupling Reagent + Target Moiety reagent->reaction inhibitor Nek2 Kinase Inhibitor reaction->inhibitor biochemical_assay Biochemical Kinase Assay inhibitor->biochemical_assay Test for Nek2 Inhibition cell_based_assay Cell-Based Proliferation Assay biochemical_assay->cell_based_assay Lead Compound Identification animal_model Xenograft Animal Model cell_based_assay->animal_model Efficacy & Toxicity Studies

Figure 1: General workflow for the synthesis and testing of a Nek2 inhibitor.
The Nek2 Signaling Pathway in Cancer

Nek2 is integral to the regulation of the cell cycle, particularly in centrosome separation during mitosis. Its overexpression leads to chromosomal instability, a hallmark of many cancers. Nek2 exerts its oncogenic effects by activating several downstream signaling pathways, including the Wnt/β-catenin and AKT pathways, which promote cell proliferation, invasion, and resistance to chemotherapy. Inhibitors derived from this compound are designed to block the kinase activity of Nek2, thereby disrupting these cancer-promoting signals.

G inhibitor This compound-derived Nek2 Inhibitor nek2 Nek2 Overexpression (in Cancer Cells) inhibitor->nek2 Inhibits wnt Wnt/β-catenin Pathway nek2->wnt Activates akt AKT Pathway nek2->akt Activates proliferation Cell Proliferation wnt->proliferation invasion Tumor Invasion wnt->invasion akt->proliferation drug_resistance Drug Resistance akt->drug_resistance

Figure 2: Simplified Nek2 signaling pathway and the point of intervention.

References

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a pivotal heterocyclic building block in medicinal chemistry, particularly recognized for its role as a key intermediate in the synthesis of targeted therapeutics. Its structural features, including the reactive chlorine atom and the aminomethyl group on the pyrazine ring, make it a versatile scaffold for the development of kinase inhibitors and other pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Furthermore, it elucidates the mechanism of action of Acalabrutinib, a downstream effector of which is the MAPK/ERK pathway, a critical signaling cascade in cell proliferation and survival.

Core Physical and Chemical Properties

This compound is most commonly handled and used in its hydrochloride salt form to improve its stability and solubility in polar solvents.[1] The properties of both the free base and the hydrochloride salt are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃ · HCl
Molecular Weight 143.57 g/mol [2]180.03 g/mol [3]
CAS Number 1060814-53-0[4]1794737-26-0[5][6]
Appearance Off-white solid[4]Solid[3]
Melting Point Not availableNot available
Boiling Point 233.8 ± 35.0 °C (Predicted)[2]Not available
Solubility Soluble in Methanol[4]Soluble in polar solvents[1]
pKa 6.35 ± 0.29 (Predicted)[2]Not available
Storage 2-8°C, under inert gas[2][4]2-8°C, under inert gas[7]
Purity (Typical) ≥98% (HPLC)[4]≥97%[3]

Spectroscopic Data

Representative spectroscopic data for this compound are provided below. Actual spectra should be obtained and verified for each specific batch.

  • ¹H NMR: Spectral data for the related compound 5-chloropyrazine-2-carbaldehyde shows signals in the aromatic region, which would be expected for this compound as well, along with a characteristic signal for the aminomethyl protons.[8]

  • ¹³C NMR: The carbon spectrum is expected to show distinct signals for the pyrazine ring carbons and the methylene carbon of the aminomethyl group.

  • FTIR: The infrared spectrum will likely exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methylene groups, C=N stretching of the pyrazine ring, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves a multi-step process starting from 2,5-dichloropyrazine. This process includes a nucleophilic aromatic substitution (SNA r) reaction with a protected glycine derivative, followed by deprotection and decarboxylation.[9]

Experimental Workflow: Synthesis of this compound

G DCP 2,5-Dichloropyrazine SNAr SNAr Reaction (e.g., Cs2CO3, MeCN, 80°C) DCP->SNAr Glycine_deriv Protected Glycine Derivative Glycine_deriv->SNAr Adduct Intermediate Adduct SNAr->Adduct Deprotection Acid-mediated Deprotection & Decarboxylation (e.g., HCl, Toluene/Water, 75°C) Adduct->Deprotection Amine_HCl This compound Hydrochloride Deprotection->Amine_HCl

Caption: Synthesis workflow for this compound.

Step 1: SNAr Reaction

  • To a solution of 2,5-dichloropyrazine in an appropriate solvent such as acetonitrile, add a protected glycine derivative (e.g., a benzophenone imine tert-butyl ester).[9]

  • Add a base, such as cesium carbonate, to the mixture.[9]

  • Heat the reaction mixture to around 80°C and stir until the starting material is consumed, as monitored by HPLC.[9]

  • After completion, the reaction is worked up to isolate the intermediate adduct.

Step 2: Deprotection and Decarboxylation

  • The intermediate adduct is treated with a strong acid, such as hydrochloric acid, in a biphasic solvent system like toluene and water.[9]

  • The mixture is heated to approximately 75°C for several hours to facilitate both the deprotection of the amine and the decarboxylation.[9]

  • Upon completion, the aqueous layer containing the hydrochloride salt of the product is separated and can be further processed or used directly in the next step.

Application in the Synthesis of Acalabrutinib

This compound hydrochloride is a crucial intermediate in the synthesis of Acalabrutinib, a second-generation BTK inhibitor.[10]

Experimental Workflow: Synthesis of Acalabrutinib

G CPMA_HCl This compound Hydrochloride Coupling Amide Coupling (e.g., HATU, TEA) CPMA_HCl->Coupling Proline_deriv Cbz-protected L-proline Proline_deriv->Coupling Intermediate1 Amide Intermediate Coupling->Intermediate1 Cyclization Intramolecular Cyclization (e.g., POCl3) Intermediate1->Cyclization Cyclized_prod Cyclized Intermediate Cyclization->Cyclized_prod Final_coupling Coupling & Deprotection Steps Cyclized_prod->Final_coupling Acalabrutinib Acalabrutinib Final_coupling->Acalabrutinib

Caption: Synthetic pathway to Acalabrutinib.

  • This compound hydrochloride is condensed with Cbz-protected L-proline using a coupling agent like HATU in the presence of a base such as triethylamine.[10]

  • The resulting amide intermediate undergoes an intramolecular cyclization, which can be promoted by a reagent like phosphorus oxychloride at elevated temperatures.[10]

  • Further synthetic modifications, including coupling with the appropriate benzamide moiety and subsequent deprotection and acylation steps, yield the final product, Acalabrutinib.[11][12]

Role in Signaling Pathways and Drug Development

This compound serves as a critical building block for kinase inhibitors that modulate key signaling pathways implicated in cancer and autoimmune diseases. Its incorporation into molecules like Acalabrutinib allows for the targeting of specific kinases with high potency and selectivity.

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[13][14] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][13] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving tumor growth.[1]

Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blocks the downstream signaling cascade, including the activation of pathways such as PI3K/AKT, NF-κB, and MAPK/ERK, ultimately leading to apoptosis and inhibition of proliferation in malignant B-cells.[15]

Signaling Pathway: Acalabrutinib Inhibition of the B-Cell Receptor Pathway

G cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Apoptosis Apoptosis Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT MAPK_ERK MAPK/ERK Pathway PLCg2->MAPK_ERK NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation NFkB->Proliferation

Caption: Acalabrutinib inhibits BTK, blocking downstream signaling.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its chemical properties allow for its strategic incorporation into complex molecules designed to interact with specific biological targets. The successful development of Acalabrutinib highlights the importance of this intermediate in creating potent and selective kinase inhibitors. A thorough understanding of its properties and synthetic utility is essential for researchers and scientists working to design the next generation of targeted therapies.

References

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a critical heterocyclic amine building block, playing a pivotal role as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, characterized by a substituted pyrazine ring, imparts unique chemical properties that are leveraged in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for the synthesis of this compound and its hydrochloride salt. Furthermore, its significant application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib, is highlighted through a detailed workflow diagram.

Chemical Structure and Nomenclature

The chemical entity "this compound" refers to a molecule with a pyrazine ring substituted with a chlorine atom and an aminomethyl group.

IUPAC Name: this compound[1]

Synonyms:

  • 5-Chloro-2-pyrazinemethanamine[2][3]

  • C-(5-CHLORO-PYRAZIN-2-YL)-METHYLAMINE[3]

  • 2-(Aminomethyl)-5-chloropyrazine

The compound is often utilized and supplied as its hydrochloride salt, which is named this compound hydrochloride.[4][5][6][7] This salt form generally offers improved stability and solubility in polar solvents.[6]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented below. These properties are essential for handling, storage, and reaction setup.

PropertyThis compoundThis compound HydrochlorideReference(s)
Molecular Formula C₅H₆ClN₃C₅H₇Cl₂N₃[2][3],[4][8]
Molecular Weight 143.57 g/mol 180.03 g/mol [2][3],[4][8]
Appearance Off-white solidSolid[9],[4][8]
Boiling Point (Predicted) 233.8 ± 35.0 °CNot Available[3]
Density (Predicted) 1.331 ± 0.06 g/cm³Not Available[3]
pKa (Predicted) 6.35 ± 0.29Not Available[3]
Storage Temperature 2-8 °C, under inert gas2-8 °C, under inert gas[3],[5]

Experimental Protocols: Synthesis

This compound is a key synthetic intermediate, and several routes for its preparation have been reported. A common approach involves the reduction of a nitrile precursor.

Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride from 3-chloropyrazine-2-carbonitrile

This protocol details the synthesis via the reduction of a cyanopyrazine derivative.

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • Raney Nickel (Nickel Ruanne)

  • Acetic Acid

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Hydrogen gas supply (balloon)

Procedure:

  • To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol, 1.0 eq.) in acetic acid (50 mL), add Raney Nickel (4.00 g).[4]

  • The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.[4]

  • Upon completion of the reaction, the mixture is filtered to remove the catalyst.[4]

  • The filtrate is collected and concentrated to dryness.[4]

  • The resulting residue is treated by rotary evaporation sequentially with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL).[4]

  • The residue is then dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material.[4]

  • The filtrate is concentrated by rotary evaporation to yield (3-chloropyrazin-2-yl)methylamine hydrochloride as a solid.[4]

Application in Drug Development: Synthesis of Acalabrutinib

A primary application of this compound is as a crucial building block in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell malignancies.[2][7] The pyrazine moiety of the molecule serves as a key scaffold in the final drug structure.

The following diagram illustrates a generalized synthetic workflow for the production of Acalabrutinib, highlighting the integration of the this compound intermediate.

Acalabrutinib_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Acalabrutinib Assembly 2_5_Dichloropyrazine 2,5-Dichloropyrazine Protected_Glycine Protected Glycine Derivative Adduct_Formation SNAr Reaction Adduct Protected_Glycine->Adduct_Formation 2 Deprotection_Decarboxylation Deprotection & Decarboxylation Adduct_Formation->Deprotection_Decarboxylation 3 Target_Intermediate This compound (bis-HCl salt) Deprotection_Decarboxylation->Target_Intermediate 4 Boc_Protection Boc Protection Target_Intermediate->Boc_Protection 5 Protected_Intermediate Boc-protected This compound Boc_Protection->Protected_Intermediate 6 Coupling_Reaction Coupling with Anilinopyrimidine Moiety Protected_Intermediate->Coupling_Reaction 7 Final_Product Acalabrutinib Coupling_Reaction->Final_Product 8

Caption: Generalized synthetic workflow for Acalabrutinib highlighting the role of this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its well-defined structure and reactivity make it an essential intermediate for the synthesis of complex molecules, most notably the targeted cancer therapeutic, Acalabrutinib. The synthetic protocols and physicochemical data presented in this guide are intended to support researchers and scientists in the effective utilization of this important chemical entity in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Safety and Handling of (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (5-Chloropyrazin-2-YL)methanamine, a chemical intermediate utilized in pharmaceutical research and development. Due to its classification as a hazardous substance, strict adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This document is intended for an audience with a professional background in chemistry and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] It is crucial to understand these hazards to implement appropriate safety measures.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

  • Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

  • Health Hazard: Denotes that the substance may be a respiratory sensitizer, mutagen, carcinogen, or reproductive toxin, or may cause target organ toxicity.

Signal Word: Warning [1]

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when handling this compound. The following precautionary statements and PPE recommendations are critical for minimizing exposure risk.

Table 2: Precautionary Statements [1]

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
PreventionP264Wash skin thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
ResponseP302+P352IF ON SKIN: Wash with plenty of water.
ResponseP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP330Rinse mouth.
ResponseP332+P313If skin irritation occurs: Get medical advice/attention.
ResponseP337+P313If eye irritation persists: Get medical advice/attention.
ResponseP362Take off contaminated clothing and wash before reuse.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to prevent eye contact.[1]

  • Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile rubber) are required.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of dust or aerosols exists, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all personal contact with the substance.[2]

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep the container tightly closed and sealed.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.[5][7]

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is crucial.

Table 3: First Aid Measures [1][8]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][9]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent the substance from entering drains.

  • Containment and Cleanup: Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.[1]

Experimental Protocols and Workflows

While specific experimental protocols for the synthesis or use of this compound are proprietary and beyond the scope of this safety guide, a generalized workflow for handling this and similar hazardous compounds in a research setting is presented below.

safe_handling_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Assemble Required PPE A->B C Prepare and Verify Fume Hood Operation B->C D Weigh Compound in Ventilated Enclosure C->D Proceed with Caution E Perform Experiment in Fume Hood D->E F Monitor for Spills or Exposure E->F G Decontaminate Glassware and Surfaces F->G Experiment Complete J Spill or Exposure Occurs F->J H Segregate and Label Waste G->H I Dispose of Waste via Licensed Contractor H->I K Follow First Aid Procedures J->K L Notify Supervisor and Safety Officer J->L M Contain Spill if Safe to Do So J->M

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

risk_assessment_logic Risk Assessment and Control Measures Logic cluster_hazards Identified Hazards cluster_controls Control Measures A Hazard Identification This compound B Acute Oral Toxicity A->B C Skin Irritation A->C D Eye Irritation A->D E Respiratory Irritation A->E F Risk Assessment B->F C->F D->F E->F G Engineering Controls (Fume Hood) F->G H Administrative Controls (SOPs, Training) F->H I Personal Protective Equipment (Gloves, Goggles, etc.) F->I J Safe Handling Environment G->J H->J I->J

Caption: Logical flow from hazard identification to the implementation of control measures.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EH&S) department. Always prioritize safety and adhere to all established protocols when working with hazardous chemicals.

References

The Therapeutic Landscape of Chloropyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of chloropyrazine compounds. The chloropyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms and a chlorine substituent, serves as a versatile backbone for the development of novel therapeutic agents across a spectrum of diseases. This document details the synthesis, mechanism of action, and preclinical data for key chloropyrazine derivatives, offering a valuable resource for professionals in drug discovery and development.

Therapeutic Applications

Chloropyrazine and its derivatives have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. The strategic placement of the chloro-substituent provides a reactive handle for synthetic elaboration, allowing for the generation of diverse chemical libraries with a wide range of pharmacological activities.

Anticancer Activity

Substituted chloropyrazines have emerged as a promising class of anticancer agents, primarily through the inhibition of critical cellular signaling pathways, such as those regulated by protein kinases.

Kinase Inhibition: A notable class of chloropyrazine derivatives, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapeutic agents. These compounds exhibit inhibitory concentrations (IC50) in the low nanomolar range, demonstrating their potential as adjuncts in cancer therapy.[1]

Antiproliferative Effects: Molecular hybridization of chloropyrazine with a pyrimidine core has yielded derivatives with significant antiproliferative activity against various cancer cell lines. For instance, certain chloropyrazine-tethered pyrimidine hybrids have shown potent activity against the DU-145 prostate cancer cell line.[2] Molecular docking studies of these compounds suggest Dihydrofolate Reductase (DHFR) as a potential molecular target.[2]

Antimicrobial Activity

The chloropyrazine scaffold is also prevalent in compounds with potent antimicrobial properties, particularly against mycobacteria and other pathogenic microbes.

Antimycobacterial Agents: Derivatives of 3-chloropyrazine-2-carboxamide have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several of these compounds exhibited minimum inhibitory concentrations (MIC) equivalent to or better than the standard drug, pyrazinamide, with one derivative showing an MIC of 6 µM.[3]

Broad-Spectrum Antimicrobials: Chloropyrazine-tethered pyrimidine derivatives have also been assessed for their broader antibacterial and antifungal activities. Compounds with specific substitutions, such as a 2″,4″-dichlorophenyl ring, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with MIC values as low as 45.37 µM.[2] Furthermore, preclinical studies using a BALB/c mouse model have shown the in vivo efficacy of pyrazinylpiperazine derivatives against visceral leishmaniasis, reducing parasitemia by over 90% in the spleen and liver.[4]

Cardiovascular Applications

The most prominent example of a chloropyrazine derivative in cardiovascular medicine is Amiloride.

Diuretic and Antihypertensive Effects: Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[5] Its primary mechanism of action is the blockade of the epithelial sodium channel (ENaC) in the distal tubules of the kidney, which inhibits sodium reabsorption.[4][6] This activity promotes natriuresis and water loss while conserving potassium.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative chloropyrazine compounds across different therapeutic areas.

Table 1: Anticancer and Kinase Inhibitory Activity of Chloropyrazine Derivatives

Compound ClassSpecific Compound ExampleTargetAssayIC50 ValueCell Line / SystemReference
Cyanopyrazinyl UreasCompound 2e Chk1 KinaseKinase Inhibition3-10 nMBiochemical[1]
Chloropyrazine-PyrimidineCompound 35 (with 2"-pyridinyl)DHFR (putative)Antiproliferation (MTT)5 ± 1 µg/mLDU-145 (Prostate)[2]
Aminopyrazine DerivativeCompound 14 Nek2 KinaseKinase Inhibition0.023 µMBiochemical[7]

Table 2: Antimicrobial Activity of Chloropyrazine Derivatives

Compound ClassSpecific Compound ExampleTarget OrganismMIC ValueReference
Benzylaminopyrazine-carboxamidesCompound 8 (with 4-methylbenzyl)M. tuberculosis H37Rv6 µM[3]
Chloropyrazine-PyrimidineCompound 31 (with 2",4"-dichlorophenyl)B. subtilis, S. aureus, E. coli, P. aeruginosa45.37 µM[2]
Chloropyrazine-PyrimidineCompound 31 (with 2",4"-dichlorophenyl)A. niger, C. tropicalis45.37 µM[2]
PyrazinylpiperazinesCompound 2 (para-hydroxyl analog)Leishmania infantum< 5 µM (IC50)[4]

Table 3: Cardiovascular and Pharmacokinetic Parameters of Amiloride

CompoundTargetIC50BioavailabilityHalf-life (t½)Reference
AmilorideEpithelial Sodium Channel (ENaC)~0.1 µM15-25%6-9 hours[4][5]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of chloropyrazine compounds.

Synthesis of Chloropyrazine-Tethered Pyrimidine Derivatives

This protocol is a generalized procedure based on the synthesis of chloropyrazine-tethered pyrimidine hybrids.[2]

  • Chalcone Synthesis:

    • Dissolve an appropriate substituted acetophenone and a chloropyrazine-carboxaldehyde in ethanol.

    • Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise while stirring.

    • Continue stirring at room temperature for 2-4 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the chloropyrazinyl chalcone intermediate.

  • Pyrimidine Ring Formation:

    • Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

    • Add a solution of KOH in ethanol and continue refluxing for 8-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization to obtain the final chloropyrazine-tethered pyrimidine derivative.

Cell Viability (MTT) Assay for Anticancer Screening

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chloropyrazine test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.[2]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Nutrient Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound at a starting concentration (e.g., 1024 µg/mL) to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chloropyrazine compounds are mediated through their interaction with specific cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms.

ENaC_Inhibition cluster_membrane Apical Membrane of Kidney Tubule Cell ENaC ENaC Channel Sodium_Cell Na+ in Cell ENaC->Sodium_Cell Amiloride Amiloride (Chloropyrazine Derivative) Block Amiloride->Block Sodium_Lumen Na+ in Tubule Lumen Sodium_Lumen->ENaC Influx Block->ENaC

Figure 1: Mechanism of Amiloride action on the Epithelial Sodium Channel (ENaC).

Chk1_Inhibition_Pathway cluster_logic In presence of inhibitor: DNA_Damage DNA Damage (e.g., by Chemotherapy) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1 Chk1 Kinase ATM_ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis (Cell Death) Chk1->Apoptosis Abrogation of arrest leads to mitotic catastrophe CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates & activates G2_M_Arrest G2/M Cell Cycle Arrest (Allows for DNA Repair) CDK1_CyclinB->G2_M_Arrest promotes entry into M-phase Chloropyrazine_Inhibitor Chloropyrazine-based Chk1 Inhibitor Chloropyrazine_Inhibitor->Chk1 inhibits

Figure 2: Role of Chk1 inhibition by chloropyrazine derivatives in cell cycle progression.

Experimental_Workflow_Anticancer start Start: Synthesize Chloropyrazine Compound cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Primary Screening: MTT Viability Assay cell_culture->mtt_assay determine_ic50 Determine IC50 Value mtt_assay->determine_ic50 secondary_assays Secondary Assays determine_ic50->secondary_assays If potent apoptosis Apoptosis Assay (Annexin V/PI) secondary_assays->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) secondary_assays->cell_cycle in_vivo In Vivo Studies (e.g., Xenograft Model) apoptosis->in_vivo cell_cycle->in_vivo end Lead Candidate in_vivo->end

Figure 3: General experimental workflow for preclinical evaluation of anticancer chloropyrazines.

Conclusion and Future Directions

The chloropyrazine scaffold represents a privileged structure in medicinal chemistry, providing a foundation for the development of potent and selective therapeutic agents. The data presented in this guide highlight the significant potential of chloropyrazine derivatives in oncology, infectious diseases, and cardiovascular medicine. The established synthetic routes and well-characterized biological assays provide a clear path for the further exploration and optimization of these compounds.

Future research should focus on expanding the structure-activity relationship (SAR) for different therapeutic targets, optimizing the pharmacokinetic profiles of lead compounds to improve in vivo efficacy and safety, and exploring novel therapeutic areas where chloropyrazine derivatives may offer benefits. The versatility of the chloropyrazine core ensures that it will remain an area of active investigation for drug discovery and development professionals for years to come.

References

Methodological & Application

Application Note: Synthesis of (5-Chloropyrazin-2-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine hydrochloride is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents, including novel kinase inhibitors.[1] Its structure, featuring a chlorinated pyrazine ring and an amine functional group, makes it a versatile scaffold for developing targeted therapeutics.[1] This document provides a detailed protocol for the synthesis of this compound hydrochloride via the catalytic hydrogenation of 5-chloropyrazine-2-carbonitrile.

Synthesis Overview

The primary synthetic route involves the reduction of the nitrile group of 5-chloropyrazine-2-carbonitrile to a primary amine, followed by conversion to its hydrochloride salt for improved stability and solubility in polar solvents.[1] Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.

Chemical Reaction Workflow

The synthesis follows a two-step process: reduction of the nitrile, followed by hydrochloride salt formation.

G cluster_0 Synthesis Workflow A 5-Chloropyrazine-2-carbonitrile (Starting Material) B This compound (Free Base Intermediate) A->B  Reduction  (H₂, Raney Ni, Acetic Acid) C This compound HCl (Final Product) B->C  Salt Formation  (HCl)

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol

This protocol details the reduction of 5-chloropyrazine-2-carbonitrile.

3.1 Materials and Equipment

  • Reagents:

    • 5-Chloropyrazine-2-carbonitrile (CAS: 36070-75-4)

    • Raney Nickel (slurry in water)

    • Glacial Acetic Acid

    • Toluene

    • Hydrochloric Acid (1N solution)

    • Tetrahydrofuran (THF)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator or setup with hydrogen balloon)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Buchner funnel with Celite or similar filter aid)

    • Rotary evaporator

    • Standard laboratory glassware

3.2 Synthesis Procedure

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 5-chloropyrazine-2-carbonitrile (e.g., 10.0 g, 71.6 mmol) in glacial acetic acid (85 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 6.5 g) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (a hydrogen balloon is suitable for lab scale).[2]

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction is typically complete within 24-36 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of acetic acid.

  • Work-up and Salt Formation:

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid.

    • To ensure complete removal of acetic acid, add toluene (e.g., 60 mL) and evaporate to dryness. Repeat this step if necessary.

    • Add 1N Hydrochloric Acid (e.g., 25 mL) to the residue, followed by toluene (e.g., 60 mL), and again evaporate to dryness. This step forms the hydrochloride salt.[2]

  • Purification:

    • Dissolve the resulting crude solid in a minimal amount of a suitable solvent like tetrahydrofuran (THF) (e.g., 50 mL).[2]

    • Filter the solution to remove any insoluble impurities.

    • Concentrate the filtrate by rotary evaporation to yield this compound hydrochloride as a solid.[2]

    • Dry the final product under vacuum.

Data Presentation

The following table summarizes the key properties and expected results for the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (HPLC)Typical Yield
5-Chloropyrazine-2-carbonitrileC₅H₂ClN₃139.54[3]Solid>98%N/A
This compound HClC₅H₇Cl₂N₃180.03[4]Off-white to yellow solid[5]>97%[4][6]85-95%

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.[7]

Safety and Handling

  • This protocol should only be performed by trained chemists in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Raney Nickel is a pyrophoric catalyst and must be handled with extreme caution, typically under a solvent or inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[1][8]

References

Application Notes and Protocols for the Use of (5-Chloropyrazin-2-yl)methanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyrazin-2-yl)methanamine is a versatile heterocyclic building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. Its pyrazine core can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors, while the aminomethyl and chloro substituents provide convenient handles for synthetic elaboration to achieve desired potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the development of inhibitors targeting key kinases such as Nek2, Chk1, and TYK2, which are implicated in cancer and autoimmune diseases.

Application Notes

This compound serves as a crucial starting material for generating diverse libraries of kinase inhibitors. The primary amine allows for a variety of coupling reactions, including amide bond formation, reductive amination, and urea formation. The chlorine atom on the pyrazine ring can be displaced via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further structural diversity.

Key Kinase Targets:
  • NIMA-related kinase 2 (Nek2): A serine/threonine kinase involved in centrosome separation and mitotic progression. Its overexpression is associated with various cancers, making it an attractive therapeutic target.[1]

  • Checkpoint kinase 1 (Chk1): A key regulator of the DNA damage response (DDR). Inhibiting Chk1 in cancer cells, particularly those with p53 mutations, can lead to mitotic catastrophe and cell death.[2][3][4][5]

  • Tyrosine kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is involved in cytokine signaling pathways that regulate immune and inflammatory responses. Selective TYK2 inhibitors are being investigated for the treatment of autoimmune diseases like psoriasis and inflammatory bowel disease.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using pyrazine-based scaffolds, including derivatives conceptually related to those accessible from this compound.

Table 1: Inhibitory Activity of Nek2 Inhibitors

Compound IDModification on Pyrazine ScaffoldNek2 IC50 (nM)Selectivity NotesReference
Hybrid 11a para-N,N-dimethylaminomethylphenyl790-[6]
Hybrid 17a para-substituted phenyl ring120-[6]
rac-21 Allylic ether substitution73Improved selectivity against Plk1[6]
(R)-21 Enantiomer of rac-2122>70-fold more potent than (S)-enantiomer[6]

Table 2: Inhibitory Activity of Chk1 Inhibitors

Compound IDScaffold TypeChk1 IC50 (nM)Chk2 IC50 (nM)Cellular Potency (G2 abrogation IC50, nM)Reference
Prexasertib (LY2606368) Pyrazine-2-carbonitrile18-[5]
SRA737 Pyrazine-2-carbonitrile1.4>140030[5]
SAR-020106 2-Aminoisoquinoline13.3-55[7]
Urea derivative 2e 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea3-10-Abrogates G2/S checkpoints[8]
(R)-17 5-(pyrimidin-2-ylamino)picolinonitrile0.4>172013 (Z-138 cells)[9]

Table 3: Inhibitory Activity of TYK2 Inhibitors

Compound IDScaffold TypeTYK2 Ki (nM)TYK2 Cellular IC50 (nM)Selectivity over JAK1/2/3Reference
TYK2-IN-12 Imidazopyridine0.51100 (pSTAT4)90x (JAK1), 43x (JAK2), 13x (JAK3)

Experimental Protocols

General Synthetic Protocols

The following are generalized procedures for common reactions involving this compound. Researchers should optimize conditions for specific substrates.

Protocol 1: Amide Coupling

This protocol describes a typical procedure for forming an amide bond between this compound and a carboxylic acid.

  • Materials:

    • This compound hydrochloride

    • Carboxylic acid of interest

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Organic base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound hydrochloride (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction to displace the chlorine atom of a this compound derivative.

  • Materials:

    • N-protected this compound derivative

    • Boronic acid or boronic ester of interest

    • Palladium catalyst (e.g., Pd(dppf)Cl2)

    • Base (e.g., Na2CO3, K2CO3)

    • Solvent system (e.g., 1,4-dioxane/water)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine the N-protected this compound derivative (1.0 eq), boronic acid or ester (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and Na2CO3 (2.0 eq).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

    • If necessary, perform a deprotection step to reveal the primary amine.

Kinase and Cell-Based Assay Protocols

Protocol 3: In Vitro Kinase Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Recombinant active kinase (e.g., Nek2, Chk1, TYK2)

    • Kinase-specific substrate (e.g., myelin basic protein for Nek2)

    • Kinase assay buffer

    • [γ-33P]ATP or [γ-32P]ATP

    • Test compound dissolved in DMSO

    • Phosphocellulose or nitrocellulose membrane

    • Wash buffer

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer containing DMSO (final DMSO concentration should be consistent across all assays, typically ≤1%).

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose or nitrocellulose membrane.

    • Wash the membrane extensively with wash buffer to remove unincorporated radiolabeled ATP.

    • Quantify the incorporated radioactivity on the membrane using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This assay can be used to verify target engagement of an inhibitor within a cellular context.

  • Materials:

    • Cancer cell line expressing the target kinase

    • Complete cell culture medium

    • Test compound dissolved in DMSO

    • PBS

    • Lysis buffer

    • Centrifuge

    • PCR tubes or strips

    • Thermocycler

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target kinase

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in PBS containing the test compound or vehicle.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target kinase.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagrams

Nek2_Signaling_Pathway PLK1 PLK1 MST2 MST2 PLK1->MST2 Phosphorylates PP1 PP1 MST2->PP1 Inhibits association with Nek2 Nek2_active Active Nek2 PP1->Nek2_active Dephosphorylates (Inactivates) Nek2_inactive Inactive Nek2 Nek2_inactive->Nek2_active Autophosphorylation C_Nap1 C-Nap1 Nek2_active->C_Nap1 Phosphorylates Rootletin Rootletin Nek2_active->Rootletin Phosphorylates Hec1 Hec1 Nek2_active->Hec1 Phosphorylates Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation Spindle_Assembly Spindle Assembly Checkpoint Hec1->Spindle_Assembly

Nek2 Signaling Pathway in Mitosis

Chk1_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates Chk1_active Active Chk1 (p-Chk1) Chk1->Chk1_active Cdc25A Cdc25A Chk1_active->Cdc25A Inhibits Cdc25C Cdc25C Chk1_active->Cdc25C Inhibits DNA_Repair DNA Repair Chk1_active->DNA_Repair CDK2_CyclinE CDK2/Cyclin E Cdc25A->CDK2_CyclinE Activates CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Activates S_Phase_Arrest S-Phase Arrest CDK2_CyclinE->S_Phase_Arrest Promotes S-phase progression G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest Promotes mitotic entry

ATR-Chk1 DNA Damage Response Pathway

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK (e.g., JAK2) Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_p Phosphorylated STAT (dimer) STAT->STAT_p Nucleus Nucleus STAT_p->Nucleus Translocates to Gene_Expression Gene Expression STAT_p->Gene_Expression Induces Nucleus->Gene_Expression Inflammation Inflammation & Immune Response Gene_Expression->Inflammation

TYK2-Mediated Cytokine Signaling
Experimental Workflow Diagrams

Amide_Coupling_Workflow start Start dissolve Dissolve Carboxylic Acid, Coupling Reagents, and Base in DMF start->dissolve add_amine Add this compound dissolve->add_amine react Stir at Room Temperature (2-16h) add_amine->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Purification (Silica Gel Chromatography) workup->purify product Isolated Amide Product purify->product Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Inhibitor Dilutions start->prepare_reagents incubate Incubate Kinase, Substrate, and Inhibitor prepare_reagents->incubate initiate Initiate Reaction with [γ-33P]ATP incubate->initiate stop Stop Reaction and Spot on Membrane initiate->stop wash Wash Membrane stop->wash quantify Quantify Radioactivity wash->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

References

Application of (5-Chloropyrazin-2-YL)methanamine in Acalabrutinib Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (5-Chloropyrazin-2-YL)methanamine and its closely related isomer, (3-chloropyrazin-2-yl)methanamine, as key starting materials in the synthesis of acalabrutinib, a potent second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is a crucial therapeutic agent for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1]

This guide details the synthetic routes, experimental protocols, and the mechanism of action of acalabrutinib, presented in a format tailored for researchers and professionals in drug development.

Synthetic Application of this compound and its Isomer in Acalabrutinib Synthesis

This compound, and more commonly cited in the literature, its isomer (3-chloropyrazin-2-yl)methanamine, serves as a critical building block for the construction of the imidazo[1,5-a]pyrazine core of the acalabrutinib molecule. The synthesis of acalabrutinib is a multi-step process, and the pyrazine-derived amine is introduced early in the synthetic sequence.

A common synthetic strategy involves the coupling of (3-chloropyrazin-2-yl)methanamine with a protected L-proline derivative, followed by a series of cyclization, amination, and coupling reactions to yield the final acalabrutinib product. While various patents and publications outline different approaches, a generalized synthetic scheme is presented below.

Generalized Synthetic Scheme

The synthesis of acalabrutinib can be broadly divided into the formation of two key intermediates, which are then coupled to form the final molecule.

  • Intermediate 1: The Imidazo[1,5-a]pyrazine core: This component is synthesized starting from (3-chloropyrazin-2-yl)methanamine.

  • Intermediate 2: The Benzamide moiety: This is typically a substituted benzamide derivative, often containing a boronic acid or ester for subsequent coupling reactions.

These intermediates are then joined, commonly via a Suzuki coupling reaction, followed by the final acylation of the proline ring to introduce the but-2-ynoyl group.

Key Reaction Steps and Quantitative Data

The following table summarizes the key reaction steps and reported yields for the synthesis of acalabrutinib, based on data extracted from various sources. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

StepReactionReactantsKey Reagents & SolventsReported Yield (%)Reference
1Amide Coupling(3-chloropyrazin-2-yl)methanamine hydrochloride, Cbz-L-prolineHATU, Triethylamine, DichloromethaneNot explicitly stated[2]
2Intramolecular Cyclization(S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylatePhosphorus oxychlorideNot explicitly stated[2]
3Bromination(S)-benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylateN-Bromosuccinimide (NBS), DMFNot explicitly stated[2]
4Amination(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylateAmmoniaNot explicitly stated[2]
5Suzuki Coupling(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, 4-(pyridin-2-ylcarbamoyl)phenylboronic acidPd(dppf)Cl2, Potassium carbonateNot explicitly stated[3]
6Deprotection(S)-benzyl 2-(8-amino-1-(4-(pyridin-2-ylcarbamoyl)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylateHydrobromic acid in acetic acidNot explicitly stated[3]
7Final Acylation(S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, 2-Butynoic acidHATU, Triethylamine, Dichloromethane18% (in one reported instance)[4]
8Final Acylation (Improved)(S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, 2-Butynoic acidCarbodiimide (e.g., DCC)Up to 86%[4]

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of acalabrutinib, compiled from various literature sources. These should be regarded as illustrative, and optimization may be required for specific laboratory conditions.

Protocol 1: Synthesis of (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (Key Intermediate)

This protocol outlines the formation of the core structure of acalabrutinib before the final acylation step.

Materials:

  • (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

  • 4-(pyridin-2-ylcarbamoyl)phenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) in Acetic Acid

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Suzuki Coupling:

    • To a reaction vessel, add (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, 4-(pyridin-2-ylcarbamoyl)phenylboronic acid pinacol ester, and potassium carbonate in a mixture of THF and water.

    • Purge the mixture with nitrogen or argon.

    • Add the Pd(dppf)Cl2·CH2Cl2 catalyst.

    • Heat the reaction mixture under an inert atmosphere. The reaction can be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent like dichloromethane.

    • The resulting organic layer contains the Cbz-protected coupled product.

  • Deprotection of the Pyrrolidine Ring:

    • Concentrate the organic layer from the previous step.

    • To the residue, add concentrated hydrochloric acid or a solution of HBr in acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

    • After completion, dilute the reaction mixture with water and wash with an organic solvent to remove any non-polar impurities.

    • Neutralize the aqueous layer with a base such as sodium hydroxide solution.

    • Extract the product, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or chromatography.

Protocol 2: Final Synthesis of Acalabrutinib

Materials:

  • (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

  • 2-Butynoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Isopropyl alcohol (IPA) or other suitable solvent for purification

Procedure:

  • Amide Coupling:

    • Dissolve (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide in DMF or DCM.

    • Add 2-butynoic acid, EDC (or DCC), and optionally HOBt (or NHS).

    • Add a base such as DIPEA or TEA to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction mixture with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude acalabrutinib.

  • Purification:

    • The crude acalabrutinib can be purified by crystallization from a suitable solvent system, such as isopropyl alcohol/water or methanol/water, to yield the final product with high purity.[2][5]

Mechanism of Action and Signaling Pathway

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][6] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth.

Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. This blockage of BTK activity disrupts the downstream signaling cascade, inhibiting the activation of key survival pathways and ultimately leading to apoptosis (programmed cell death) of the malignant B-cells.

Acalabrutinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Activation LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCg2 BTK->PLCg2 Activation Proliferation_Survival B-Cell Proliferation & Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK Irreversible Inhibition (Covalent bond at Cys481) Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream_Signaling Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Acalabrutinib_Synthesis_Workflow reactant1 (3-chloropyrazin-2-yl)methanamine step1 Amide Coupling reactant1->step1 reactant2 Cbz-L-proline reactant2->step1 reactant3 4-(pyridin-2-ylcarbamoyl)phenylboronic acid derivative step4 Suzuki Coupling reactant3->step4 reactant4 2-Butynoic acid step6 Final Acylation reactant4->step6 intermediate1 Amide coupled product step2 Cyclization intermediate1->step2 intermediate2 Cyclized imidazo[1,5-a]pyrazine core step3 Bromination & Amination intermediate2->step3 intermediate3 Brominated and aminated intermediate intermediate3->step4 intermediate4 Suzuki coupled product (Cbz-protected) step5 Deprotection intermediate4->step5 intermediate5 Deprotected core structure intermediate5->step6 product Acalabrutinib step1->intermediate1 step2->intermediate2 step3->intermediate3 step4->intermediate4 step5->intermediate5 step6->product

References

Application Note: Analytical Methods for the Characterization of (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyrazin-2-YL)methanamine is a crucial building block in medicinal chemistry, notably utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] Its purity and structural integrity are paramount for the successful development of safe and effective pharmaceuticals. This document provides a comprehensive overview of the analytical methods for the complete characterization of this compound, including detailed protocols for chromatographic and spectroscopic techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name5-Chloro-2-pyrazinemethanamine
CAS Number1060814-53-0
Molecular FormulaC5H6ClN3
Molecular Weight143.6 g/mol
AppearanceOff-white solid
SolubilityMethanol
Storage2-8°C

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-step analytical workflow to confirm its identity, purity, and stability. The following diagram illustrates a typical workflow.

G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Thermal Properties Sample Sample Dissolution Dissolution Sample->Dissolution NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Dissolution->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) Dissolution->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Dissolution->FTIR_Spectroscopy HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Dissolution->GC_MS TGA Thermogravimetric Analysis (TGA) Dissolution->TGA Structure_Confirmation Structure_Confirmation NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation FTIR_Spectroscopy->Structure_Confirmation Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Impurity_Identification Impurity_Identification GC_MS->Impurity_Identification Thermal_Stability Thermal_Stability TGA->Thermal_Stability

Caption: General workflow for the analytical characterization of this compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A typical reversed-phase HPLC method is described below.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for the separation.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Presentation:

ParameterResult
Purity by HPLC≥ 98%
Retention TimeTypically between 5-10 minutes under standard C18 conditions
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and for confirming the molecular weight of the analyte.[2][3]

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1, ZB-5MS) is often used for pyrazine derivatives.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Injector Temperature: 250°C.[3]

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 20°C/min, and hold for 2 minutes.[4]

  • MS Transfer Line Temperature: 250°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Mass Range: 45-400 amu.[4]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol.

Data Presentation:

ParameterResult
Molecular Ion (M+)m/z 143
Key Fragmentation IonsTo be determined based on experimental data

Spectroscopic Methods

Spectroscopic methods are employed for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for unambiguous identification.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

Data Presentation:

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~8.5s1HPyrazine H
¹H~8.4s1HPyrazine H
¹H~4.0s2HCH₂
¹H~1.8br s2HNH₂
¹³C~155Pyrazine C
¹³C~148Pyrazine C
¹³C~145Pyrazine C
¹³C~143Pyrazine C
¹³C~45CH₂

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Functional Group Assignment
3300-3500N-H stretching (amine)
~3050C-H stretching (aromatic)
~2900C-H stretching (aliphatic)
~1600C=N stretching (pyrazine ring)
~1100C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Analysis Mode: Positive ion mode is typically used for amine-containing compounds.

Data Presentation:

Ionm/z
[M+H]⁺144.0

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the compound.

Protocol:

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in an alumina crucible.

  • Heating Program: Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

Data Presentation:

ParameterResult
Onset of DecompositionTo be determined experimentally
Residue at 600°CTo be determined experimentally

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and stability, which is essential for its application in pharmaceutical research and development. Adherence to these protocols will enable researchers to confidently use this important chemical intermediate in their synthetic endeavors.

References

Application Note: HPLC Purity Analysis of (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Chloropyrazin-2-YL)methanamine is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such compounds. This document provides a detailed protocol for the HPLC purity analysis of this compound, including a stability-indicating method developed through forced degradation studies.

Experimental Protocol

A reversed-phase HPLC (RP-HPLC) method is employed for the purity analysis of this compound. This method is designed to separate the main compound from its potential process-related impurities and degradation products.

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A gradient HPLC system with a UV detector.
Column C18, 4.6 x 150 mm, 5 µm.[1]
Mobile Phase A 0.1% Formic Acid in Water.[1]
Mobile Phase B Acetonitrile.[1]
Gradient Program Time (min)
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[2]
Detection UV at 254 nm.
Injection Volume 10 µL.
Run Time 30 minutes.

2. Reagent and Sample Preparation

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard preparation.

3. Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound sample.[3][4] This involves subjecting the sample to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.[2]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted with the diluent to a final concentration of 100 µg/mL and analyzed by the HPLC method. The chromatograms of the stressed samples should show adequate separation of the main peak from any degradation product peaks.

Data Presentation

The results of the purity analysis can be summarized in the following table. The percentage purity is calculated based on the area normalization method.

Table 1: HPLC Purity Analysis Results for this compound

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.515000.15Impurity 1
25.225000.25Impurity 2
38.999200099.20This compound
412.140000.40Impurity 3
Total 1000000 100.00

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Forced Degradation Logic Diagram

This diagram outlines the logical steps for evaluating the stability-indicating nature of the analytical method through forced degradation studies.

Forced_Degradation Start Start: Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analyze Analyze Stressed Samples by HPLC Stress->Analyze Decision Are Degradant Peaks Well-Resolved from Main Peak? Analyze->Decision Pass Method is Stability-Indicating Decision->Pass Yes Fail Modify HPLC Method & Re-evaluate Decision->Fail No Fail->Stress

Caption: Logic for Stability-Indicating Method Validation.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of pyrazine derivatives. Pyrazine and its derivatives are a class of heterocyclic aromatic compounds prevalent in numerous natural products and synthetic pharmaceuticals, playing crucial roles as flavoring agents and therapeutic drugs. NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of these compounds. This document outlines detailed experimental protocols, data presentation tables for characteristic chemical shifts, and workflows for the analysis of these important molecules.

Key Applications

  • Structural Verification: Confirming the identity and substitution patterns of newly synthesized pyrazine derivatives.

  • Purity Assessment: Quantifying the purity of pyrazine-containing compounds and identifying impurities.

  • Tautomerism and Isomerism Studies: Distinguishing between different isomers and studying tautomeric equilibria in solution.[1]

  • Drug Development: Characterizing the structure of pyrazine-based active pharmaceutical ingredients (APIs) and related compounds.

Data Presentation: Characteristic NMR Data

The electronic environment of the pyrazine ring, with its two electronegative nitrogen atoms, results in characteristic downfield chemical shifts for the ring protons and carbons.[2] Substituent effects can be significant, influencing the chemical shifts and coupling constants of the remaining ring protons. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for pyrazine and some of its derivatives, as reported in the literature. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for Pyrazine

NucleusChemical Shift (δ, ppm)Solvent
¹H8.59 (singlet)CDCl₃
¹³C145.1CDCl₃

Source: Adapted from literature data.[3]

Table 2: ¹H NMR Data for Selected 2,5-Disubstituted Pyrazine Derivatives in CDCl₃

CompoundPyrazine Ring Protons (δ, ppm)Substituent Protons (δ, ppm)
2,5-diphenylpyrazine9.06 (s, 2H)8.05 (d, J=7.2 Hz, 4H), 7.46-7.53 (m, 6H)
2,5-di-p-tolylpyrazine8.89 (s, 2H)8.03 (d, J=8.4 Hz, 4H), 7.31 (d, J=8.0 Hz, 4H), 2.42 (s, 6H)
2,5-bis(4-chlorophenyl)pyrazine8.91 (s, 2H)8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H)
2,5-bis(3-fluorophenyl)pyrazine8.94 (s, 2H)7.84-7.88 (m, 4H), 7.47-7.51 (m, 2H), 7.16-7.19 (m, 2H)

Source: Data extracted from peer-reviewed literature.[4]

Table 3: ¹³C NMR Data for Selected 2,5-Disubstituted Pyrazine Derivatives in CDCl₃

CompoundPyrazine Ring Carbons (δ, ppm)Substituent Carbons (δ, ppm)
2,5-diphenylpyrazine150.7, 141.2136.3, 129.7, 129.0, 126.8
2,5-di-p-tolylpyrazine151.5, 140.0139.2, 133.8, 129.7, 126.9, 21.4
2,5-bis(4-chlorophenyl)pyrazine150.5, 139.7136.3, 134.6, 129.3, 128.2
2,5-bis(3-fluorophenyl)pyrazine164.6, 162.1, 150.3, 140.2138.5, 138.4, 130.6, 130.5, 122.5, 122.4, 117.1, 116.9, 114.1, 113.9

Source: Data extracted from peer-reviewed literature.[4]

Experimental Protocols

This section provides a detailed methodology for the NMR analysis of pyrazine derivatives.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5]

  • Sample Weighing: Accurately weigh 5-25 mg of the pyrazine derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6] The required amount may vary depending on the molecular weight and solubility of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents for pyrazine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[6][7] Ensure the solvent's residual peak does not overlap with signals of interest.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][6] The optimal sample height in a standard 5 mm NMR tube is 40-50 mm.[5][8]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. Alternatively, the residual solvent signal can be used as a secondary reference.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.[8]

II. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[9]

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.[9]

  • Acquisition Time: 2-4 seconds.[9]

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.[9]

  • Temperature: 298 K.[9]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[9]

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.[9]

  • Acquisition Time: 1-2 seconds.[9]

  • Relaxation Delay: 2-5 seconds.[9]

  • Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C nucleus.[9]

  • Temperature: 298 K.[9]

III. 2D NMR for Complete Structural Elucidation

For complex pyrazine derivatives or for unambiguous assignment of all proton and carbon signals, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is useful for assigning protons on the same or adjacent substituent groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is a powerful tool for connecting different fragments of a molecule and for assigning quaternary carbons.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is valuable for determining stereochemistry and conformation.

Visualization of Workflows

The following diagrams illustrate the key workflows in the NMR analysis of pyrazine derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Pyrazine Derivative (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve mix Vortex/Sonicate to Ensure Complete Dissolution dissolve->mix filter Filter into NMR Tube mix->filter load Insert Sample into NMR Spectrometer filter->load lock Lock on Deuterium Signal load->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra shim->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra (TMS or Solvent) baseline->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals & Elucidate Structure integrate->assign

Caption: General workflow for NMR analysis of pyrazine derivatives.

G start Proposed Structure(s) of Pyrazine Derivative one_d Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) start->one_d assign_h Assign Proton Signals using ¹H Chemical Shifts, Integration, and Coupling Patterns one_d->assign_h two_d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) assign_c Assign Protonated Carbons using HSQC two_d->assign_c assign_h->two_d assign_q Assign Quaternary Carbons and Confirm Connectivity using HMBC assign_c->assign_q verify Verify Structure against all Spectroscopic Data assign_q->verify final Final Structure Elucidated verify->final Consistent revise Revise Proposed Structure verify->revise Inconsistent revise->one_d

Caption: Logical workflow for structure elucidation.

References

Application Notes and Protocols for the Large-Scale Synthesis of (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyrazin-2-YL)methanamine is a critical building block in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a hinge-binding fragment in the creation of novel kinase inhibitors.[1] Its structural features, including the chlorinated pyrazine ring and the primary amine, make it a versatile scaffold for developing targeted therapeutics.[1] This document provides detailed application notes and protocols for two distinct, scalable synthetic routes to this compound, as well as an alternative method, to guide researchers in process development and scale-up campaigns.

Synthetic Strategies Overview

Two primary strategies have been reported for the multi-gram synthesis of the Boc-protected precursor to this compound, followed by a final deprotection step.[2]

  • First-Generation Synthesis: A linear, four-step sequence commencing with the reduction of a pyrazine ester to the corresponding aldehyde, followed by reductive amination.[2]

  • Second-Generation Synthesis: A more convergent three-step approach involving a Nucleophilic Aromatic Substitution (SNAr) reaction with a glycine derivative, followed by a one-pot deprotection and decarboxylation.[2]

  • Alternative Route: Reduction of a cyanopyrazine derivative offers a direct method to the desired amine.

The choice of route for large-scale synthesis will depend on factors such as precursor availability, process robustness, overall yield, and purification requirements.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data associated with the primary synthetic routes to the key Boc-protected intermediate, tert-butyl (5-chloropyrazin-2-yl)methylcarbamate.

Table 1: First-Generation Synthesis Data (via Aldehyde Intermediate)

StepReactionKey ReagentsScaleYieldPurity (LCAP)Key Challenges
1Ester ReductionDiisobutylaluminium hydride (DIBAL-H)20 g48%Not SpecifiedIncomplete conversion, formation of alcohol byproduct, requires chromatography.[2]
2Reductive Aminationtert-Butyl carbamate, NaBH(OAc)₃Multi-gramNot SpecifiedApprox. 76% (crude mixture)Formation of aminal byproduct, excess reagents, challenging purification.[2]
3 & 4Cyanation & DeprotectionNot DetailedMulti-gram-86% after chromatographyIncomplete cyanation, high catalyst loading, decomposition of free base.[2]
Overall 4 Steps 21% Multiple chromatographic purifications. [2]

Table 2: Second-Generation Synthesis Data (via SNAr/Decarboxylation)

StepReactionKey ReagentsScaleYieldPurity (LCAP)Key Advantages
1-3SNAr, Deprotection, Decarboxylation & Boc Protection2,3-Dichloropyrazine, Glycine derivative, Cs₂CO₃, TFA, Boc₂O15 g56% (over 3 steps)Crystalline SolidFewer steps, avoids problematic intermediates, easier purification via crystallization.[2]

Experimental Protocols

First-Generation Synthesis Protocol

This route involves the formation of an aldehyde intermediate which is then converted to the target amine.

Step 1: Synthesis of 5-chloropyrazine-2-carbaldehyde (Aldehyde 9)

  • Reaction Principle: Partial reduction of a pyrazine ester using a bulky metal hydride at low temperatures to prevent over-reduction to the alcohol.

  • Procedure (Adapted from general DIBAL-H reduction protocols):

    • To a solution of methyl 5-chloropyrazine-2-carboxylate (1 eq.) in anhydrous toluene (or THF) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.[1][2][3][4][5]

    • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M, 1.1 eq.) dropwise, maintaining the internal temperature at or below -75 °C.[1]

    • Stir the reaction mixture at -78 °C for 2.5 hours. Monitor the reaction progress by TLC.[2]

    • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.[1]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-chloropyrazine-2-carbaldehyde. A reported yield for this step on a 20 g scale is 48%.[2]

Step 2: Synthesis of tert-butyl (5-chloropyrazin-2-yl)methylcarbamate (Boc-protected amine 3)

  • Reaction Principle: A reductive amination reaction where the aldehyde is condensed with tert-butyl carbamate to form an imine in situ, which is then reduced by a hydride reagent.

  • Procedure:

    • To a solution of 5-chloropyrazine-2-carbaldehyde (1 eq.) and tert-butyl carbamate (1.2 eq.) in a suitable solvent (e.g., dichloroethane), add acetic acid (catalytic).

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Perform an aqueous workup. The crude product will be a mixture containing the desired product, an aminal side-product, and unreacted tert-butyl carbamate.[2]

    • Purification can be challenging. A quick filtration through a silica gel pad can remove baseline impurities.[2] The resulting material may be used in the next step without full purification.[2]

Second-Generation Synthesis Protocol

This improved route offers higher yields and simpler purification.

  • Reaction Principle: An SNAr reaction between 2,3-dichloropyrazine and a protected glycine derivative, followed by acid-mediated deprotection and decarboxylation, and subsequent Boc-protection.[2]

  • Procedure:

    • To a solution of 2,3-dichloropyrazine (1 eq.) and a protected glycine derivative (e.g., tert-butyl N-(diphenylmethylene)glycinate) (1.1 eq.) in a suitable solvent like acetonitrile, add cesium carbonate (Cs₂CO₃) (1.5 eq.).[2]

    • Heat the mixture to 80 °C and stir overnight. If the reaction is incomplete, an additional portion of Cs₂CO₃ (1.0 eq.) can be added.[2]

    • After completion, cool the reaction to room temperature and filter off the solids. Concentrate the filtrate.

    • Perform an aqueous workup. The crude adduct can be taken to the next step without further purification.[2]

    • Dissolve the crude adduct in a suitable solvent and treat with a strong acid (e.g., trifluoroacetic acid) to effect both deprotection and decarboxylation.

    • After the reaction is complete, neutralize the mixture and add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to install the Boc protecting group.

    • Isolate the crude product after an aqueous workup. Purify by crystallization from heptane to yield tert-butyl (5-chloropyrazin-2-yl)methylcarbamate. This route has been reported to provide the product in a 56% overall yield over the three steps.[2]

Alternative Route: Reduction of 2-chloro-5-cyanopyrazine
  • Reaction Principle: The direct reduction of a nitrile to a primary amine using a suitable reducing agent.

  • Procedure (General):

    • To a solution of 2-chloro-5-cyanopyrazine (1 eq.) in a suitable solvent like acetic acid, add a catalyst such as Raney Nickel.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature for an extended period (e.g., 1.5 days).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • The filtrate can be concentrated, and the product can be isolated as its hydrochloride salt by treatment with HCl.

Final Deprotection Step
  • Reaction Principle: Removal of the Boc protecting group under acidic conditions to yield the final product, which is often isolated as a stable salt.

  • Procedure:

    • Dissolve the Boc-protected amine in a suitable solvent (e.g., dioxane or methanol).

    • Add an excess of a strong acid, such as HCl (as a solution in dioxane) or p-toluenesulfonic acid (TsOH·H₂O).[2]

    • Stir the mixture at room temperature until deprotection is complete (monitored by TLC or LCMS).

    • The product salt will often precipitate from the solution and can be isolated by filtration, washing with a non-polar solvent (e.g., ether or heptane), and drying under vacuum. The tosylate salt has been shown to be a stable, isolable solid.[2]

Visualizations

Synthetic Pathways

G cluster_0 First-Generation Synthesis cluster_1 Second-Generation Synthesis cluster_2 Final Product Formation Ester Methyl 5-chloropyrazine-2-carboxylate Aldehyde 5-chloropyrazine-2-carbaldehyde Ester->Aldehyde DIBAL-H -78°C, 48% Yield Boc_Amine_1 tert-butyl (5-chloropyrazin-2-yl)methylcarbamate Aldehyde->Boc_Amine_1 1. BocNH₂, H⁺ 2. NaBH(OAc)₃ Boc_Amine_Final tert-butyl (5-chloropyrazin-2-yl)methylcarbamate DiChloro 2,3-Dichloropyrazine SNAr_Adduct SNAr Adduct DiChloro->SNAr_Adduct Cs₂CO₃, 80°C Glycine_Deriv Protected Glycine Derivative Glycine_Deriv->SNAr_Adduct Boc_Amine_2 tert-butyl (5-chloropyrazin-2-yl)methylcarbamate SNAr_Adduct->Boc_Amine_2 1. H⁺ (Deprotection/ Decarboxylation) 2. Boc₂O 56% Yield over 3 steps Final_Product This compound (as salt) Boc_Amine_Final->Final_Product Strong Acid (e.g., HCl or TsOH) G start Start Materials: 2,3-Dichloropyrazine Protected Glycine Derivative snar SNAr Reaction (Cs₂CO₃, 80°C) start->snar workup1 Aqueous Workup snar->workup1 deprotection Acid-mediated Deprotection & Decarboxylation (e.g., TFA) workup1->deprotection boc_protection Boc Protection (Boc₂O, Base) deprotection->boc_protection workup2 Aqueous Workup boc_protection->workup2 purification Purification (Crystallization from Heptane) workup2->purification final_boc Isolated Boc-Protected Intermediate purification->final_boc deprotect_final Final Deprotection (HCl or TsOH) final_boc->deprotect_final end Final Product: This compound Salt deprotect_final->end

References

Application Notes & Protocols: (5-Chloropyrazin-2-YL)methanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyrazin-2-YL)methanamine is a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical research.[1] This compound, often supplied as a hydrochloride salt to improve solubility, features a reactive chlorine atom on the pyrazine ring and a primary amine, making it a valuable intermediate for synthesizing diverse molecular architectures.[1] Its primary application lies in the development of novel kinase inhibitors, where it frequently serves as a critical hinge-binding fragment.[1] Additionally, its structural scaffold is explored for potential antimicrobial and antifungal activities.[1] These notes provide detailed experimental protocols for key reactions involving this compound, including nucleophilic aromatic substitution and palladium-catalyzed cyanation.

Application 1: Nucleophilic Aromatic Substitution (SNAr) in Kinase Inhibitor Synthesis

One of the most common applications of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyrazine ring facilitates the displacement of the chlorine atom by various nucleophiles, a key step in constructing more complex molecules, such as kinase inhibitors. The amine group on the methanamine moiety can be protected (e.g., with a Boc group) before this reaction to prevent self-reaction.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a protected this compound derivative with an amine nucleophile, a common step in drug discovery campaigns.

  • Reagent Preparation : To a solution of Boc-protected this compound (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dioxane under an inert nitrogen or argon atmosphere, add the desired amine nucleophile (1.1 eq).[2]

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath.[2] Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise while ensuring the internal temperature remains below 5 °C.[2]

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2]

  • Workup : Upon completion, quench the reaction by adding water. Extract the product using a suitable organic solvent like ethyl acetate.[2]

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired substituted pyrazine. [cite: e]

Logical Workflow for SNAr

sn_ar_workflow start Start Materials (Boc-protected amine, Nucleophile) reaction Reaction Setup (Solvent, Base, 0°C to RT) start->reaction 1. Combine monitoring Monitoring (TLC/HPLC) reaction->monitoring 2. Stir 12-16h workup Aqueous Workup & Extraction monitoring->workup 3. Quench purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product purification->product 5. Purify

Caption: General experimental workflow for SNAr reactions.

Application 2: Palladium-Catalyzed Cyanation

Developing synthetic routes often requires the conversion of halides to nitriles. For derivatives of this compound, palladium-catalyzed cyanation is an effective method, though it requires careful optimization of catalysts and conditions to achieve high yield and purity.

Experimental Protocol: Optimized Cyanation of a Chloropyrazine Intermediate

This protocol is based on a route development study for a pyrazine building block.[3]

  • Reaction Setup : In a microwave vial, combine the Boc-protected chloropyrazine starting material (e.g., 500 mg, 1.0 eq), a palladium source such as [Pd(cinnamyl)Cl]2 (2.5 mol %), and a ligand like DPEPhos (5 mol %).[3]

  • Reagent Addition : Add potassium acetate (KOAc) (1.5 eq) as the base.[3] Add the appropriate solvent (e.g., 2 mL).[3]

  • Reaction Conditions : Seal the vial and heat the reaction mixture. While specific temperatures were not detailed for the optimized reaction, initial trials were conducted at 80°C.[3] Stir the reaction until completion, monitored by HPLC.

  • Workup and Purification : After the reaction is complete, cool the mixture. The crude material is then purified using column chromatography to isolate the desired cyanation product.[3]

  • Salt Formation (Optional) : For stability, the final product can be converted to a salt. For instance, treatment with TsOH·H2O can allow the product to be isolated directly by filtration after cooling.[3]

Data Presentation: Catalyst Screening for Cyanation Reaction

The selection of a suitable catalyst system is critical for the success of the cyanation reaction. The following table summarizes screening data for different palladium catalysts.

EntryCatalyst SystemBase (eq)Conversion (%)LCAP (%)Isolated Yield (%)
1BrettPhos Pd G3KOAc (0.5)>9598-
2XPhos Pd G3KOAc (0.5)6095-
3XantPhos Pd G3KOAc (0.5)5094-
4t-BuXPhos Pd G3KOAc (0.5)4593-
5[Pd(cinnamyl)Cl]2/DPEPhosKOAc (1.5)Complete>9970
Data adapted from a route development study; LCAP refers to Liquid Chromatography Area Percentage purity.[3]

Cyanation Experimental Workflow

cyanation_workflow sub Chloropyrazine Derivative react Reaction (Sealed Vial, Heat) sub->react cat Pd Catalyst & Ligand ([Pd(cinnamyl)Cl]2 / DPEPhos) cat->react base Base (KOAc) base->react purify Purification (Chromatography) react->purify HPLC Monitoring product Cyanated Product purify->product

Caption: Workflow for the Pd-catalyzed cyanation of chloropyrazines.

Application 3: Synthesis of this compound Precursors

The synthesis of precursors to this compound often involves multiple steps, including SNAr reactions followed by deprotection sequences.

Experimental Protocol: Synthesis of Amine 7 via SNAr and Deprotection

This route involves an SNAr reaction on dichloropyrazine followed by a one-pot deprotection/decarboxylation.[3]

  • SNAr Reaction : Combine 2,5-dichloropyrazine (1.0 eq) with a protected glycine derivative (e.g., with a benzophenone imine and tert-butyl ester) and cesium carbonate (Cs2CO3, 1.5 eq) in a suitable solvent.[3]

  • Heating : Heat the mixture to an internal temperature of 80 °C and stir overnight.[3] If the reaction stalls, an additional portion of Cs2CO3 (1.0 eq) can be added, followed by further stirring for ~5 hours.[3]

  • One-Pot Deprotection : After consumption of the starting material (monitored by HPLC), the crude adduct is exposed to 5 equivalents of HCl in a water/toluene mixture at 75 °C for 3 hours.[3] This single step accomplishes the deprotection of the benzophenone imine, hydrolysis of the tert-butyl ester, and decarboxylation to yield the primary amine.[3]

  • Isolation : The final amine product (as a bis-HCl salt) can be isolated after an aqueous workup.[3]

Synthetic Pathway Diagram

synthesis_pathway dcp Dichloropyrazine snar SNAr Reaction (Cs2CO3, 80°C) dcp->snar gly Protected Glycine gly->snar adduct Adduct 16 snar->adduct Step 1 deprotect One-Pot Deprotection (HCl, 75°C) adduct->deprotect Step 2 amine Amine 7 (bis-HCl salt) deprotect->amine

Caption: Synthetic route to a primary amine precursor via SNAr.

Safety and Handling

This product is intended for Research Use Only and is not for human or veterinary use.[1] Always consult the Safety Data Sheet (SDS) before handling. Appropriate Personal Protective Equipment (PPE), such as gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[1]

References

The Versatile Building Block: (5-Chloropyrazin-2-YL)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(5-Chloropyrazin-2-YL)methanamine has emerged as a critical chemical intermediate in the landscape of pharmaceutical research and development. Its unique structural features, particularly the presence of a reactive chlorine atom and a primary amine on a pyrazine scaffold, make it a versatile building block for the synthesis of a wide array of complex molecules, most notably in the realm of targeted cancer therapy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this important intermediate.

Application Notes

This compound serves as a cornerstone in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine ring of the intermediate often acts as a hinge-binding motif, anchoring the final drug molecule to the target kinase.

Key Applications:

  • Synthesis of Acalabrutinib: this compound is a key intermediate in the manufacturing process of Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of various B-cell malignancies.[1]

  • Development of Novel Kinase Inhibitors: The reactive chlorine atom allows for facile derivatization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in the development of new kinase inhibitors. The primary amine provides a convenient handle for the introduction of diverse side chains through acylation and other amine-based chemistries.

  • Scaffold for Medicinal Chemistry: Beyond kinase inhibitors, the chloropyrazine moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in key synthetic transformations.

Protocol 1: Synthesis of Boc-Protected this compound

This procedure describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group, a common step to prevent side reactions in subsequent synthetic steps.

Reaction Scheme:

Boc_Protection cluster_reactants Reactants cluster_products Product start This compound product tert-butyl ((5-chloropyrazin-2-yl)methyl)carbamate start->product DCM, 0 °C to rt reagent Boc Anhydride (Boc)2O Triethylamine (TEA)

Boc protection of the primary amine.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Starting Amount (example)Expected YieldPurity (typical)
This compound hydrochloride180.045.0 g->98%
tert-butyl ((5-chloropyrazin-2-yl)methyl)carbamate243.69-85-95%>98% (by HPLC)
Protocol 2: Palladium-Catalyzed Cyanation of Boc-Protected this compound

This protocol details the introduction of a cyano group onto the pyrazine ring via a palladium-catalyzed cross-coupling reaction, a key step in the synthesis of certain kinase inhibitors.[2]

Reaction Scheme:

Cyanation_Reaction cluster_reactants Reactants cluster_products Product start Boc-protected this compound product Boc-protected (5-Cyanopyrazin-2-YL)methanamine start->product DMA, Heat reagent Zinc Cyanide (Zn(CN)2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., dppf)

Palladium-catalyzed cyanation reaction.

Materials:

  • tert-butyl ((5-chloropyrazin-2-yl)methyl)carbamate

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMA)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine tert-butyl ((5-chloropyrazin-2-yl)methyl)carbamate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous N,N-dimethylacetamide (DMA).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 120 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Starting Amount (example)Reported ConversionPurity (typical)
tert-butyl ((5-chloropyrazin-2-yl)methyl)carbamate243.691.0 g>95%>98%
tert-butyl ((5-cyanopyrazin-2-yl)methyl)carbamate234.27-->95% (by HPLC)
Protocol 3: N-Acylation with a Carboxylic Acid

This protocol outlines the coupling of this compound with a carboxylic acid to form an amide bond, a common strategy for introducing diverse side chains.

Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_products Product start This compound product N-((5-chloropyrazin-2-yl)methyl)amide start->product DMF, rt reagent R-COOH Coupling Agent (e.g., HATU) Base (e.g., DIPEA)

Amide bond formation via N-acylation.

Materials:

  • This compound hydrochloride

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Starting Amount (example)Expected YieldPurity (typical)
This compound hydrochloride180.04500 mg70-90%>95% (by HPLC)
N-((5-chloropyrazin-2-yl)methyl)amideVaries-->95% (by HPLC)

Logical Workflow for Synthesis of a Pyrazine-Based Kinase Inhibitor

The following diagram illustrates a typical synthetic workflow utilizing this compound as a key intermediate.

Kinase_Inhibitor_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start This compound step1 Amine Protection (e.g., Boc) start->step1 step2 Suzuki or other C-C Coupling at C-5 step1->step2 step3 Amine Deprotection step2->step3 step4 N-Acylation or Reductive Amination step3->step4 end Pyrazine-Based Kinase Inhibitor step4->end

References

Application Notes and Protocols for In Vitro Assays of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the biological activity of pyrazine derivatives. The focus is on anticancer, anti-inflammatory, and antioxidant/neuroprotective activities, which are areas where pyrazine scaffolds have shown significant promise.[1]

Anticancer Activity: Targeting Kinase Signaling Pathways

Pyrazine derivatives have been extensively investigated for their anticancer properties, often targeting key kinases involved in cancer cell proliferation and survival.[2] This section focuses on two examples: a dual c-Met/VEGFR-2 inhibitor and a pan-FGFR inhibitor.

Application Note 1: Evaluation of[3][4][5]triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors

A series of novel[3][4][5]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their potential as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy.[4][5] Compound 17l from this series emerged as a particularly potent derivative.[4]

Quantitative Data Summary

The inhibitory activities of compound 17l were assessed through kinase assays and antiproliferative assays against various cancer cell lines.[4]

CompoundTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)
17l c-Met26.00A549 (Lung Carcinoma)0.98 ± 0.08
VEGFR-22600MCF-7 (Breast Cancer)1.05 ± 0.17
HeLa (Cervical Cancer)1.28 ± 0.25

Signaling Pathway

Compound 17l exerts its anticancer effects by dually inhibiting the c-Met and VEGFR-2 signaling pathways. This dual inhibition can block downstream signaling cascades like the MAPK and AKT pathways, which are critical for cancer cell growth, proliferation, and angiogenesis.[6] Western blot analysis has confirmed that compound 17l can inhibit the expression of c-Met and VEGFR-2 in cancer cells.[4][5]

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K Pyrazine_17l [1,2,4]triazolo[4,3-a] -pyrazine (17l) Pyrazine_17l->cMet Inhibition Pyrazine_17l->VEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Inhibition of c-Met and VEGFR-2 signaling by a pyrazine derivative.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is used to assess the cytotoxic effects of pyrazine derivatives on cancer cell lines.[4][5][7]

Materials:

  • A549, MCF-7, or HeLa cell lines

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Pyrazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours in a CO2 incubator.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and a vehicle control (DMSO). Incubate for 48-72 hours.[4][5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

Pyrazine derivatives have demonstrated the ability to modulate inflammatory pathways, primarily by inhibiting the production of key inflammatory mediators like prostaglandins and nitric oxide (NO).[8]

Application Note 2: Screening Pyrazine-Containing Hybrids for Anti-inflammatory Potential

The anti-inflammatory effects of pyrazine derivatives can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes and NO production in macrophage cell lines.[8][9]

Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators. Pyrazine derivatives can interfere with this process by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[8]

Anti_Inflammatory_Pathway cluster_pathways Inflammatory Pathways LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage iNOS iNOS Macrophage->iNOS COX2 COX-2 Macrophage->COX2 Pyrazine Pyrazine Derivative Pyrazine->iNOS Inhibition Pyrazine->COX2 Inhibition NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Inhibition of inflammatory pathways by pyrazine derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of pyrazine derivatives to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Pyrazine derivative stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant and Neuroprotective Activities

Certain pyrazine derivatives have shown potential in combating oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's.[10]

Application Note 3: Evaluating Polysubstituted Pyrazine Derivatives for Neuroprotection

A series of polysubstituted pyrazine derivatives have been synthesized and evaluated for their multifunctional properties against Alzheimer's disease, including antioxidant and neuroprotective effects.[10] Compound A3B3C1 from this series demonstrated significant potential by activating the Nrf2/ARE signaling pathway.[10]

Quantitative Data Summary

The neuroprotective activity of these derivatives was quantified by their ability to protect neuronal cells from oxidative damage.

CompoundCell LineProtective AssayEC50 (µM)
15 HBMEC-2Free Radical Damage3.55
12-14 SH-SY5YFree Radical Damage3.62 - 3.74

Signaling Pathway

Compound A3B3C1 exerts its neuroprotective effects by activating the Nrf2/ARE signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant proteins like NQO1 and HO-1.[10]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazine_A3B3C1 Pyrazine Derivative (A3B3C1) Keap1_Nrf2 Keap1-Nrf2 Complex Pyrazine_A3B3C1->Keap1_Nrf2 Promotes Dissociation Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases ARE ARE Nrf2_free->ARE Translocates & Binds Antioxidant_Proteins Antioxidant Proteins (NQO1, HO-1) ARE->Antioxidant_Proteins Upregulates Cell_Protection Neuroprotection Antioxidant_Proteins->Cell_Protection

Activation of the Nrf2/ARE pathway by a pyrazine derivative.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the direct antioxidant capacity of pyrazine derivatives.[3]

Materials:

  • Pyrazine derivative stock solution (in a suitable solvent like methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the pyrazine derivative solution.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

References

Troubleshooting & Optimization

optimizing reaction conditions for (5-Chloropyrazin-2-YL)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloropyrazin-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound are:

  • Reduction of 5-chloropyrazine-2-carbonitrile: This is a direct method involving the reduction of the nitrile group to a primary amine.

  • Multi-step synthesis from 2,5-dichloropyrazine: This route typically involves a nucleophilic aromatic substitution (SNAr) reaction with a protected glycine derivative, followed by deprotection and decarboxylation.

  • Reductive amination of 5-chloropyrazine-2-carbaldehyde: This involves the reaction of the corresponding aldehyde with an ammonia source and a reducing agent.

Q2: The free base of this compound appears to be unstable. How can I handle and store it?

A2: The free base of this compound is known to be unstable and can decompose upon storage. It is highly recommended to convert it to a more stable salt form, such as the hydrochloride (HCl) or tosylate (TsOH) salt, for storage and handling. If the free base is required for a subsequent reaction, it should be used immediately after preparation.

Q3: I am observing incomplete conversion in my reaction. What are some general strategies to improve the yield?

A3: Incomplete conversion can be addressed by:

  • Optimizing reaction time and temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal duration and temperature.

  • Increasing reagent stoichiometry: In some cases, using an excess of a particular reagent can drive the reaction to completion. For instance, in the SNAr reaction with a glycine derivative, increasing the amount of base has been shown to improve conversion.[1]

  • Choice of solvent and catalyst: The reaction outcome can be highly dependent on the solvent and catalyst used. Screening different conditions can lead to significant improvements.

Q4: What are the typical impurities encountered in the synthesis, and how can they be removed?

A4: Common impurities can include unreacted starting materials, over-alkylated products in reductive amination, or side products from competing reactions. Purification is often challenging and may require chromatographic techniques. In some cases, impurities can be carried over to the next step and removed at a later stage. A filtration through a silica gel pad can be effective for removing baseline impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 5-Chloropyrazine-2-carbonitrile
Potential Cause Troubleshooting Suggestion
Inactive CatalystEnsure the catalyst (e.g., Raney Nickel) is fresh and active. Store catalysts under appropriate conditions to prevent deactivation.
Insufficient Hydrogen PressureIf performing a catalytic hydrogenation, ensure the hydrogen pressure is adequate. For reactions using a hydrogen balloon, ensure there are no leaks.
Competing Side ReactionsThe pyrazine ring can sometimes be reduced under harsh conditions. Consider using a milder reducing agent or optimizing the reaction temperature and pressure.
Product Adsorption to CatalystThe amine product can sometimes strongly adsorb to the catalyst surface, hindering its removal. Thoroughly wash the catalyst with a suitable solvent (e.g., methanol, ethanol) after the reaction.
Issue 2: Formation of Aminal Impurity in Reductive Amination
Potential Cause Troubleshooting Suggestion
Excess Aldehyde or AmineCarefully control the stoichiometry of the aldehyde and the ammonia source. An excess of either can lead to the formation of the aminal byproduct.
Reaction ConditionsThe formation of the aminal can be influenced by the pH and solvent of the reaction. Experiment with different solvent systems and pH modifiers (e.g., acetic acid) to minimize its formation.
Inefficient Reduction of ImineEnsure the reducing agent is added at the appropriate time and in a sufficient amount to efficiently reduce the intermediate imine before it can react further to form the aminal.
Issue 3: Incomplete Deprotection/Decarboxylation in the Multi-Step Synthesis

| Potential Cause | Troubleshooting Suggestion | | Harshness of Acidic Conditions | The concentration and type of acid, as well as the reaction temperature and time, are critical for successful deprotection and decarboxylation. These parameters may need to be optimized for your specific substrate. | | Water Content | The presence of water is crucial for the hydrolysis of the ester and imine. Ensure that the reaction medium contains an adequate amount of water. | | Stability of Intermediate | The intermediate amino acid can be unstable. It is often generated and decarboxylated in a one-pot procedure to avoid its isolation. |

Experimental Protocols

Protocol 1: Reduction of 3-Chloropyrazine-2-carbonitrile to (3-Chloropyrazin-2-yl)methanamine Hydrochloride[2]
  • Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol, 1.0 eq.) in acetic acid (50 mL), add Raney Nickel (4.00 g).

  • Hydrogenation: The reaction mixture is stirred at room temperature for 1.5 days under a hydrogen balloon.

  • Workup:

    • After the reaction is complete, the mixture is filtered to remove the catalyst.

    • The filtrate is collected and dried.

    • The residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).

  • Isolation: The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material. The filtrate is then evaporated to dryness to yield (3-chloropyrazin-2-yl)methylamine hydrochloride.

Protocol 2: First-Generation Synthesis via Reductive Amination[1]

This protocol involves the reduction of an ester to an aldehyde, followed by reductive amination.

  • Aldehyde Formation:

    • A toluene solution of DIBAL-H is added dropwise to a solution of the starting pyrazine ester in THF at a controlled internal temperature (e.g., -27 °C).

    • The reaction is stirred for 2.5 hours before being quenched and worked up with an aqueous solution.

    • The crude aldehyde is purified by chromatography.

  • Reductive Amination:

    • The purified aldehyde is subjected to reductive amination conditions. While specific details can vary, this typically involves reacting the aldehyde with an ammonia source (like Boc-NH2) in the presence of a reducing agent and an acid catalyst.

    • The crude product is worked up and may require chromatographic purification to remove unreacted reagents and byproducts like the aminal impurity.

Protocol 3: Second-Generation Synthesis via SNAr and Decarboxylation[1]
  • SNAr Reaction:

    • To a solution of 2,5-dichloropyrazine in a suitable solvent like MeCN, add a protected glycine derivative and a base such as Cs2CO3.

    • The reaction is heated (e.g., 80 °C) and monitored by HPLC for completion. Additional base may be required to drive the reaction to full conversion.

  • Deprotection and Decarboxylation:

    • The crude adduct from the SNAr reaction is subjected to acidic conditions (e.g., HCl in a water/toluene mixture) and heated (e.g., 75 °C) to achieve deprotection of the protecting groups and decarboxylation to the primary amine.

  • Isolation: The desired this compound can then be isolated, often as its hydrochloride salt.

Data Presentation

Table 1: Optimization of DIBAL-H Reduction of Pyrazine Ester to Aldehyde [1]

EntryTemperature (°C)Yield of Aldehyde (%)
1-7849
2-5568
3-2748 (after purification)

Table 2: Conditions for Cyanation of this compound hydrochloride [1]

EntryBase (equiv.)Conversion (%)Product LCAP (%)
1KOAc (0.5)384
2KOAc (1.5)558

Visualizations

experimental_workflow cluster_reduction Route 1: Nitrile Reduction cluster_reductive_amination Route 2: Reductive Amination cluster_snar Route 3: SNAr & Decarboxylation start1 5-Chloropyrazine-2-carbonitrile step1 Reduction (e.g., Raney Ni, H2) start1->step1 end1 This compound step1->end1 start2 5-Chloropyrazine-2-carbaldehyde step2 Reductive Amination (Ammonia source, reducing agent) start2->step2 end2 This compound step2->end2 start3 2,5-Dichloropyrazine step3a SNAr with protected glycine derivative start3->step3a step3b Deprotection & Decarboxylation step3a->step3b end3 This compound step3b->end3

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Reaction Yield q1 Is the reaction going to completion? start->q1 a1_yes Check workup and purification steps for product loss. q1->a1_yes Yes a1_no Optimize reaction conditions. q1->a1_no No q2 Are there significant side products? a1_no->q2 a2_yes Adjust stoichiometry or reaction temperature to minimize side reactions. q2->a2_yes Yes a2_no Consider catalyst deactivation or reagent quality. q2->a2_no No

Caption: Troubleshooting workflow for low reaction yield.

References

improving yield and purity of (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (5-Chloropyrazin-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The conversion of the starting material to the product may be incomplete.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst can significantly impact the yield.

    • Solution: A systematic optimization of reaction parameters is recommended. For instance, in related pyrazine syntheses, the choice of solvent and base has been shown to be critical. Screening different solvents and bases can help improve the reaction's efficiency.

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify potential side reactions, such as the formation of aminal impurities, and adjust the reaction conditions to minimize their formation. For example, controlling the stoichiometry of the reactants is crucial.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

    • Solution: Employ milder reaction conditions where possible. During the workup, avoid overly acidic or basic conditions if your product is sensitive. The hydrochloride salt of this compound is more stable under acidic conditions.[1]

Q2: I am observing significant impurities in my final product. What are the common impurities and how can I minimize them?

A2: A common impurity encountered in the synthesis of similar aminomethylpyrazines is an aminal impurity . This can arise from the reaction of the desired product with the starting aldehyde (if using a reductive amination approach) or other reactive intermediates.

  • Minimization Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of the amine source to the aldehyde or alkylating agent.

    • Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the desired primary amine over the aminal byproduct.

    • Purification: Utilize chromatographic techniques to separate the desired product from the aminal impurity.

Another potential impurity is the starting material if the reaction is incomplete.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: For solid products, recrystallization is an effective method to obtain high-purity material. The selection of an appropriate solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique. A variety of stationary phases (e.g., silica gel) and solvent systems can be employed to achieve separation.

  • Acid-Base Extraction: Since the product is an amine, it can be converted to its hydrochloride salt by treatment with HCl. This salt has different solubility properties and can be used to separate it from non-basic impurities. The free amine can then be regenerated by treatment with a base.

Data Presentation

Table 1: Comparison of Synthetic Routes for Aminomethyl-Pyrazine Derivatives
Synthetic RouteStarting MaterialsKey ReagentsTypical YieldPurity (LCAP)AdvantagesDisadvantages
SNAr & Deprotection 2,5-Dichloropyrazine, Protected Glycine DerivativeCs2CO3, HCl~56% (over 3 steps)>99%High purity of the final intermediate.Multi-step process.
Reductive Amination 5-chloropyrazine-2-carbaldehyde, Boc-NH2NaBH(OAc)3~21% (overall)~86%Fewer steps in principle.Challenging purification, formation of aminal impurities.[2]

LCAP (Liquid Chromatography Area Percent) is a measure of purity determined by HPLC.

Experimental Protocols

Protocol 1: Synthesis of (3-Chloropyrazin-2-YL)methanamine Hydrochloride from 2-Chloro-3-cyanopyrazine (Illustrative for a related isomer)

This protocol describes the synthesis of an isomer and can be adapted for this compound with appropriate starting materials.

  • Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney Nickel (4.00 g).[3]

  • Hydrogenation: Carry out the reaction under a hydrogen balloon at room temperature for 1.5 days.[3]

  • Workup:

    • Filter the reaction mixture and collect the filtrate.

    • Dry the filtrate.

    • Treat the residue by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).[3]

  • Isolation:

    • Dissolve the resulting residue in tetrahydrofuran (30 mL) and filter to remove any insoluble material.

    • Evaporate the filtrate to dryness to obtain the hydrochloride salt of the product.[3]

Visualizations

Diagram 1: Synthetic Workflow for this compound via Reductive Amination

G start 5-chloropyrazine-2-carbaldehyde + Amine Source (e.g., Boc-NH2) reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination crude_product Crude Product Mixture (Desired Amine, Aminal Impurity, Unreacted Starting Materials) reductive_amination->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product This compound (Boc-protected) purification->pure_product deprotection Deprotection (e.g., HCl or TFA) pure_product->deprotection final_product Final Product: This compound or its salt deprotection->final_product

Caption: Workflow for the synthesis of this compound via a reductive amination pathway.

Diagram 2: Troubleshooting Logic for Low Purity

G start Low Purity of This compound check_impurities Identify Impurities (e.g., via HPLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Material Present? check_impurities->unreacted_sm aminal_impurity Aminal Impurity Present? check_impurities->aminal_impurity optimize_reaction Optimize Reaction: - Increase reaction time/temperature - Check reagent stoichiometry unreacted_sm->optimize_reaction Yes improve_purification Improve Purification: - Optimize chromatography - Perform recrystallization unreacted_sm->improve_purification No optimize_conditions Optimize Reaction Conditions: - Adjust stoichiometry - Modify temperature/time aminal_impurity->optimize_conditions Yes aminal_impurity->improve_purification No

Caption: Decision tree for troubleshooting low purity issues in the synthesis of this compound.

References

Technical Support Center: Scaling Up (5-Chloropyrazin-2-YL)methanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (5-Chloropyrazin-2-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound and related pyrazine derivatives.

Question 1: Why am I experiencing low yields in my pyrazine synthesis?

Answer:

Low yields in pyrazine synthesis can be attributed to several factors, from incomplete reactions to product degradation. Here are some common causes and potential solutions:

  • Incomplete Reaction: The initial condensation or a subsequent cyclization step may not be reaching completion.

    • Troubleshooting: Consider extending the reaction time or cautiously increasing the reaction temperature to drive the reaction forward. Ensure efficient mixing to improve contact between reactants.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.

    • Troubleshooting: A systematic screening of different solvents, bases, and catalysts may be necessary. For instance, in some pyrazine syntheses, changing the solvent from toluene to 1,4-dioxane has been shown to improve yields.[1]

  • Side Reactions: The formation of unwanted by-products can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting: Analyze the crude reaction mixture to identify potential side products. Adjusting reaction conditions, such as temperature or the rate of addition of reagents, can help minimize side reactions.[1]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Troubleshooting: Employ milder reagents and conditions whenever possible. If your product is sensitive to pH, avoid strongly acidic or basic conditions during the workup and purification steps.[1]

Question 2: My cyanation reaction to produce the nitrile precursor is not going to completion. How can I improve this?

Answer:

Incomplete cyanation is a common hurdle. Based on documented experiences, here are several strategies to optimize this reaction:

  • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is crucial for achieving high conversion.

    • Troubleshooting: While systems like BrettPhos Pd G3 are used, they may not always lead to complete conversion.[2] Screening other catalyst systems such as XPhos Pd G3, XantPhos Pd G3, or t-BuXPhos Pd G3 might be necessary, although these have also shown limitations in some cases.[2] A successful alternative has been the use of [Pd(cinnamyl)Cl]2 with DPEPhos as the ligand.[2]

  • Base Selection and Stoichiometry: The base plays a critical role in the catalytic cycle.

    • Troubleshooting: Increasing the equivalents of a mild base like potassium acetate (KOAc) from 0.1 to 0.5 equivalents has been shown to improve conversion.[2]

  • Solvent Choice: The reaction solvent can influence catalyst activity and solubility of reagents.

    • Troubleshooting: While solvents like 1,4-dioxane can be effective, 2-MeTHF is often preferred for larger-scale applications due to its low miscibility with water, which simplifies the aqueous workup.[2]

Question 3: I'm struggling with the purification of this compound due to persistent impurities. What are the best practices for purification?

Answer:

Purification challenges, especially on a larger scale, are common. The presence of unreacted starting materials and side products like aminals can complicate the isolation of the pure product.[2]

  • Chromatography: For small to medium scales, normal-phase chromatography is often employed. However, removing closely related impurities can be challenging.[2]

  • Crystallization/Filtration: A highly effective method for purification is the formation of a salt, such as a tosylate (TsOH) or hydrochloride (HCl) salt, followed by crystallization or direct filtration from the reaction mixture. This approach has been shown to be successful in isolating the product with high purity and has the added benefit of providing a more stable form of the amine.[2] For example, the tosylate salt of a similar pyrazine product was isolated directly by filtration after cooling the reaction mixture.[2]

  • Aqueous Workup: A well-designed aqueous workup can be advantageous. For instance, after a reaction in a solvent like MeCN, concentrating the mixture to remove the organic solvent before the aqueous workup can lead to a more straightforward purification process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: Key challenges during scale-up include:

  • Incomplete Reactions: Reactions that work well on a small scale may not go to completion at a larger scale.[2]

  • Purification Difficulties: The removal of impurities, such as unreacted starting materials and by-products (e.g., aminal impurities), can be more challenging on a larger scale, often requiring chromatography which is less ideal for manufacturing.[2]

  • High Catalyst Loading: The use of high concentrations of expensive and toxic palladium catalysts can be a significant cost and safety concern, limiting the scalability of the process.[2]

  • Product Stability: The free base of this compound may have limited stability, making its isolation and storage problematic. Formation of a salt is a common strategy to overcome this.[2]

Q2: Are there alternative synthetic routes to consider for this compound?

A2: Yes, different synthetic strategies have been developed. One common approach involves the reduction of a nitrile precursor (5-chloro-2-cyanopyrazine). Another route involves an SNAr reaction of a dichloropyrazine with a protected glycine derivative, followed by deprotection and decarboxylation to yield the aminomethyl pyrazine.[2]

Q3: What are some key safety considerations when working with pyrazine synthesis?

A3: Standard laboratory safety protocols should always be followed. Specific considerations for pyrazine synthesis include:

  • Reagent Toxicity: Many reagents used, such as organometallic catalysts and certain solvents, can be toxic. Always consult the Safety Data Sheet (SDS) for each chemical.

  • Reaction Exotherms: Be cautious of potential exothermic reactions, especially during scale-up. Monitor the internal temperature and have appropriate cooling measures in place.

  • Inert Atmosphere: Some reactions may be sensitive to air or moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride from 2-Chloro-3-cyanopyrazine

This protocol describes the reduction of the nitrile to the corresponding amine hydrochloride.

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Raney Nickel

  • Acetic Acid

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Hydrogen balloon

Procedure:

  • In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.

  • Carefully add Raney Nickel to the solution.

  • Secure a hydrogen balloon to the reaction vessel to maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1.5 days.

  • Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Collect the filtrate and concentrate it under reduced pressure.

  • To the residue, add toluene and concentrate again. Repeat this step with 1N HCl and then again with toluene to facilitate salt formation and removal of volatile impurities.

  • Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble material.

  • Concentrate the filtrate to dryness to obtain (3-chloropyrazin-2-yl)methanamine hydrochloride.[3]

Data Presentation

Table 1: Optimization of Cyanation Reaction Conditions

EntryCatalyst SystemBase (equiv.)SolventConversion (%)Product LCAP (%)
1BrettPhos Pd G3KOAc (0.5)2-MeTHF/Water558
2XPhos Pd G3KOAc (0.5)2-MeTHF/WaterIncomplete-
3XantPhos Pd G3KOAc (0.5)2-MeTHF/WaterIncomplete-
4t-BuXPhos Pd G3KOAc (0.5)2-MeTHF/WaterIncomplete-
5[Pd(cinnamyl)Cl]2/DPEPhos---70 (isolated yield)
6BrettPhos Pd G3KOAc (0.1)-Incomplete-

*LCAP refers to Liquid Chromatography Area Percentage. Data adapted from a study on a similar pyrazine building block.[2]

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reaction_params Check Reaction Parameters start->check_reaction_params check_purity Analyze Crude Mixture for Impurities start->check_purity incomplete_reaction Incomplete Reaction check_reaction_params->incomplete_reaction side_reactions Side Reactions Identified check_purity->side_reactions degradation Product Degradation Suspected check_purity->degradation optimize_conditions Optimize Conditions: - Temperature - Time - Mixing improved_yield Improved Yield optimize_conditions->improved_yield screen_reagents Screen Reagents: - Catalyst/Ligand - Base - Solvent screen_reagents->improved_yield modify_workup Modify Workup/Purification modify_workup->improved_yield side_reactions->optimize_conditions side_reactions->modify_workup milder_conditions Use Milder Conditions degradation->milder_conditions incomplete_reaction->optimize_conditions incomplete_reaction->screen_reagents milder_conditions->improved_yield

Caption: Troubleshooting workflow for low yield in pyrazine synthesis.

Scale_Up_Challenges cluster_synthesis Synthesis Challenges cluster_purification Purification & Isolation Challenges cluster_solutions Potential Solutions Incomplete Conversion Incomplete Conversion Condition Optimization Condition Optimization Incomplete Conversion->Condition Optimization Catalyst Screening Catalyst Screening Incomplete Conversion->Catalyst Screening Side Product Formation Side Product Formation Side Product Formation->Condition Optimization High Catalyst Loading High Catalyst Loading High Catalyst Loading->Catalyst Screening Impurity Removal Impurity Removal Salt Formation Salt Formation Impurity Removal->Salt Formation Aqueous Workup Design Aqueous Workup Design Impurity Removal->Aqueous Workup Design Product Instability Product Instability Product Instability->Salt Formation Chromatography Inefficiency Chromatography Inefficiency Chromatography Inefficiency->Salt Formation

Caption: Key challenges and solutions in scaling up production.

References

Technical Support Center: Purification of (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (5-Chloropyrazin-2-YL)methanamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key pharmaceutical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound and its derivatives.

Issue 1: Low yield after column chromatography.

  • Question: I am experiencing a significant loss of my compound during silica gel column chromatography. What could be the cause and how can I improve the recovery?

  • Answer: Low recovery of basic amines like this compound from silica gel columns is a common issue due to strong interactions with the acidic stationary phase. This can lead to irreversible adsorption or decomposition on the silica.

    Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your eluent system to compete with your amine for the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) or a small percentage of ammonia in methanol to your mobile phase.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a more inert stationary phase. Options include:

      • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

      • Amine-functionalized silica: These columns are specifically designed to minimize interactions with basic analytes.

    • Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., C18) can be an effective alternative. The use of a buffer in the mobile phase is recommended for reproducible results.

    • Check Compound Stability: Before chromatography, assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If the spot streaks or disappears, your compound is likely degrading on the silica.

Issue 2: Persistent Impurities After Purification.

  • Question: Even after chromatography and crystallization, I am still observing persistent impurities in my final product. What are these impurities and how can I remove them?

  • Answer: The nature of impurities depends on the synthetic route used. For the synthesis of this compound, common impurities include unreacted starting materials, over-alkylated byproducts, and side products from the reduction step. A notable impurity from reductive amination is the aminal side-product.[1]

    Troubleshooting Steps:

    • Identify the Impurity: Use analytical techniques like NMR, LC-MS, or GC-MS to identify the structure of the persistent impurity. Knowing the impurity will help in designing a targeted removal strategy.

    • Optimize Chromatography:

      • Gradient Elution: Employ a shallow gradient during column chromatography to improve the separation of closely eluting compounds.

      • Different Solvent System: Experiment with different solvent systems to alter the selectivity of the separation.

    • Recrystallization:

      • Solvent Screening: Perform a systematic solvent screen to find a solvent or solvent mixture that provides good solubility for your compound at elevated temperatures and poor solubility at room temperature, while keeping the impurity dissolved.

      • Salt Formation: Consider forming a salt of your amine (e.g., hydrochloride or tosylate) to alter its crystallization properties, which can aid in the removal of non-basic impurities.

    • Aqueous Workup: An acid-base workup can be effective. Dissolve the crude material in an organic solvent and extract with an aqueous acid. The amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine extracted with an organic solvent.

Issue 3: Oiling Out During Crystallization.

  • Question: My compound separates as an oil instead of a solid during crystallization. How can I induce crystallization?

  • Answer: "Oiling out" is a common problem when crystallizing amines. It occurs when the compound's solubility is exceeded, but the conditions are not favorable for crystal lattice formation.

    Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Rapid cooling often promotes oiling.

    • Lower Concentration: Start with a more dilute solution. Oiling out is often a sign of excessive supersaturation.

    • Seed Crystals: If you have a small amount of solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Solvent System: Experiment with different solvent systems. A mixture of a good solvent and an anti-solvent can sometimes promote crystallization.

    • Salt Formation: Converting the free base to a salt often improves its crystallinity. The tosylate salt of a similar compound has been shown to be readily isolable by filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The most common purification techniques are:

  • Column Chromatography: Often on silica gel, but may require modifications like the addition of a basic modifier (e.g., triethylamine) to the eluent or the use of alternative stationary phases like alumina.

  • Crystallization: The Boc-protected derivative has been successfully crystallized from heptane.[1] The hydrochloride salt can also be isolated as a solid.

  • Aqueous Workup: An acid-base extraction is a useful technique to separate the basic amine from non-basic impurities.

  • Filtration through a silica gel pad: This is a quick method to remove baseline impurities.[1]

Q2: What is a common impurity I should look out for when synthesizing the Boc-protected version via reductive amination?

A2: A common side-product in the reductive amination to form Boc-(5-Chloropyrazin-2-YL)methanamine is the aminal impurity. Residual Boc-NH2 is also frequently observed.[1]

Q3: Is the free base of this compound stable?

A3: The free base has been observed to be unstable, with significant decomposition when stored neat at room temperature.[1] It is therefore recommended to handle the compound as a more stable salt, such as the hydrochloride or tosylate salt, for storage and further reactions.

Q4: Can I take the crude material to the next step without purification?

A4: In some synthetic routes, it has been reported that the crude material can be carried forward to the next step without extensive purification.[1] However, this is highly dependent on the specific reaction and the purity requirements of the subsequent step. It is generally recommended to purify the intermediate to ensure the efficiency and cleanliness of the following reaction.

Data Presentation

Purification MethodDerivativeTypical YieldPurity (LCAP)Reference
Filtration through silica gel pad & CrystallizationBoc-protected amine56% (over 3 steps)Not explicitly stated[1]
Column ChromatographyBoc-protected amine48%Not explicitly stated[1]
Column ChromatographyCyanated derivative70%86% (before final step)[1]
Direct FiltrationTosylate saltNot explicitly statedHigh (reaction went to completion)[1]

Experimental Protocols

Protocol 1: Purification of Boc-(5-Chloropyrazin-2-YL)methanamine by Filtration and Crystallization [1]

  • Aqueous Workup: Following the synthesis, perform a standard aqueous workup of the reaction mixture.

  • Filtration through Silica Gel: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Pass the solution through a short plug of silica gel to remove baseline impurities.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Crystallization: Dissolve the resulting residue in a minimal amount of hot heptane. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Protocol 2: Purification of this compound as its Hydrochloride Salt

  • Acidification: Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether or methanol).

  • Precipitation: Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • Recrystallization (Optional): The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Mandatory Visualization

experimental_workflow Purification Workflow for this compound crude Crude this compound workup Aqueous Workup crude->workup chromatography Column Chromatography workup->chromatography Option 1 salt_formation Salt Formation (e.g., HCl) workup->salt_formation Option 2 crystallization Crystallization chromatography->crystallization impurities Impurities Removed chromatography->impurities pure_free_base Pure Free Base crystallization->pure_free_base crystallization->impurities pure_salt Pure Amine Salt salt_formation->pure_salt salt_formation->impurities

Caption: A general workflow for the purification of crude this compound.

troubleshooting_logic Troubleshooting Logic for Amine Purification start Purification Issue Identified low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? start->persistent_impurities oiling_out Oiling Out? start->oiling_out solution1 Modify Mobile Phase (add base) OR Change Stationary Phase low_yield->solution1 Yes solution2 Identify Impurity Optimize Chromatography OR Recrystallize/Salt Formation persistent_impurities->solution2 Yes solution3 Slow Cooling Use Seed Crystal OR Change Solvent/Salt Formation oiling_out->solution3 Yes end Pure Compound solution1->end solution2->end solution3->end

Caption: A decision-making diagram for troubleshooting common purification issues.

References

managing stability and storage of (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (5-Chloropyrazin-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[1][2][3] It is crucial to protect the compound from moisture and light. The product is typically a solid.[4]

Q2: What is the shelf-life of this compound?

Q3: What are the main degradation pathways for this compound?

A3: As a primary amine, this compound is susceptible to oxidative degradation.[6] The pyrazine ring itself can also undergo degradation, which may be initiated by molecular oxygen.[7] Hydrolysis and photolytic degradation are also potential pathways that should be considered.[6]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11]

Q5: How should I prepare solutions of this compound?

A5: this compound is soluble in methanol.[3] For preparing stock solutions, it is advisable to use an inert solvent and store the solution at low temperatures (e.g., -20°C) to minimize degradation.[12] For aqueous buffers, it is recommended to prepare fresh solutions before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low assay signal Compound degradation due to improper storage or handling.Verify the storage conditions (temperature, inert atmosphere). Prepare fresh solutions from a new batch of the compound if possible. Consider performing a purity check using HPLC.
Discoloration of the solid compound Oxidation or presence of impurities.Discontinue use of the discolored material. If possible, purify a small sample and re-characterize. Ensure future storage is under an inert atmosphere and protected from light.
Inconsistent results between experimental replicates Non-homogeneous solution or ongoing degradation in the experimental medium.Ensure the stock solution is fully dissolved and well-mixed before use. Prepare fresh solutions for each experiment. Evaluate the stability of the compound in your specific experimental buffer and conditions.
Formation of precipitates in solution Low solubility in the chosen solvent or buffer, or formation of degradation products.Confirm the solubility of the compound in your solvent system. Consider using a different solvent or adjusting the pH of the buffer. If precipitation occurs over time, it may indicate degradation.

Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. The following are generalized protocols that can be adapted for this compound.

Protocol 1: Hydrolytic Stability
  • Preparation of Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[6]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Heat the mixtures in a water bath at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6]

  • Neutralization and Analysis: After cooling, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation: Mix 1 mL of the this compound stock solution with 1 mL of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).[6]

  • Incubation: Keep the solution at room temperature for a defined period (e.g., 12 hours), protected from light.[6]

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Expose a thin layer of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6]

  • Control: Keep a control sample of the solid compound protected from light under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dissolve both the exposed and control samples in a suitable solvent and analyze by HPLC.

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound to illustrate how stability data can be summarized.

Table 1: Hypothetical Hydrolytic Stability of this compound at 80°C for 24 hours

Condition Initial Purity (%) Purity after 24h (%) Degradation (%)
0.1 M HCl99.585.214.3
Purified Water99.598.11.4
0.1 M NaOH99.592.76.8

Table 2: Hypothetical Oxidative and Photolytic Stability of this compound

Stress Condition Duration Initial Purity (%) Purity after Stress (%) Degradation (%)
3% H₂O₂ at RT12 hours99.578.920.6
Photolytic (Solid)ICH Q1B99.595.34.2

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution of this compound hydrolytic Hydrolytic Stress (Acid, Base, Neutral) stock_solution->hydrolytic Expose to Stress Conditions oxidative Oxidative Stress (H2O2) stock_solution->oxidative Expose to Stress Conditions photolytic Photolytic Stress (Light Exposure) stock_solution->photolytic Expose to Stress Conditions hplc HPLC Analysis hydrolytic->hplc Analyze for Purity oxidative->hplc Analyze for Purity photolytic->hplc Analyze for Purity characterization Characterize Degradants (LC-MS/MS) hplc->characterization Identify Degradation Products

Caption: Workflow for forced degradation studies.

Troubleshooting Logic for Unexpected Results

G start Unexpected Results? check_storage Storage Conditions Correct? start->check_storage check_solution Solution Prepared Freshly? check_storage->check_solution Yes action_storage Correct Storage: 2-8°C, Inert Gas check_storage->action_storage No check_purity Compound Purity Verified? check_solution->check_purity Yes action_solution Prepare Fresh Solution check_solution->action_solution No action_purity Re-analyze Purity (HPLC) check_purity->action_purity No end Re-run Experiment check_purity->end Yes action_storage->end action_solution->end action_purity->end

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazine synthesis. This guide is designed to provide direct, actionable advice for troubleshooting common side reactions encountered during the synthesis of pyrazine derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction outcomes and improve the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazine synthesis?

A1: The most frequently encountered side products in pyrazine synthesis are dependent on the specific synthetic route employed. However, some common classes of byproducts include:

  • Strecker Aldehydes: These are often formed in Maillard reactions between amino acids and reducing sugars, arising from the deamination of α-amino acids.[1]

  • Imidazole Derivatives: These can be significant impurities in reactions that involve cellulosic-derived sugars and ammonium hydroxide.[1]

  • Piperazines: Incomplete dehydrogenation during certain synthesis routes, particularly in gas-phase reactions at lower temperatures, can lead to the formation of the corresponding saturated piperazine ring.[2]

  • Polymeric and Degradation Products: Harsh reaction conditions, such as excessively high temperatures, can cause the pyrazine ring to break down or lead to polymerization, often resulting in a dark-colored reaction mixture.[1][2]

Q2: How does reaction temperature influence the formation of side products?

A2: Temperature is a critical parameter in pyrazine synthesis. While higher temperatures generally increase the rate of pyrazine formation, they can also promote side reactions. For instance, in gas-phase reactions using a copper-chromite catalyst, temperatures below 300°C may result in incomplete dehydrogenation and the formation of piperazine byproducts.[2] Conversely, temperatures exceeding 450°C can lead to the degradation of the pyrazine ring itself.[1][2] In the synthesis using 1-hydroxyacetone and ammonium hydroxide, increasing the temperature from 100°C to 140°C was found to increase the pyrazine yield.[1] Therefore, careful optimization of the reaction temperature is crucial to maximize the yield of the desired pyrazine while minimizing the formation of degradation products and other impurities.

Q3: I am observing a low yield of my desired pyrazine product. What are the likely causes?

A3: Low yields in pyrazine synthesis can be attributed to several factors:

  • Incomplete Reaction: The initial condensation or the final oxidation/dehydrogenation step may not have gone to completion. Extending the reaction time or moderately increasing the temperature can sometimes help.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst can significantly impact the yield. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be a more effective base than others like sodium ethoxide or potassium tert-butoxide.[2]

  • Purity of Starting Materials: Impurities in the starting materials, such as aldol condensation products in solvents like denatured ethanol, can lead to unwanted side reactions and consume your reactants.[2]

  • Product Loss During Work-up: Pyrazines can be lost during extraction and purification steps. Multiple extractions with a suitable solvent may be necessary to ensure complete recovery from the reaction mixture.[2]

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the overall yield of the desired product.

Troubleshooting Guides

Issue 1: Formation of Piperazine Byproducts

Cause: Incomplete dehydrogenation of the dihydropyrazine intermediate is a common cause for the presence of piperazine impurities. This is often observed in catalytic gas-phase reactions conducted at temperatures that are too low to drive the final aromatization step to completion.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully increase the reaction temperature in increments. For gas-phase reactions over a copper-chromite catalyst, a temperature range of 300-450°C is generally recommended.[1]

  • Select an Appropriate Catalyst: The choice of catalyst is critical for efficient dehydrogenation. Copper-based catalysts are commonly used for this purpose.

  • Ensure an Inert Atmosphere: If the dihydropyrazine intermediate is sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions and favor the desired dehydrogenation pathway.

Issue 2: Presence of Imidazole Byproducts

Cause: Imidazole derivatives can form as byproducts in reactions involving sugars and an ammonia source.[1]

Troubleshooting Steps:

  • Purification Strategy: Employ specific purification techniques to remove imidazole byproducts.

    • Liquid-Liquid Extraction: Hexane has been shown to be effective in selectively extracting pyrazines from an aqueous reaction mixture, leaving the more polar imidazole byproducts in the aqueous phase.[3][4] Multiple extractions are recommended for optimal separation.[3]

    • Column Chromatography: Silica gel column chromatography can effectively separate pyrazines from imidazoles. A solvent system such as a 90:10 mixture of hexane and ethyl acetate can be used for elution.[3][4]

Issue 3: Formation of Strecker Aldehydes

Cause: Strecker aldehydes are common byproducts in Maillard-type reactions involving α-amino acids.[1]

Troubleshooting Steps:

  • Consider Alternative Reaction Pathways: If Strecker aldehydes are a significant issue, it may be necessary to explore synthetic routes that do not involve the Strecker degradation of α-amino acids.

  • Optimize Reactant Ratios: The molar ratio of the amino acid to the carbonyl source can influence the extent of Strecker degradation. Systematic variation of this ratio may help to minimize the formation of aldehyde byproducts.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield of a pyrazinamide derivative, highlighting how solvent choice can influence byproduct formation.

Solventlog PYield (%)Byproduct Formation
tert-amyl alcohol1.381.2Not specified
Ethanol-0.3LowerPyrazine esters
Isopropanol0.1LowerPyrazine esters
Isobutanol0.6LowerPyrazine esters
Methanol-0.8LowerNot specified
Acetonitrile-0.3LowerNot specified
Dichloromethane1.3LowerNot specified
DMSO-1.4LowerNot specified
THF0.5LowerNot specified
2-MeTHF1.1LowerNot specified

Data adapted from a study on the synthesis of pyrazinamide derivatives. The yield of N-benzylpyrazine-2-carboxamide was measured.

The next table illustrates the impact of different manganese-based catalysts on the yield of 2,5-diphenylpyrazine from 2-phenylglycinol.

CatalystYield (%)
1 (Acridine-based PNNP-Mn)95
2 (Acridine-based PNP-Mn)99
3 (tBu-substituted PNP-Mn)24
4 (PNNH-Mn)23 (at 40% conversion)
5 (PNHP-Mn)64

Reaction conditions: catalyst (2 mol %), 2-phenylglycinol (0.5 mmol), KH (3 mol %), 150 °C, 24 h, toluene (2 mL). Yields determined by GC-MS.[5][6]

Detailed Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation of a 1,2-Diamine with a 1,2-Dicarbonyl Compound

This protocol is a generalized method for the synthesis of pyrazines and is suitable for adaptation.

Materials:

  • 1,2-diamine (e.g., ethylenediamine)

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Aqueous methanol

  • Potassium tert-butoxide (t-BuOK)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for elution)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of the recrystallized 1,2-dicarbonyl compound (e.g., benzil) in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add 2 mmol of the 1,2-diamine (e.g., ethylenediamine) and a catalytic amount of t-BuOK (approximately 10 mg) to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[7]

Protocol 2: Purification of Pyrazines from Imidazole Byproducts by Liquid-Liquid Extraction

This protocol is designed for the selective removal of polar imidazole byproducts from a pyrazine-containing reaction mixture.

Materials:

  • Crude pyrazine reaction mixture (in an aqueous solution)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of hexane to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer will contain the pyrazines, while the lower aqueous layer will retain the more polar imidazole byproducts.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer with fresh portions of hexane at least two more times to ensure complete recovery of the pyrazines.

  • Combine all the organic extracts.

  • Wash the combined organic extracts with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified pyrazine product.[1]

Visualizations

troubleshooting_workflow cluster_conditions Condition Optimization cluster_byproducts Byproduct Mitigation start Low Yield or Impure Product check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Assess Starting Material Purity start->check_purity identify_byproduct Identify Major Byproduct(s) (GC-MS, NMR) start->identify_byproduct optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal? optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal? optimize_reagents Vary Catalyst/Base/Solvent check_conditions->optimize_reagents Suboptimal? purify_reagents Purify/Source High-Purity Starting Materials check_purity->purify_reagents Impurities Detected? piperazine Piperazine Detected: Increase Temp./Change Catalyst identify_byproduct->piperazine Piperazine imidazole Imidazole Detected: Purify via LLE or Chromatography identify_byproduct->imidazole Imidazole strecker Strecker Aldehyde Detected: Modify Reaction Pathway identify_byproduct->strecker Strecker Aldehyde end Improved Yield/ Purity optimize_temp->end optimize_time->end optimize_reagents->end purify_reagents->end piperazine->end imidazole->end strecker->end

Caption: Troubleshooting workflow for common issues in pyrazine synthesis.

reaction_pathways cluster_main Desired Pyrazine Synthesis cluster_side Common Side Reactions cluster_piperazine Piperazine Formation cluster_imidazole Imidazole Formation cluster_strecker Strecker Degradation start 1,2-Diamine + 1,2-Dicarbonyl dihydropyrazine Dihydropyrazine Intermediate start->dihydropyrazine Condensation pyrazine Pyrazine Product dihydropyrazine->pyrazine Oxidation/ Dehydrogenation piperazine Piperazine dihydropyrazine->piperazine Incomplete Dehydrogenation sugars Sugars + NH3 imidazole Imidazole sugars->imidazole amino_acid α-Amino Acid strecker_aldehyde Strecker Aldehyde amino_acid->strecker_aldehyde

Caption: Main and side reaction pathways in pyrazine synthesis.

References

how to improve the solubility of (5-Chloropyrazin-2-YL)methanamine in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (5-Chloropyrazin-2-YL)methanamine and its salts in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in polar solvents important?

This compound is a chlorinated pyrazine derivative that serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer research. Its solubility in polar solvents, such as water and buffers, is critical for various experimental procedures, including reaction chemistry, purification, formulation, and biological assays. Poor solubility can lead to inaccurate results, low reaction yields, and challenges in formulation development.

Q2: What are the general chemical properties of this compound relevant to its solubility?

Understanding the chemical properties of this compound is key to addressing solubility issues.

PropertyValue/DescriptionImplication for Solubility
Chemical Formula C₅H₆ClN₃Contains a hydrophobic chloropyrazine ring and a hydrophilic methanamine group.
Molecular Weight 143.57 g/mol (free base)Relatively small molecule, which can aid solubility.
Predicted pKa 6.35 ± 0.29The amine group can be protonated at acidic pH, significantly increasing aqueous solubility.
Form Available as a free base and as a hydrochloride (HCl) salt.The hydrochloride salt form is significantly more soluble in polar solvents.[1]

Q3: Which form of this compound should I use for better solubility in polar solvents?

For improved solubility in polar solvents like water, it is highly recommended to use the hydrochloride salt of this compound.[1] Salt formation is a common and effective strategy to enhance the aqueous solubility of ionizable compounds like amines.[2] The hydrochloride salt readily dissociates in polar solvents, leading to the formation of the protonated, and therefore more soluble, form of the amine.

Troubleshooting Guides

Issue 1: The compound (free base or HCl salt) is not dissolving in my aqueous buffer.

Possible Causes & Solutions:

  • Incorrect pH: The solubility of amines is highly pH-dependent. The protonated form of the amine is more water-soluble.

    • Solution: Adjust the pH of your aqueous solution to be at least 2 pH units below the pKa of the amine (predicted pKa ≈ 6.35). A pH of ≤ 4.35 is recommended to ensure the amine is predominantly in its protonated, more soluble form. Use a suitable buffer system to maintain the desired pH.

  • Insufficient Solvent Volume: The amount of compound may exceed its solubility limit in the given volume of solvent.

    • Solution: Increase the volume of the solvent. If this is not feasible due to experimental constraints, consider using a cosolvent system.

  • Low Temperature: Solubility of solids in liquids generally increases with temperature.

    • Solution: Gently warm the solution while stirring. Be cautious, as excessive heat can cause degradation of the compound. Always check the compound's stability at elevated temperatures. For many amine hydrochlorides, increasing the temperature enhances solubility.

Issue 2: The compound precipitates out of solution after initial dissolution.

Possible Causes & Solutions:

  • pH Shift: The pH of the solution may have changed, causing the compound to convert to its less soluble free base form. This can happen if an unbuffered solution is used or if other components in the mixture alter the pH.

    • Solution: Ensure your solution is adequately buffered to maintain a pH well below the pKa of the amine. Re-check and adjust the pH if necessary.

  • Common Ion Effect: If you are using a buffer containing chloride ions at a high concentration, it might slightly decrease the solubility of the hydrochloride salt.

    • Solution: While generally not a major issue in typical buffer concentrations, if you suspect this is a problem, try using a buffer system with a different counter-ion.

  • Supersaturated Solution: The initial dissolution may have been achieved by heating, and upon cooling, the solution became supersaturated, leading to precipitation.

    • Solution: If the experiment allows, maintain a slightly elevated temperature. Alternatively, prepare a more dilute solution.

Issue 3: I need to dissolve the compound in a mixed organic/aqueous solvent system.

Possible Causes & Solutions:

  • Inappropriate Cosolvent: Not all organic solvents will effectively increase the solubility of this compound in water.

    • Solution: Use water-miscible organic solvents that are known to act as good cosolvents.[3][4] Common choices include:

      • Ethanol

      • Methanol

      • Dimethyl Sulfoxide (DMSO)

      • Propylene Glycol (PG)

      • Polyethylene Glycol 400 (PEG 400)

    Start by preparing a stock solution of the compound in the pure organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect downstream biological assays.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining the equilibrium solubility of ionizable compounds.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., phosphate, acetate).

  • Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the solution by centrifugation at a high speed, followed by filtration through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Enhancing Solubility using a Cosolvent System

This protocol provides a general procedure for using a cosolvent to improve solubility.

  • Select a Cosolvent: Choose a water-miscible organic solvent in which this compound hydrochloride is known to be soluble (e.g., DMSO or ethanol).

  • Prepare a Concentrated Stock Solution: Dissolve a known amount of the compound in a minimal volume of the chosen cosolvent to create a high-concentration stock solution. Gentle warming and vortexing may be required.

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to prevent localized precipitation.

  • Observation: Visually inspect the solutions for any signs of precipitation. If precipitation occurs, the solubility limit in that specific cosolvent/buffer ratio has been exceeded.

  • Determine Maximum Cosolvent Concentration: For biological experiments, it is crucial to determine the maximum concentration of the cosolvent that is tolerated by the cells or assay system.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolving this compound issue Issue: Compound not dissolving or precipitating start->issue check_form Check Compound Form issue->check_form Is it the free base? check_ph Check pH of the Solution issue->check_ph Is pH > pKa? check_solvent Consider Solvent System issue->check_solvent Is it a pure aqueous system? check_temp Check Temperature issue->check_temp Is the solution at room temp? use_hcl_salt Use Hydrochloride Salt for better polar solubility check_form->use_hcl_salt Yes check_form->check_ph No (using HCl salt) use_hcl_salt->issue adjust_ph Adjust pH to < pKa (e.g., pH < 4.5) check_ph->adjust_ph Yes check_ph->check_solvent No end_success Success: Compound Dissolved adjust_ph->end_success use_cosolvent Use a Cosolvent (e.g., DMSO, Ethanol) check_solvent->use_cosolvent Yes check_solvent->check_temp No use_cosolvent->end_success warm_solution Gently Warm Solution check_temp->warm_solution Yes end_fail Further Optimization Needed check_temp->end_fail No warm_solution->end_success Solubility_Enhancement_Strategies main This compound (Poorly Soluble Free Base) strategy1 Salt Formation main->strategy1 strategy2 pH Adjustment main->strategy2 strategy3 Cosolvency main->strategy3 result1 Hydrochloride Salt (Improved Solubility) strategy1->result1 result2 Protonated Amine (R-NH3+) (Increased Aqueous Solubility) strategy2->result2 result3 Solution in Mixed Solvents (Enhanced Solubility) strategy3->result3

References

Technical Support Center: Monitoring (5-Chloropyrazin-2-YL)methanamine Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of reactions involving (5-Chloropyrazin-2-YL)methanamine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for monitoring my this compound reaction?

A1: A robust starting point is a reverse-phase (RP) method. Given that the analyte is a basic amine, controlling the mobile phase pH is critical to achieve good peak shape. A typical setup would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or formate) at a slightly acidic pH (e.g., pH 3-4) to ensure the amine is protonated.

Q2: I am seeing significant peak tailing for my analyte. What are the common causes and solutions?

A2: Peak tailing is the most common issue when analyzing basic compounds like this compound.[1][2] The primary cause is secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing.[2][3]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH (e.g., to < 3) with an acid like formic or phosphoric acid can suppress the ionization of silanol groups.[2]

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping to minimize exposed silanol groups.

    • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

Q3: My retention times are shifting between injections. Why is this happening?

A3: Shifting retention times indicate a lack of system stability.[4]

  • Temperature: Ensure the column compartment is thermostatically controlled, as a 1°C change can alter retention times by 1-2%.[5]

  • Mobile Phase: Pre-mix mobile phase solvents to avoid issues with pump proportioning valves.[4] Ensure the mobile phase is well-degassed to prevent bubble formation.[2]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis sequence. This is especially important after changing solvents or running a gradient.[6]

Q4: How can I confirm the identity of the peaks in my chromatogram?

A4: Peak identification should be confirmed by running standards of your starting material, this compound, and any known or expected products/intermediates. If standards are unavailable, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass information for each peak, aiding in structural elucidation.

Q5: What is the best way to prepare my reaction samples for HPLC analysis?

A5: Proper sample preparation is key to protecting your column and ensuring accurate results.

  • Quench the Reaction: Stop the reaction at your desired time point using a suitable quenching agent or by rapid cooling.

  • Dilute the Sample: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with your mobile phase. The sample solvent should ideally be weaker than the mobile phase to prevent peak distortion.

  • Filter the Sample: Use a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system frits.[2]

Troubleshooting Guide

Unforeseen issues can arise during HPLC analysis. The table below outlines common problems, their probable causes, and recommended solutions tailored for this compound reaction monitoring.

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interaction with silanol groups on the column.[2] 2. Column overload (injecting too much sample).[2] 3. Mismatch between sample solvent and mobile phase.1. Lower mobile phase pH to < 3 with 0.1% formic or phosphoric acid. Use a modern, end-capped column. 2. Reduce the injection volume or dilute the sample.[2] 3. Dissolve the sample in the initial mobile phase.
Poor Resolution 1. Inappropriate mobile phase composition (organic/aqueous ratio).[2] 2. Column degradation or contamination.[2] 3. Reaction intermediates or byproducts are structurally similar.1. Optimize the mobile phase. Try a shallow gradient elution to improve separation.[2] 2. Flush the column with a strong solvent. If performance doesn't improve, replace the column. 3. Consider a different stationary phase (e.g., Phenyl-Hexyl) or a column with higher efficiency (smaller particles).
High Backpressure 1. Blockage in the system (guard column, in-line filter, or column inlet frit).[2][7] 2. Sample precipitation in the mobile phase. 3. Mobile phase buffer precipitation.1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the blocked frit or filter.[4] 2. Ensure the sample is fully dissolved in the injection solvent. 3. Check buffer solubility in the organic portion of your mobile phase. Reduce buffer concentration if necessary.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.[6] 2. Contaminated mobile phase or solvents.[7] 3. Column "bleeding" (stationary phase degradation).1. Degas the mobile phase thoroughly. Purge the pump. 2. Use high-purity, HPLC-grade solvents and freshly prepared buffers.[2] 3. Flush the column. If bleeding persists, especially at high temperatures or extreme pH, the column may need replacement.
No Peaks or Very Small Peaks 1. Leak in the system (fittings, injector seal).[4] 2. Incorrect detector wavelength setting. 3. Sample degradation or no reaction has occurred.1. Perform a visual inspection for leaks. Check the pressure reading for stability. 2. Determine the UV absorbance maximum for your compounds using a spectrophotometer or a diode-array detector (DAD). Pyrazine derivatives often absorb around 270 nm.[8][9] 3. Verify sample preparation and reaction conditions. Inject a known standard to confirm system performance.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a general reverse-phase HPLC method suitable for monitoring the consumption of this compound and the formation of products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 270 nm.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Elution Program: Start with an isocratic elution (e.g., 95% A, 5% B) or a shallow gradient depending on the polarity of the products. A scouting gradient (e.g., 5% to 95% B over 15 minutes) is recommended for initial method development.

  • Sample Preparation:

    • At each time point, withdraw 50 µL of the reaction mixture.

    • Quench the reaction immediately in 450 µL of a 50:50 water/acetonitrile mixture.

    • Vortex the sample.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation: Reaction Progress

Quantitative data from the HPLC analysis should be tabulated to track the reaction progress clearly. This is typically done by calculating the relative peak area of the starting material and products over time.

Time Point (minutes)Peak Area of Starting Material (this compound)% Conversion (Relative to t=0)Peak Area of Product 1
01,540,2000%0
301,155,15025%385,050
60770,10050%770,100
120308,04080%1,232,160
24061,60896%1,478,592

Note: % Conversion is calculated as: (1 - (Area_t / Area_t0)) * 100. This assumes a 1:1 molar response factor for simplicity. For accurate quantification, a calibration curve with authentic standards is required.

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Quench Reaction p1->p2 p3 Dilute Sample p2->p3 p4 Filter (0.22 µm) p3->p4 h1 Inject Sample into HPLC p4->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection (270 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Conversion d1->d2 d3 Tabulate Results d2->d3 end end d3->end Evaluate Reaction Progress

Caption: Experimental workflow for HPLC monitoring.

Troubleshooting start Problem: Peak Tailing Observed q1 Is the mobile phase pH < 4? start->q1 sol1 Action: Add 0.1% Formic or Phosphoric Acid to mobile phase. Lower pH to ~3. q1->sol1 No q2 Is an appropriate end-capped column being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Switch to a modern, high-purity, end-capped C18 column. q2->sol2 No q3 Is the sample concentration too high? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Dilute sample 10-fold or reduce injection volume. q3->sol3 Yes end Peak Shape Improved q3->end No, consult further troubleshooting. a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed to assist you in navigating the common challenges associated with catalyst selection and optimization for the efficient synthesis of these vital heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is suffering from low yields. What are the most common catalytic-related causes?

A1: Low yields in pyrazine synthesis can often be traced back to several catalyst and reaction condition-related factors:

  • Suboptimal Catalyst Choice: The catalyst's activity and selectivity are highly dependent on the specific pyrazine synthesis method. For instance, in dehydrogenative coupling reactions of β-amino alcohols, manganese or ruthenium pincer complexes are often employed.[1] The choice between these can significantly impact yield depending on the substrate.

  • Incorrect Catalyst Loading: Using too little catalyst can lead to an incomplete reaction, while an excess may not improve the yield and can complicate purification. For some manganese-catalyzed reactions, a 2 mol% catalyst loading has been found to be optimal.[1]

  • Poor Choice of Base or Solvent: The base and solvent system works in concert with the catalyst. In certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[1] Similarly, switching the solvent from toluene to 1,4-dioxane has been shown to improve yields in specific cases.[1]

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or byproducts formed during the reaction.[2] The coordination of product molecules to the catalyst's active sites can also inhibit its activity.

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my catalytic reaction?

A2: Improving selectivity towards the desired pyrazine derivative often involves a systematic optimization of reaction parameters:

  • Reaction Temperature: Temperature plays a crucial role. For gas-phase dehydrogenation of piperazine, temperatures between 340-440°C with a copper oxide/copper chromite catalyst show high selectivity (98-100%) for pyrazine.[3] Temperatures outside the optimal range for a given catalytic system can lead to side reactions or decomposition of the desired product.

  • Ligand Modification: For transition metal catalysts, such as those based on palladium or manganese, the ligand plays a critical role in determining selectivity. Fine-tuning the steric and electronic properties of the ligand can help direct the reaction towards the desired product.

  • Controlled Addition of Reagents: In some cases, the slow addition of one of the reactants can help to minimize side reactions by maintaining its low concentration in the reaction mixture.

Q3: My catalyst appears to be inactive. What are the potential causes and troubleshooting steps?

A3: Catalyst inactivity can be frustrating. Here are some common causes and what to do:

  • Catalyst Poisoning: Impurities such as sulfur or water can poison many transition metal catalysts.[4] Ensure your starting materials and solvents are of high purity and that the reaction is carried out under an inert atmosphere if the catalyst is air- or moisture-sensitive.

  • Improper Activation: Some catalysts require an activation step before use. Consult the literature or the supplier's instructions to ensure the catalyst is being properly activated.

  • Decomposition: Some catalysts, particularly organometallic complexes, can be sensitive to light or heat, leading to decomposition.[2] Store and handle sensitive catalysts under the recommended conditions.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or No Product Formation Inactive or poisoned catalyst.- Verify the purity of starting materials and solvents. - Ensure the reaction is conducted under an inert atmosphere if required. - Consider a fresh batch of catalyst.
Incorrect reaction conditions (temperature, pressure, time).- Systematically optimize the reaction temperature and time. - Ensure the reaction vessel is properly sealed if pressure is required.
Low Yield of Desired Pyrazine Suboptimal choice of catalyst, base, or solvent.- Screen different catalysts known for the specific transformation. - Screen a variety of bases (e.g., KH, NaH, K2CO3) and solvents (e.g., toluene, dioxane, THF).[1]
Inefficient work-up leading to product loss.- Perform multiple extractions with a suitable solvent. - Consider purification by column chromatography or distillation.[1]
Formation of Unidentified Byproducts Side reactions due to incorrect catalyst or conditions.- Lower the reaction temperature to minimize degradation. - Choose a more selective catalyst or modify the existing catalyst with appropriate ligands.
Impurities in starting materials.- Purify starting materials before use. For example, recrystallize solid reagents and distill liquid reagents.
Catalyst Deactivation During Reaction Product inhibition or byproduct poisoning.- Consider a continuous flow setup where the product is continuously removed from the reaction zone. - Investigate potential catalyst poisons and methods for their removal from the feedstock.[5]
Thermal decomposition of the catalyst.- Operate at the lowest effective temperature. - Choose a more thermally stable catalyst.

Data Presentation: Catalyst Performance Comparison

Table 1: Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols
Substrate (β-Amino Alcohol) Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-PhenylglycinolMn(Acr-PNPPh)(CO)2BrKHToluene1502499[6]
2-PhenylglycinolMn(Acr-PNPPh)(CO)2BrKH1,4-Dioxane1502495[6]
2-Amino-1-phenylethanolMn(Acr-PNPPh)(CO)2BrKHToluene1502499[7]
2-Amino-1-(4-methoxyphenyl)ethanolMn(Acr-PNPPh)(CO)2BrKHToluene1502499[7]
2-Amino-1-(4-chlorophenyl)ethanolMn(Acr-PNPPh)(CO)2BrKHToluene1502498[7]
2-Amino-3-methyl-1-butanolMn(Acr-PNPPh)(CO)2BrKHToluene1502485[7]
Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of Dihaloheterocycles (Analogous to 2,5-Dichloropyrazine)
Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
Pd(PPh3)4-K3PO4Dioxane/H2O10085-95[8]
Pd2(dba)3SPhosK3PO4Toluene100>95[8]
NiCl2(dppp)-K3PO4Dioxane8070-85[8]

Note: Yields are reported for analogous aryl halides as direct comparative data for 2,5-dichloropyrazine was not available in a single study.[8]

Experimental Protocols

Protocol 1: General Procedure for Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols

This protocol describes the synthesis of 2,5-disubstituted pyrazines from β-amino alcohols using a manganese pincer catalyst.

Materials:

  • β-Amino alcohol (0.5 mmol)

  • Manganese pincer catalyst (e.g., Mn(Acr-PNPPh)(CO)2Br) (2 mol%, 0.01 mmol)

  • Potassium hydride (KH) (3 mol%, 0.015 mmol)

  • Anhydrous toluene (2 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), add the β-amino alcohol, manganese pincer catalyst, and potassium hydride to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated heating block at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, carefully quench the reaction with a few drops of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.[6]

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

This method involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent like ethanol.

  • Add a solution of sodium nitrite followed by the slow addition of a mineral acid (e.g., HCl) at low temperature to generate nitrous acid in situ.

  • Stir the reaction until the formation of the α-oximino ketone is complete (monitor by TLC).

  • Isolate the α-oximino ketone by filtration or extraction.

Step 2: Reduction and Cyclization

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).

  • Add a reducing agent, such as zinc dust, in portions while controlling the temperature.

  • The reduction yields the α-amino ketone, which will spontaneously dimerize to form a dihydropyrazine intermediate.

Step 3: Oxidation

  • To the solution containing the dihydropyrazine, add an oxidizing agent like copper(II) sulfate or bubble air through the solution.[9]

  • Heat the mixture if necessary to drive the oxidation to completion.

  • Isolate and purify the final pyrazine product using standard techniques like extraction, crystallization, or chromatography.[8]

Protocol 3: Staedel-Rugheimer Pyrazine Synthesis

This synthesis involves the reaction of an α-halo ketone with ammonia, followed by self-condensation and oxidation.

Procedure:

  • Dissolve the α-halo ketone (e.g., 2-chloroacetophenone) in ethanol.

  • Add an excess of aqueous or alcoholic ammonia and stir the mixture at room temperature or with gentle heating.[8]

  • Monitor the formation of the α-amino ketone by TLC.

  • The α-amino ketone will undergo self-condensation to form a dihydropyrazine. This may occur spontaneously or require gentle heating.[8]

  • Oxidize the dihydropyrazine to the aromatic pyrazine by adding an oxidizing agent like copper(II) sulfate and refluxing the mixture, or by bubbling air through the reaction.[8]

  • After completion of the reaction, cool the mixture and isolate the crude product by filtration or extraction.

  • Purify the pyrazine derivative by recrystallization or column chromatography.[9]

Mandatory Visualization

Dehydrogenative_Coupling_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst Base Aldehyde_Intermediate Aldehyde_Intermediate Active_Catalyst->Aldehyde_Intermediate + Amino Alcohol - H2 Amino_Alcohol Amino_Alcohol Dihydropyrazine Dihydropyrazine Aldehyde_Intermediate->Dihydropyrazine + Aldehyde Intermediate - 2H2O (Self-condensation) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Dehydrogenation - H2

Caption: Mechanism of Manganese-Catalyzed Dehydrogenative Coupling.

Gutknecht_Synthesis_Workflow Start α-Oximino Ketone Reduction Reduction (e.g., Zn/AcOH) Start->Reduction Amino_Ketone α-Amino Ketone Intermediate Reduction->Amino_Ketone Self_Condensation Self-Condensation Amino_Ketone->Self_Condensation Dihydropyrazine Dihydropyrazine Intermediate Self_Condensation->Dihydropyrazine Oxidation Oxidation (e.g., CuSO4, Air) Dihydropyrazine->Oxidation Final_Product Substituted Pyrazine Oxidation->Final_Product

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Staedel_Rugheimer_Workflow Start α-Halo Ketone Nucleophilic_Substitution Nucleophilic Substitution (+ Ammonia) Start->Nucleophilic_Substitution Amino_Ketone α-Amino Ketone Intermediate Nucleophilic_Substitution->Amino_Ketone Self_Condensation Self-Condensation Amino_Ketone->Self_Condensation Dihydropyrazine Dihydropyrazine Intermediate Self_Condensation->Dihydropyrazine Oxidation Oxidation (e.g., Air, CuSO4) Dihydropyrazine->Oxidation Final_Product Substituted Pyrazine Oxidation->Final_Product

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

References

preventing degradation of (5-Chloropyrazin-2-YL)methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (5-Chloropyrazin-2-YL)methanamine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound, particularly in its hydrochloride salt form, at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] The container should be tightly sealed and protected from light and moisture. The hydrochloride salt form is generally more stable and soluble in polar solvents.[4]

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing or darkening, can be an indicator of degradation. This may be due to oxidation or exposure to light. Ensure the compound is stored under an inert atmosphere and in a light-protected container. If you suspect degradation, it is advisable to re-analyze the purity of the sample before use.

Q3: My compound has been stored at room temperature for a short period. Is it still usable?

A3: While short-term exposure to room temperature may not lead to significant degradation, the stability of this compound is best maintained at 2-8°C. For critical applications, it is recommended to perform a purity check using a suitable analytical method, such as HPLC, to confirm its integrity before proceeding with your experiment.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If you need to prepare a stock solution, it should be made fresh for each experiment. If short-term storage of a solution is unavoidable, use an anhydrous, aprotic solvent and store it at low temperatures (e.g., -20°C) under an inert atmosphere. The hydrochloride salt shows improved stability in acidic conditions, but the chlorine substituent increases susceptibility to hydrolysis under basic conditions.[4]

Q5: What are the likely degradation pathways for this compound?

A5: The primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution by water, especially under neutral to basic conditions, which could lead to the formation of the corresponding hydroxypyrazine derivative.

  • Oxidation: The pyrazine ring and the aminomethyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or cleavage of the ring.[5] This can be accelerated by exposure to air and certain metal ions.

  • Photodegradation: Exposure to UV light can induce degradation, leading to a variety of products. It is crucial to store the compound in amber vials or otherwise protected from light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the starting material.1. Confirm the purity of the stored this compound using HPLC or LC-MS. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review storage and handling procedures to prevent future degradation.
Appearance of new peaks in HPLC or LC-MS analysis of the stored compound. Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry. 2. Consider potential degradation pathways (hydrolysis, oxidation) to aid in identification. 3. Implement forced degradation studies under controlled conditions to confirm the identity of degradants.
Precipitation or insolubility of the compound in a previously suitable solvent. Formation of insoluble degradation products or salt precipitation.1. Analyze the precipitate and the supernatant separately to identify the components. 2. If degradation is the cause, discard the batch. 3. If it is a solubility issue with the salt form, consider slight adjustments to the solvent system or pH.
Discoloration of the solid compound. Oxidation or photodecomposition.1. Verify the integrity of the storage container seal and the inert atmosphere. 2. Ensure the container is properly protected from light. 3. Assess the purity of the compound before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples by HPLC-UV and LC-MS to identify and quantify any degradation products.

Visualizations

Degradation_Pathway A This compound B Hydrolysis (5-Hydroxypyrazin-2-YL)methanamine A->B H2O / OH- C Oxidation This compound N-oxide A->C [O] / Air D Photodegradation Various Products A->D hv Troubleshooting_Workflow Start Issue Observed (e.g., Poor result, discoloration) CheckPurity Assess Purity (HPLC/LC-MS) Start->CheckPurity DegradationConfirmed Degradation Confirmed? CheckPurity->DegradationConfirmed Discard Discard Batch & Procure New DegradationConfirmed->Discard Yes NoDegradation Purity Acceptable DegradationConfirmed->NoDegradation No ReviewStorage Review Storage & Handling (Temp, Inert gas, Light protection) Discard->ReviewStorage InvestigateOther Investigate Other Experimental Parameters NoDegradation->InvestigateOther

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Validation Guide to (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparative analysis for the spectroscopic validation of (5-Chloropyrazin-2-YL)methanamine, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This is juxtaposed with the known spectroscopic data of its isomer, (3-Chloropyrazin-2-YL)methanamine, to highlight the subtle yet critical differences dictated by substituent positioning.

Comparative Spectroscopic Data Analysis

The structural integrity of this compound can be unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and experimental spectroscopic data for this compound and its close structural analogs, providing a clear basis for comparison and validation.

Table 1: Comparative ¹H NMR and ¹³C NMR Data (Predicted vs. Experimental)

Compound Technique Signal (ppm) Multiplicity Assignment
This compound (Predicted) ¹H NMR (400 MHz, CDCl₃)~8.55sH-3
~8.40sH-6
~4.10s-CH₂-
~1.80br s-NH₂
¹³C NMR (100 MHz, CDCl₃)~158.0-C-2
~145.0-C-5
~143.5-C-3
~142.0-C-6
~45.0--CH₂-
(3-Chloropyrazin-2-YL)methanamine (Experimental) ¹H NMR (DMSO-d₆)8.64d, J=2.5 HzH-5
8.57d, J=2.5 HzH-6
4.05s-CH₂-
2.50 (under solvent peak)br s-NH₂
¹³C NMR (DMSO-d₆)154.3-C-2
148.1-C-3
144.5-C-6
143.8-C-5
44.7--CH₂-
2-Chloropyrazine (Experimental) ¹H NMR (CDCl₃)8.52sH-3, H-5, H-6
¹³C NMR (CDCl₃)146.3-C-2, C-6
143.6-C-3, C-5
2-Aminomethylpyridine (Experimental) ¹³C NMR (CDCl₃)161.9-C-2
149.2-C-6
136.5-C-4
121.8-C-5
120.9-C-3
48.4--CH₂-

Table 2: Comparative IR and Mass Spectrometry Data (Predicted vs. Experimental)

Compound Technique Characteristic Peaks Interpretation
This compound (Predicted) IR (KBr, cm⁻¹)~3400-3300 (m, br)N-H stretching (amine)
~3100-3000 (w)Aromatic C-H stretching
~1600, ~1480 (m)C=N, C=C stretching (pyrazine ring)
~1100-1000 (s)C-Cl stretching
Mass Spec (EI)m/z 143/145 (M⁺/M⁺+2)Molecular ion peak (³⁵Cl/³⁷Cl isotopes)
m/z 114[M-CH₂NH₂]⁺
m/z 79[C₄H₂ClN]⁺
(3-Chloropyrazin-2-YL)methanamine (Experimental) Mass Spec (EI)m/z 143/145 (M⁺/M⁺+2)Molecular ion peak (³⁵Cl/³⁷Cl isotopes)
m/z 108[M-Cl]⁺
m/z 79[C₄H₂ClN]⁺
2-Chloropyrazine (Experimental) Mass Spec (EI)m/z 114/116 (M⁺/M⁺+2)Molecular ion peak (³⁵Cl/³⁷Cl isotopes)
m/z 79[M-Cl]⁺

Experimental Protocols

Standard spectroscopic techniques are employed for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024-4096) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample or solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (M⁺ and M⁺+2 in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Validation

The logical flow of experiments for the structural validation of this compound is depicted in the following diagram.

G Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Predicted/Reference Spectra Data_Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

A Comparative Analysis of Pyrazine Versus Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug design. Among these, pyrazine and pyridine rings are particularly prominent, featured in a multitude of clinically successful drugs. Pyridine, a six-membered aromatic ring with one nitrogen atom, is one of the most prevalent azaheterocycles in FDA-approved drugs.[1] Its unique physicochemical properties often enhance water solubility, metabolic stability, and binding potency.[1] Pyrazine, a diazine with two nitrogen atoms in a 1,4-position, also serves as a critical pharmacophore and is often used as a bioisostere for benzene, pyridine, and pyrimidine moieties.[2] Both scaffolds offer distinct advantages, and the strategic choice between them can significantly impact a drug candidate's ultimate success.

This guide provides an objective, data-driven comparison of pyrazine and pyridine derivatives, focusing on their physicochemical properties, pharmacological activities, and metabolic profiles to inform scaffold selection in drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The fundamental structural differences between pyridine and pyrazine—namely, the number and position of nitrogen atoms—give rise to distinct electronic and physical properties. These properties are critical as they influence a molecule's solubility, permeability, and interaction with biological targets.

The nitrogen atom in pyridine imparts a weak basic character, which can be leveraged to improve the water solubility of a drug molecule.[1] Pyrazine is even less basic than pyridine.[3][4] This difference in basicity, reflected in their pKa values, affects the ionization state of the molecule at physiological pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties

PropertyPyridinePyrazineSignificance in Drug Discovery
Chemical Formula C₅H₅NC₄H₄N₂The additional nitrogen atom in pyrazine significantly alters electron distribution.
Molar Mass 79.10 g/mol 80.09 g/mol Similar molecular weight allows for comparable steric profiles in many cases.
pKa (of conjugate acid) 5.25[5]0.37[3]Influences ionization at physiological pH, affecting solubility, permeability, and off-target interactions (e.g., hERG).
Basicity Weakly basic[1]Less basic than pyridine[3]Affects salt formation, solubility, and potential for interactions with acidic biological targets.
Hydrogen Bonding One H-bond acceptor[1]Two H-bond acceptors[6]The two nitrogen atoms in pyrazine offer more opportunities for hydrogen bonding, which can enhance target binding affinity.[6]
Aromaticity AromaticAromatic[2]Provides a rigid scaffold for presenting substituents and engaging in π-stacking interactions.

Pharmacological Activities and Approved Drugs

Both pyridine and pyrazine scaffolds are found in drugs spanning a wide range of therapeutic areas, demonstrating their versatility. Pyridine is a key structural motif in numerous drugs, including those for cancer, central nervous system (CNS) disorders, and infectious diseases.[1][7] Between 2014 and 2023, 54 new FDA-approved drugs contained a pyridine ring, with the largest number being anticancer agents.[1][7][8]

Pyrazine derivatives also exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[9][10] At least eight pyrazine-containing drugs have received FDA approval, including treatments for tuberculosis, multiple myeloma, and diabetes.[2][11]

Table 2: Examples of Approved Drugs Containing Pyridine and Pyrazine Scaffolds

ScaffoldDrug NameTarget / Mechanism of ActionTherapeutic Indication
Pyridine ImatinibKinase Inhibitor (BCR-Abl, c-KIT)Chronic Myeloid Leukemia[12]
Pyridine AbirateroneCYP17A1 InhibitorProstate Cancer[13]
Pyridine CrizotinibKinase Inhibitor (ALK, ROS1)Non-Small Cell Lung Cancer[13]
Pyridine RoflumilastPDE4 InhibitorChronic Obstructive Pulmonary Disease (COPD)[13]
Pyrazine PyrazinamideFatty Acid Synthase I InhibitorTuberculosis[14]
Pyrazine Bortezomib26S Proteasome InhibitorMultiple Myeloma[2][15]
Pyrazine GlipizidePotassium Channel BlockerType 2 Diabetes[2]
Pyrazine AmilorideEpithelial Sodium Channel BlockerHypertension, Heart Failure[15]

Case Study: A Focus on Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, particularly in oncology, and both pyridine and pyrazine are privileged scaffolds in the design of kinase inhibitors.[7][12] The nitrogen atoms in these heterocycles often serve as crucial hydrogen bond acceptors, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket.[2][12]

The choice between the two can influence potency and selectivity. For instance, replacing a phenyl ring with a pyridine in a series of Cdc7 inhibitors resulted in a more than 500-fold improvement in potency.[1]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Pyridine/Pyrazine Kinase Inhibitor Inhibitor->RAF  Inhibits

A generic MAP Kinase signaling pathway targeted by kinase inhibitors.

Table 3: Comparative Activity of Representative Kinase Inhibitors

ScaffoldCompound ExampleTarget KinaseIC₅₀ (nM)Cell Line
Pyridine SorafenibBRAF22A375 (Melanoma)
Pyridine GDC-0879BRAF0.13Colo-205 (Colon)
Pyrazine AKN-028FLT3<10MV4-11 (AML)[15]
Pyrazine Compound 12 (Sorafenib analog)c-Raf4.5A549 (Lung)[2]

Note: Data is illustrative and sourced from various studies to show representative potencies. Direct comparison requires head-to-head testing under identical conditions.

Metabolic Stability and Safety Profiles

A drug's metabolic stability is a key determinant of its pharmacokinetic profile, including its half-life and oral bioavailability. The metabolic fate of pyridine and pyrazine rings can differ significantly. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.[16]

Introducing nitrogen atoms into a benzene ring generally decreases the electron density, making the ring less prone to oxidative metabolism and thus more stable.[16] However, the pyridine ring itself can sometimes be a metabolic "hotspot".[17] Conversely, in certain molecular contexts, replacing a phenyl ring with pyridine has been shown to improve metabolic stability by 160-fold.[1] In one study comparing piperazine-based chemotypes, replacing a pyridazine ring with a pyrazine led to reduced metabolic stability, suggesting context is critical.[17][18]

Table 4: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

ScaffoldRepresentative Compound ClassHLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Pyridine GKRP Disruptor (Compound 6a)19[16]114[16]
Pyridine Piperazin-1-yl-pyridine (Compound 20)< 5[17]> 277[17]
Pyrazine Piperazin-1-yl-pyrazine (Compound 17)< 5[17]> 277[17]
Control Verapamil (High Clearance)8173
Control Warfarin (Low Clearance)> 60< 23

Note: Data is compiled from different studies and serves as an illustration. Stability is highly dependent on the overall molecular structure.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining a compound's half-maximal inhibitory concentration (IC₅₀) against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[19]

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP (at a concentration near the Kₘ for the kinase).

  • Test compounds (Pyridine/Pyrazine derivatives).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Compound Plating (Serial Dilution in Plate) B 2. Add Kinase + Substrate Mix A->B C 3. Pre-incubate (15 min) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (60 min @ 30°C) D->E F 6. Stop Reaction (Add ADP-Glo™ Reagent) E->F G 7. Develop Signal (Add Kinase Detection Reagent) F->G H 8. Read Luminescence G->H I 9. Calculate IC₅₀ H->I

Workflow for an in vitro luminescence-based kinase inhibition assay.
Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[20][21]

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test compounds.

  • Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover).

  • Acetonitrile with an internal standard (IS) for reaction termination and sample preparation.

  • 96-well plates.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer. Prepare test and control compound stock solutions.

  • Incubation Setup: In a 96-well plate, add the HLM solution. Pre-warm the plate to 37°C.

  • Reaction Initiation: Add a small volume of the test compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding a large volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after adding the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[20]

Conclusion: Strategic Scaffold Selection

The choice between a pyrazine and a pyridine scaffold is a nuanced decision that depends heavily on the specific goals of the drug discovery program, including the biological target, desired ADME properties, and potential off-target liabilities.

  • Pyridine is a well-validated, weakly basic scaffold that can enhance solubility and offers a single, potent hydrogen bond acceptor.[1] Its vast historical success provides a rich knowledge base for medicinal chemists.[7] However, its basicity can sometimes be a liability (e.g., hERG interactions), and the ring itself can be metabolically susceptible.[17]

  • Pyrazine is less basic and provides two hydrogen bond acceptors, potentially offering different binding geometries and increased target affinity.[2][6] Its electron-deficient nature can improve metabolic stability compared to carbocyclic rings.[16] However, it is less prevalent in approved drugs than pyridine, suggesting a smaller historical dataset to draw upon.

Ultimately, the optimal choice is context-dependent. A thorough understanding of the structure-activity and structure-property relationships, guided by the comparative data presented here, will empower researchers to make a more informed decision, accelerating the journey toward novel therapeutics.

Scaffold_Selection Start Start: Scaffold Selection Prop_Sol Need to increase aqueous solubility? Start->Prop_Sol Prop_Hbond Target requires multiple H-bond acceptors? Prop_Sol->Prop_Hbond No Select_Pyr Consider Pyridine (weak base) Prop_Sol->Select_Pyr Yes Prop_Met Aromatic oxidation is a key metabolic liability? Prop_Hbond->Prop_Met No Select_Pyz Consider Pyrazine (less basic, 2 HBAs) Prop_Hbond->Select_Pyz Yes Prop_Met->Select_Pyr No Select_Both Evaluate Both Scaffolds (Electron-deficient) Prop_Met->Select_Both Yes

A simplified decision-making flowchart for scaffold selection.

References

A Comparative Analysis of the Biological Activities of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various pyrazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data to aid in research and development efforts.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have emerged as a promising class of compounds in oncology, demonstrating significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that control cell growth and proliferation.[1]

Data Presentation: Cytotoxicity of Pyrazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazine derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassSpecific Derivative/ComplexCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazineImidazo[1,2-a]pyrazine derivativeHep-2, MCF-7, A37511[2]
Imidazo[1,2-a]pyrazineImidazo[1,2-a]pyrazine derivativeHepG213[2]
Ligustrazine–chalcone hybridsCompound 57MDA-MB-2311.60[3]
Ligustrazine–chalcone hybridsCompound 60MDA-MB-2311.67[3]
Ligustrazine–chalcone hybridsCompound 57MCF-71.41[3]
Ligustrazine–chalcone hybridsCompound 60MCF-71.54[3]
Ligustrazine–chalketone-modified platinum (IV) complexesCompound 66A549, PANC-1, MDA-MB-231, HCT116, SGC-79010.93 - 7.29[3]
Hederagenin–pyrazineCompound 9A5493.45 ± 0.59[4]
Hederagenin–pyrazineCompound 9HepG2, MCF-73.22 - 4.48[4]
Cinnamic acid–ligustrazineCompound 34BEL-74029.400[3]
Cinnamic acid–ligustrazineCompound 34A5497.833[3]
Chalcone–pyrazineCompound 46BPH-110.4[3]
Chalcone–pyrazineCompound 46MCF-79.1[3]
Chalcone–pyrazineCompound 47PC1216.4[3]
Flavono–pyrazineComplex 91MCF-7, HOS, A549, PC-3, A2780, A2780R, Caco-2, THP-12.2–3.3[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[6][7] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as DMSO or an acidic isopropanol solution, to dissolve the formazan crystals.[2][6]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to reduce background noise.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[2]

Signaling Pathway Inhibition in Cancer

Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes like proliferation and differentiation.[1] Dysregulation of these kinase signaling pathways is a common feature of many cancers.[1] The pyrazine ring can act as a hydrogen bond acceptor, interacting with key amino acids in the ATP-binding pocket of kinases.

Another critical pathway in cancer is the NF-κB signaling pathway, which is involved in inflammation and cell survival. Some pyrazine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

anticancer_pathways cluster_kinase Kinase Signaling Pathway cluster_nfkb NF-κB Signaling Pathway Pyrazine_Kinase Pyrazine Derivative RTK Receptor Tyrosine Kinase (RTK) Pyrazine_Kinase->RTK Inhibition RAS_ERK RAS-ERK Pathway RTK->RAS_ERK Proliferation_Kinase Cell Proliferation & Survival RAS_ERK->Proliferation_Kinase Pyrazine_NFkB Pyrazine Derivative IKK IKK Complex Pyrazine_NFkB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival Gene Expression

Caption: Inhibition of Kinase and NF-κB pathways by pyrazine derivatives.

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Their mechanisms of action can include disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[2]

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Derivative ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32[8]
Triazolo[4,3-a]pyrazineCompound 2eEscherichia coli16[8]
Ligustrazine–chalcone hybridsCompound 53Micrococcus luteus31.25[3]
Ligustrazine–chalcone hybridsCompound 54Micrococcus luteus31.25[3]
Pyrazine CarboxamideCompound P1Mycobacterium tuberculosisComparable to Pyrazinamide[5]
Pyrazine CarboxamideCompound P2Candida albicansComparable to Fluconazole[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrazine derivatives in a 96-well microtiter plate containing a suitable broth medium, like Mueller-Hinton Broth.[2][4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically to a 0.5 McFarland standard.[2] This suspension is then further diluted.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[2]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) and for a suitable duration for the specific microorganism being tested.[4]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][4]

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives.

mic_workflow start Start prep_compounds Prepare 2-fold serial dilutions of pyrazine derivatives in 96-well plate start->prep_compounds inoculate Inoculate wells with bacterial suspension prep_compounds->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate plate (e.g., 37°C, 18-24h) controls->incubate read_mic Visually assess for turbidity and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity of Pyrazine Derivatives

Pyrazine derivatives have also been investigated for their anti-inflammatory properties. For instance, a paeonol derivative containing a pyrazine structure showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages at a concentration of 20 μM.[3] This indicates their potential to modulate inflammatory responses.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for a period before the experiment.

  • Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazine derivatives. Administer the compounds, typically orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume of a phlogistic agent, such as carrageenan or fresh egg albumin, into the sub-plantar region of one of the hind paws of each animal.[9]

  • Paw Volume/Diameter Measurement: Measure the paw volume or diameter using a plethysmometer or calipers at time zero (before the carrageenan injection) and then at regular intervals (e.g., every hour for 3-5 hours) post-injection.[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion

Pyrazine derivatives represent a versatile and promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the further exploration and optimization of these compounds for therapeutic applications.

References

anticancer potency of (5-Chloropyrazin-2-YL)methanamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyrazine derivatives emerging as a promising class of molecules. Their structural versatility allows for modifications that can significantly influence their biological activity. This guide provides a comparative analysis of the anticancer potency of various pyrazine analogs, with a focus on their cytotoxic effects, and impact on cell cycle progression and apoptosis. While specific comprehensive studies on (5-Chloropyrazin-2-YL)methanamine analogs are limited in publicly available research, this guide draws upon data from structurally related pyrazine derivatives to provide valuable insights into their therapeutic potential.

Comparative Anticancer Activity of Pyrazine Analogs

The following table summarizes the in vitro anticancer activity of several pyrazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values indicate the concentration of the compound required to inhibit 50% of cell growth or viability.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2- carboxylate (2-mOPP)K562 (Leukemia)MTT25[1][2]
DGG200064 (a 2-alkoxythieno[2,3-b]pyrazine derivative)HCT116 (Colon)Cell-based0.012[3]
Piperlongumine-ligustrazine derivative 43HCT116 (Colon)MTT3.19 - 8.90[4]
Chalcone-pyrazine derivative 49A549 (Lung)MTT0.13[4]
Chalcone-pyrazine derivative 49Colo-205 (Colon)MTT0.19[4]
Chalcone-pyrazine derivative 50MCF-7 (Breast)MTT0.18[4]
Chalcone-pyrazine derivative 51MCF-7 (Breast)MTT0.012[4]
Chalcone-pyrazine derivative 51A549 (Lung)MTT0.045[4]
Chalcone-pyrazine derivative 51DU-145 (Prostate)MTT0.33[4]
Curcumin-pyrazine derivative 79A549 (Lung)MTT0.60 - 2.85[4]
Curcumin-pyrazine derivative 80A549 (Lung)MTT0.60 - 2.85[4]
Curcumin-pyrazine derivative 81A549 (Lung)MTT0.60 - 2.85[4]
Flavonoid-pyrazine derivative 88HT-29 (Colon)MTT10.67[4]
Flavonoid-pyrazine derivative 89MCF-7 (Breast)MTT10.43[4]
Flavonoid-pyrazine derivative 90HT-29 (Colon)MTT10.90[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of pyrazine analogs are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazine analogs (e.g., 20-120 µM for 2-mOPP) and incubated for different time points (e.g., 24, 48, and 72 hours).[1][2]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Cancer cells are treated with the pyrazine analog at its IC50 concentration for various time points (e.g., 24, 48, and 72 hours).[1][2]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software. An increase in the sub-G1 peak is indicative of apoptosis.[1][2]

Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptosis signaling pathway.

  • Protein Extraction: Cancer cells are treated with the pyrazine analog, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Survivin).[1][2] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Identification A Cancer Cell Lines B Compound Treatment (Pyrazine Analogs) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50/GI50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Western Blot) D->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Identification of Potent Analogs G->H

Caption: Workflow for anticancer screening of pyrazine analogs.

Apoptosis Signaling Pathwaydot

G

References

Benchmarking (5-Chloropyrazin-2-yl)methanamine Against Other Kinase Inhibitor Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Chloropyrazin-2-yl)methanamine is a versatile chemical scaffold that serves as a crucial building block in the synthesis of novel kinase inhibitors.[1] Its pyrazine ring is a key feature in many clinically relevant kinase inhibitors, often acting as a hinge-binding motif.[2][3] This guide provides a comparative analysis of the kinase inhibition landscape, benchmarking a representative advanced pyrazine-based inhibitor against other well-established kinase inhibitor fragments. Due to the nature of this compound as a foundational fragment, direct, comprehensive kinase profiling data is not broadly available. Therefore, this guide utilizes data from a clinically relevant pyrazine-derivative, Gilteritinib, to illustrate the potential inhibitory profile of this chemical class. This is compared against the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib to provide a comprehensive performance context.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of Gilteritinib, a pyrazine-containing compound, against a panel of kinases, juxtaposed with the profiles of Staurosporine and Dasatinib. Data is presented as the percentage of control from KINOMEscan™ binding assays, where a lower percentage indicates a stronger binding interaction.

Kinase TargetGilteritinib (% of Control @ 100 nM)[3]Staurosporine (% of Control @ 100 nM)Dasatinib (% of Control @ 100 nM)[3]Primary Cellular Process[3]
FLT3 < 1%0.1%< 10%Hematopoiesis, cell proliferation
AXL < 1%1.1%< 1%Cell survival, proliferation, migration
ALK < 10%0.4%< 10%Neuronal development, cell proliferation
LTK < 1%0.3%< 10%Cell growth and differentiation
TRKA < 10%0.2%< 10%Neuronal survival and differentiation
ABL1 > 50%0.1%< 1%Cell cycle regulation, DNA damage response
SRC > 50%0.2%< 1%Cell adhesion, growth, and migration
NEK2 > 50%1.5%> 50%Centrosome separation, cell cycle progression
EGFR > 50%1.2%< 10%Cell growth, proliferation, and differentiation
VEGFR2 > 50%0.5%< 10%Angiogenesis

Note: Data for Staurosporine is sourced from various publicly available KINOMEscan™ datasets and represents a composite profile. A lower "% of Control" value signifies stronger binding affinity.

Experimental Protocols: Kinase Inhibition Assays

The quantitative data presented in this guide is primarily generated using competition binding assays, such as the KINOMEscan™ platform. The following is a generalized protocol for such an assay.

KINOMEscan™ Competition Binding Assay

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase.

Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed ligand beads

  • Test compound (e.g., this compound derivative)

  • Assay buffer

  • Wash buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired concentrations.

  • Assay Reaction: The DNA-tagged kinase, ligand-immobilized beads, and the test compound are combined in a multi-well plate and incubated to allow binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The kinase bound to the immobilized ligand is eluted. The amount of the DNA tag associated with the bound kinase is then quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (no compound). The results are typically expressed as the percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway relevant to pyrazine-based inhibitors and a generalized workflow for kinase inhibitor profiling.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., Pyrazine Derivative) Incubation Incubation: Kinase + Beads + Compound Compound->Incubation Kinase DNA-Tagged Kinase Panel Kinase->Incubation Beads Ligand-Immobilized Beads Beads->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data Data Analysis: % of Control Calculation qPCR->Data

Caption: Generalized workflow for a KINOMEscan™ competition binding assay.

NEK2_Pathway cluster_upstream Upstream Regulation cluster_core NEK2 Activity cluster_downstream Downstream Effects Plk1 Plk1 MST2 MST2 Plk1->MST2 P NEK2_inactive Inactive NEK2 MST2->NEK2_inactive releases PP1 PP1 PP1->NEK2_inactive dephosphorylates NEK2_active Active NEK2 NEK2_inactive->NEK2_active autophosphorylation C_Nap1 C-Nap1/ Rootletin NEK2_active->C_Nap1 P Hec1 Hec1 NEK2_active->Hec1 P Inhibitor This compound -derived Inhibitor Inhibitor->NEK2_active Inhibition Centrosome Centrosome Separation C_Nap1->Centrosome Spindle Spindle Assembly Checkpoint Hec1->Spindle

Caption: Simplified NEK2 signaling pathway and point of inhibition.

Discussion

The pyrazine scaffold, exemplified by Gilteritinib, demonstrates the potential for developing highly potent and selective kinase inhibitors. While Gilteritinib is a potent inhibitor of FLT3 and AXL, it shows minimal activity against a broader panel of kinases at the tested concentration, indicating a favorable selectivity profile.[3] This is in stark contrast to a broad-spectrum inhibitor like Staurosporine, which potently binds to a vast number of kinases, making it a useful research tool but a challenging therapeutic candidate.

Dasatinib, a multi-targeted inhibitor, displays a different inhibition pattern, potently targeting kinases such as ABL1, SRC, and AXL.[3] The development of inhibitors from fragments like this compound allows for the fine-tuning of selectivity. As this fragment is a known building block for NEK2 inhibitors, future research could focus on optimizing derivatives to achieve high potency and selectivity for NEK2, a kinase involved in centrosome separation and cell cycle control.[4][5][6] Dysregulation of NEK2 is implicated in various cancers, making it an attractive therapeutic target.[6][7]

The provided experimental workflow and signaling pathway diagrams offer a framework for understanding the process of kinase inhibitor profiling and the biological context in which these inhibitors function. For researchers in drug development, these comparisons underscore the importance of early and comprehensive kinase profiling to guide the optimization of lead compounds derived from promising fragments like this compound.

References

A Comparative Guide to Confirming the Purity of Synthesized (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of purity for synthesized pharmaceutical intermediates is a cornerstone of safe and effective drug development. For (5-Chloropyrazin-2-YL)methanamine, a key building block in various therapeutic agents, ensuring its chemical integrity is paramount. Even trace impurities can lead to undesirable side reactions, impact the stereochemistry of the final active pharmaceutical ingredient (API), or introduce toxicity.[1] This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data to aid researchers in selecting the optimal methodology for their needs.

Comparative Analysis of Purity Assessment Methods

The three most powerful and widely adopted analytical techniques for the structural elucidation and purity determination of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each method offers distinct advantages and provides complementary information, making a multi-faceted approach ideal for comprehensive purity confirmation.

Table 1: Comparison of Key Performance Characteristics for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms.[3][4]
Primary Use Quantitative purity determination, identification and quantification of non-volatile and thermally labile impurities.[2][5]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[6][7]Absolute structure confirmation, identification and quantification of major components and impurities, and stereochemistry determination.[2][3]
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Precision HighHighHigh
Information Provided Retention time, peak area (quantitative), UV-Vis spectra (with DAD).Retention time, mass spectrum (structural information), peak area (quantitative).Chemical shift, coupling constants, integration (quantitative), providing an unambiguous structural fingerprint.[4][8]
Sample Requirements Soluble in a suitable liquid mobile phase.Volatile or can be made volatile through derivatization.[9]Soluble in a deuterated solvent.
Limitations May require chromophores for UV detection; mass spectrometry coupling (LC-MS) is often needed for definitive identification.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic techniques; may not detect trace impurities below a certain threshold.

Hypothetical Impurity Profile and Quantitative Comparison

During the synthesis of this compound, several impurities can potentially form. These may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, dimerization), or residual solvents from the purification process. A robust analytical strategy should be capable of separating and quantifying these potential contaminants.

Table 2: Hypothetical Purity and Impurity Data for a Synthesized Batch

CompoundHPLC (% Area)GC-MS (% Area)¹H NMR (% Molar)
This compound 99.50 99.45 99.55
Impurity A (Starting Material)0.250.280.20
Impurity B (Dimer)0.15Not Volatile0.15
Impurity C (Isomer)0.100.120.10
Residual Solvent (Dichloromethane)Not Analyzed0.15Not Detected

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following are representative methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of purity and the separation of non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is optimized for the detection of volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dissolve 5 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Methanol).

  • Vortex to ensure complete dissolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides an unparalleled level of detail for structural confirmation and quantification without the need for a reference standard of the analyte itself.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Experimental Conditions:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (to ensure quantitative integration).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

Sample Preparation:

  • Accurately weigh 10-15 mg of the sample.

  • Dissolve in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

Visualizing the Workflow and Decision Process

To streamline the process of purity confirmation, the following diagrams illustrate the overall experimental workflow and a decision-making guide for selecting the most appropriate analytical technique.

Purity_Confirmation_Workflow Purity Confirmation Workflow for this compound cluster_synthesis Synthesis & Initial Assessment cluster_analysis Comprehensive Purity Analysis cluster_reporting Data Integration & Reporting Synthesis Synthesized Product Initial_Assessment Initial Characterization (TLC, Melting Point) Synthesis->Initial_Assessment HPLC HPLC Analysis (Quantitative Purity, Non-volatile Impurities) Initial_Assessment->HPLC Primary quantitative check GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Initial_Assessment->GCMS Check for volatiles NMR NMR Spectroscopy (Structural Confirmation, Molar Purity) Initial_Assessment->NMR Confirm structure Data_Integration Integrate Data (Purity, Impurity Profile) HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Final_Report Certificate of Analysis (CoA) Data_Integration->Final_Report

Caption: Workflow for purity confirmation.

Analytical_Method_Selection Decision Guide for Analytical Method Selection Start Goal of Analysis? Goal_Purity Quantitative Purity? Start->Goal_Purity Goal_Structure Structural Confirmation? Start->Goal_Structure Goal_Volatiles Volatile Impurities? Start->Goal_Volatiles Method_HPLC Use HPLC Goal_Purity->Method_HPLC Primary Method Method_Combined Use a Combination of Methods Goal_Purity->Method_Combined For comprehensive profile Method_NMR Use NMR Goal_Structure->Method_NMR Gold Standard Goal_Structure->Method_Combined To support findings Method_GCMS Use GC-MS Goal_Volatiles->Method_GCMS Specific for Volatiles Goal_Volatiles->Method_Combined To complete profile

Caption: Selecting the right analytical method.

Conclusion

Confirming the purity of this compound requires a rigorous and multi-faceted analytical approach. While HPLC is an excellent primary technique for quantitative purity assessment, it should be complemented by GC-MS to identify and quantify volatile impurities and residual solvents. NMR spectroscopy serves as the definitive tool for structural confirmation and can provide an orthogonal measure of molar purity. By employing these techniques in a coordinated workflow, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the subsequent drug development process.

References

A Comparative Guide to the Synthetic Routes of 5-Chloropyrazine-2-methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four distinct synthetic routes to 5-chloropyrazine-2-methanamine, a key building block in the development of various pharmaceutical agents. The following analysis presents a side-by-side evaluation of reaction pathways starting from 2,5-dichloropyrazine, methyl 5-chloropyrazine-2-carboxylate, 5-chloropyrazine-2-carbonitrile, and 5-chloropyrazine-2-carboxylic acid. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most efficient and practical synthesis strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: From 2,5-DichloropyrazineRoute B: From Methyl 5-chloropyrazine-2-carboxylateRoute C: From 5-Chloropyrazine-2-carbonitrileRoute D: From 5-Chloropyrazine-2-carboxylic acid
Starting Material Availability Commercially availableCan be synthesized from the corresponding acid or obtained commerciallyCommercially availableCommercially available
Number of Steps 3212
Overall Yield ~42%[1]~34%[1]High (estimated)Moderate (estimated)
Key Transformations SNAr, Deprotection, DecarboxylationEster Reduction, Reductive AminationNitrile ReductionAmide Formation, Amide Reduction
Reagents & Conditions Protected glycine, base, acid, heatDIBAL-H (-78 to -27 °C), NH3, reducing agentRaney Nickel, H2, NH3/MeOHSOCl2, NH3, reducing agent (e.g., BH3)
Advantages Good overall yield, well-established chemistry.Fewer steps from the ester.Potentially high-yielding and atom-economical final step.Readily available starting material.
Disadvantages Multiple protection/deprotection steps.Use of pyrophoric DIBAL-H at low temperatures, challenging purification.[1]Requires handling of hydrogen gas and pyrophoric Raney Nickel.Requires an additional step to form the amide before reduction.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Routes cluster_A Route A: From 2,5-Dichloropyrazine cluster_B Route B: From Methyl 5-chloropyrazine-2-carboxylate cluster_C Route C: From 5-Chloropyrazine-2-carbonitrile cluster_D Route D: From 5-Chloropyrazine-2-carboxylic acid A1 2,5-Dichloropyrazine A2 N-Boc-glycine adduct A1->A2 1. N-Boc-glycine, Cs2CO3 2. Acid A3 5-Chloropyrazine-2-methanamine (as Boc-protected intermediate) A2->A3 Deprotection/ Decarboxylation B1 Methyl 5-chloropyrazine-2-carboxylate B2 5-Chloropyrazine-2-carbaldehyde B1->B2 DIBAL-H B3 5-Chloropyrazine-2-methanamine B2->B3 Reductive Amination C1 5-Chloropyrazine-2-carbonitrile C2 5-Chloropyrazine-2-methanamine C1->C2 Reduction (e.g., Raney Ni, H2) D1 5-Chloropyrazine-2-carboxylic acid D2 5-Chloropyrazine-2-carboxamide D1->D2 Amide formation D3 5-Chloropyrazine-2-methanamine D2->D3 Reduction (e.g., Borane)

Caption: Overview of the four synthetic routes to 5-chloropyrazine-2-methanamine.

Experimental Protocols

Route A: From 2,5-Dichloropyrazine

This route involves a nucleophilic aromatic substitution (SNAr) reaction with a protected glycine derivative, followed by a two-step deprotection and decarboxylation sequence.

Step 1: Synthesis of the N-Boc-glycine adduct To a solution of 2,5-dichloropyrazine in a suitable solvent, a protected glycine derivative (e.g., N-Boc-glycine) and a base such as cesium carbonate are added. The reaction mixture is heated to drive the SNAr reaction.

Step 2: Deprotection and Decarboxylation The resulting adduct is then treated with a strong acid to facilitate a two-step deprotection and decarboxylation, yielding an intermediate that is subsequently protected with a Boc group.

Step 3: Final Deprotection The Boc-protected aminomethylpyrazine is then deprotected under acidic conditions to yield the final product. An overall yield of 56% over 3 steps for the Boc-protected intermediate has been reported.[1]

Route B: From Methyl 5-chloropyrazine-2-carboxylate

This two-step route proceeds via the reduction of the ester to an aldehyde, followed by reductive amination.

Step 1: Reduction of the Ester to 5-Chloropyrazine-2-carbaldehyde Methyl 5-chloropyrazine-2-carboxylate is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature (-78 °C to -27 °C). A solution of diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent is added dropwise. The reaction is carefully monitored and quenched upon completion. Purification by chromatography is often necessary to remove unreacted starting material and over-reduction products.[1] Yields for this step are reported to be in the range of 48-68%.[1]

Step 2: Reductive Amination to 5-Chloropyrazine-2-methanamine The crude 5-chloropyrazine-2-carbaldehyde is subjected to reductive amination conditions. This typically involves reaction with an ammonia source in the presence of a reducing agent. A reported subsequent reductive amination under acidic conditions gave the Boc-protected amine in 70% yield.[1]

Route C: From 5-Chloropyrazine-2-carbonitrile

This route offers a direct conversion of the nitrile to the primary amine.

Step 1: Reduction of 5-Chloropyrazine-2-carbonitrile The reduction of nitriles to primary amines is a common transformation. A typical procedure involves the catalytic hydrogenation of the nitrile using Raney Nickel as the catalyst in a solution of methanolic ammonia under a hydrogen atmosphere. The ammonia is present to suppress the formation of secondary amine by-products.

Experimental Workflow:

G A 5-Chloropyrazine-2-carbonitrile in Methanolic Ammonia B Add Raney Nickel A->B C Pressurize with H2 B->C D Stir at Room Temperature C->D E Filter Catalyst D->E F Concentrate Filtrate E->F G Purify Product F->G

Caption: Workflow for the reduction of 5-chloropyrazine-2-carbonitrile.

Route D: From 5-Chloropyrazine-2-carboxylic acid

This two-step route involves the formation of a carboxamide followed by its reduction.

Step 1: Synthesis of 5-Chloropyrazine-2-carboxamide 5-Chloropyrazine-2-carboxylic acid can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form 5-chloropyrazine-2-carboxamide.

Step 2: Reduction of 5-Chloropyrazine-2-carboxamide The resulting amide can be reduced to the target amine using a suitable reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), are effective for this transformation.[2] The reaction is typically carried out in an anhydrous ethereal solvent like THF.

Logical Relationship of Amide Reduction:

G A 5-Chloropyrazine-2-carboxamide C Amine-Borane Complex A->C B Borane Reagent (e.g., BH3-THF) B->C D Acidic Workup C->D E 5-Chloropyrazine-2-methanamine D->E

Caption: Key steps in the borane reduction of the carboxamide.

Summary of Quantitative Data

Route A: From 2,5-Dichloropyrazine (for Boc-protected intermediate) [1]

StepReactionReagentsTemperatureTimeYield
1-3Overall Sequence2,5-Dichloropyrazine, N-Boc-glycine, Cs2CO3, Acid, Boc2ORT to 80 °C~10 h56%

Route B: From Methyl 5-chloropyrazine-2-carboxylate (for Boc-protected amine) [1]

StepReactionReagentsTemperatureTimeYield
1Ester ReductionDIBAL-H-27 °C2.5 h48%
2Reductive AminationBoc-NH2, AcidNot specifiedNot specified70%
Overall ~34%

Note: Data for the direct synthesis of the unprotected amine was not fully available in the reviewed literature, hence the data for the Boc-protected intermediate is presented. Overall yields are calculated from the reported step-wise yields. Data for Routes C and D are more qualitative based on established chemical transformations, as specific yield data for the target molecule was not found in the initial search. Researchers should expect to optimize these routes for their specific applications.

References

Cross-Validation of Pyrazine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazine compounds against other heterocyclic alternatives, supported by experimental data. It delves into their biological activities, analytical validation, and includes detailed experimental protocols to ensure reproducibility.

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry and food science.[1][2] Their versatile biological activities, ranging from anticancer and antimicrobial to central nervous system (CNS) modulation, make them a crucial scaffold in drug discovery.[3][4][5] This guide offers a cross-validation of experimental data for pyrazine compounds, presenting a comparative analysis to aid in research and development.

Comparative Biological Activity: Pyrazine vs. Pyridine Derivatives

Pyrazine and pyridine derivatives have both demonstrated considerable potential as therapeutic agents.[3] A comparative analysis of their biological activities reveals distinct profiles in anticancer, antimicrobial, and CNS applications.

Anticancer Activity

Both pyrazine and pyridine derivatives are recognized for their potential as anticancer agents, primarily due to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[3] The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, where lower values indicate greater potency.[3]

Table 1: Comparative Anticancer Activity (IC50 in µM) [3]

Compound ClassDerivative/AlkaloidCancer Cell LineIC50 (µM)
Pyrazine Derivative AMCF-7 (Breast)5.2
Derivative BHCT116 (Colon)8.1
Pyridine Derivative CMCF-7 (Breast)7.8
Derivative DHCT116 (Colon)6.5
Antimicrobial Activity

Pyrazine and pyridine derivatives have also been explored for their antimicrobial properties against a variety of bacteria and fungi.[3] The minimum inhibitory concentration (MIC) is a key metric used to evaluate their effectiveness, with lower MIC values signifying stronger antimicrobial activity.[3]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) [3]

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)
Pyrazine Derivative EStaphylococcus aureus12.5
Derivative FEscherichia coli25
Pyridine Derivative GStaphylococcus aureus15
Derivative HEscherichia coli20
Central Nervous System (CNS) Activity

While both classes of compounds show promise, pyridine derivatives currently have a more established and quantitatively characterized profile in the realm of CNS activity.[3] These effects are often mediated through interactions with neurotransmitter receptors and enzymes.[3]

Analytical Validation of Pyrazine Compounds

The accurate detection and quantification of pyrazine compounds are crucial for both research and industrial applications. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed analytical technique.[6]

Table 3: Performance of Analytical Methods for Pyrazine Analysis

Performance ParameterMethod 1 (HS-SPME-GC-MS/MS)Method 2 (HS-SPME-GC-MS)Method 3 (MHS-SPME-arrow-GC-MS)
Analyte(s) Various Pyrazines2-ethyl-5-methyl-pyrazine & othersVarious Pyrazines
Matrix Perilla Seed OilGreen TeaRapeseed Oil
Linearity (r²) Not Specified0.981–0.999Not Specified
Limit of Detection (LOD) 0.07–22.22 ng/g0.005–0.04 µg/mL2–60 ng/g
Limit of Quantification (LOQ) Not Specified0.005–0.04 µg/mL6–180 ng/g
Accuracy (Recovery %) 94.6–107.92%79.08–99.17%91.6–109.2%
Precision (RSD %) < 9.76% (Interday)3.12–10.37% (CV%)< 16% (Intra- and Inter-day)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Determination of IC50 (Anticancer Activity)[3]
  • Cell Culture : Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment : Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the pyrazine or pyridine derivatives.

  • MTT Assay : After a 48-hour incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Data Analysis : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.[3]

Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis[8]
  • Sample Preparation : Place the sample (e.g., food, biological fluid) into a headspace vial. For solid samples, an appropriate amount of deionized water may be added.

  • Equilibration : Seal the vial and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile pyrazines to equilibrate in the headspace.

  • Extraction : Expose the SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of the pyrazines.

  • Desorption and Analysis : Retract the fiber and insert it into the injection port of a gas chromatograph for thermal desorption and subsequent analysis by GC-MS.

Visualizing Molecular Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

NRF2_ARE_Pathway Pyrazines Pyrazine Compounds NRF2 NRF2 Pyrazines->NRF2 activate Oxidative_Stress Oxidative Stress Oxidative_Stress->NRF2 activate KEAP1 KEAP1 NRF2->KEAP1 dissociates from ARE ARE (Antioxidant Response Element) NRF2->ARE binds to Cellular_Defense Cellular Defense (e.g., Antioxidant Genes) ARE->Cellular_Defense promotes transcription of

Caption: NRF2/ARE signaling pathway activation by pyrazine compounds.

Pyrazine_Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Food Sample HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME LLE Liquid-Liquid Extraction (LLE) Sample->LLE UAE Ultrasound-Assisted Extraction (UAE) Sample->UAE GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS LLE->GC_MS UAE->GC_MS Quantification Quantification GC_MS->Quantification

Caption: General workflow for pyrazine extraction and analysis.[7]

References

Comparative Evaluation of (5-Chloropyrazin-2-YL)methanamine and Related Derivatives in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Recent studies have highlighted the antimicrobial properties of various pyrazine derivatives.[1] A series of chloropyrazine conjugated compounds, for instance, have demonstrated significant activity against a range of pathogens, suggesting the potential of this chemical class as a source of new antimicrobial agents.[1]

Performance Comparison of Chloropyrazine Derivatives

To provide a quantitative comparison, this section summarizes the Minimum Inhibitory Concentration (MIC) values of various chloropyrazine derivatives against a panel of bacterial and fungal strains. The data is compiled from published research and presented alongside standard antibiotics for reference.

Compound/DrugS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)A. niger (MTCC 281)Reference
Chloropyrazine-Tethered Pyrimidine Hybrid (Compound 31) 45.37 µM>200 µM>200 µM45.37 µM45.37 µM[2]
Chloropyrazine-Tethered Pyrimidine Hybrid (Compound 25) 48.67 µM>200 µM>200 µM>200 µM>200 µM[2]
Chloropyrazine-Tethered Pyrimidine Hybrid (Compound 23) 53.03 µM>200 µM>200 µM>200 µM>200 µM[2]
Ciprofloxacin 145.71 µM----[2]
Fluconazole ---85.21 µM81.63 µM[2]

Note: The above data is for chloropyrazine-tethered pyrimidine hybrids, which are structurally related to (5-Chloropyrazin-2-YL)methanamine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity of pyrazine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates.

    • Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared microbial suspension.

    • The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Agar Plates:

    • A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • The surface of the agar is uniformly inoculated with the microbial suspension (adjusted to 0.5 McFarland standard).

  • Well Creation and Compound Application:

    • Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.

    • A fixed volume of the test compound solution at a known concentration is added to each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.

  • Incubation and Measurement:

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

Visualizing Experimental Processes and Potential Mechanisms

To better illustrate the experimental workflow and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Data Analysis Data Analysis Incubation->Data Analysis MIC Determination MIC Determination Data Analysis->MIC Determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway Chloropyrazine Derivative Chloropyrazine Derivative Bacterial Cell Bacterial Cell Chloropyrazine Derivative->Bacterial Cell Enters Target Enzyme Target Enzyme Chloropyrazine Derivative->Target Enzyme Binds to Essential Metabolic Pathway Essential Metabolic Pathway Target Enzyme->Essential Metabolic Pathway Catalyzes Inhibition of Growth Inhibition of Growth Target Enzyme->Inhibition of Growth Inhibition

Caption: Hypothetical Mechanism of Action of a Chloropyrazine Derivative.

References

Safety Operating Guide

Proper Disposal of (5-Chloropyrazin-2-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for (5-Chloropyrazin-2-YL)methanamine and its salts, focusing on immediate safety and logistical considerations.

This compound is a chlorinated organic compound containing an amine functional group. Due to its chemical nature, it requires disposal as hazardous waste. Improper disposal, such as discharge into the sanitary sewer, is prohibited for chlorinated hydrocarbons as they can be harmful to the environment and are not effectively treated by standard wastewater systems.[1][2]

Immediate Safety and Handling for Disposal

Before proceeding with disposal, it is crucial to handle this compound with care. Always consult the specific Safety Data Sheet (SDS) for the compound.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses.[3]

  • Lab Coat: A standard lab coat is necessary to protect clothing.

In the event of a spill, avoid generating dust. For dry spills, use dry clean-up procedures. The collected residue should be placed in a sealed, labeled container for disposal.[4] For liquid spills, absorb the material with inert absorbents and collect it for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in strict accordance with institutional and local regulations. The following is a general procedural guide based on best practices for hazardous chemical waste.

  • Characterize the Waste: Determine the physical state (solid or liquid) of the this compound waste. Identify if it is mixed with any other solvents or reagents, as this may affect the disposal route.

  • Segregate the Waste: It is critical to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[5] Do not mix with incompatible substances such as acids and oxidizing agents.

  • Containerize Properly:

    • Use a dedicated and compatible waste container, clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name: "this compound," and specify any other components in the waste mixture.

    • Ensure the container is tightly sealed to prevent leaks or the release of vapors.[5]

  • Store Safely:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be cool, well-ventilated, and away from direct sunlight and heat sources.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[5][6]

    • Never attempt to dispose of this compound down the drain or in the regular trash.[5]

Empty containers that held this compound must also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

Quantitative Data Summary

At present, there is no specific quantitative data available from the search results regarding disposal limits for this compound. The general principle for chlorinated hydrocarbons is that they are forbidden from sink/sewer disposal in any concentration.[1]

ParameterValueSource
Sink/Sewer DisposalProhibited[1]
Recommended Disposal MethodIncineration by a licensed disposal company[7][8]

Experimental Protocols

The search results did not contain specific experimental protocols for the disposal of this compound. The standard procedure is to classify it as hazardous waste and have it managed by a professional disposal service. Some general chemical treatment methods for amine and chlorinated compounds exist but are not recommended to be performed by individuals without specific training and institutional approval. For instance, some aromatic amines can be degraded by acidified potassium permanganate[9], and high-temperature incineration is a common method for chlorinated organic residues.[10] However, these are industrial-scale or specialized lab procedures and not intended for general laboratory practice.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste characterize Characterize Waste (Solid/Liquid, Pure/Mixture) start->characterize is_mixed Is the waste mixed with other hazardous chemicals? characterize->is_mixed segregate Segregate from incompatible waste streams (e.g., acids) is_mixed->segregate Yes containerize Containerize in a labeled, compatible container is_mixed->containerize No segregate->containerize store Store in a designated satellite accumulation area containerize->store contact_ehs Contact EHS or licensed waste contractor for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (5-Chloropyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Chloropyrazin-2-YL)methanamine

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1060814-53-0), a key intermediate in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The recommended PPE is detailed below.[1][2][3]

Protection Type Specific Equipment Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after.[1][2]
Body Protection A complete chemical-resistant suit or a lab coat with long sleeves.Protects the skin from accidental contact and contamination.[1][2]
Respiratory Protection A NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.Necessary when handling the solid form to avoid inhalation of dust, which can cause respiratory irritation.[1]

Operational Protocols

Strict adherence to the following protocols is essential for the safe handling and disposal of this compound.

General Handling Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure proper ventilation (fume hood) prep2->prep3 handle1 Weigh the required amount in a designated area prep3->handle1 handle2 Perform the experiment within the fume hood handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly dispose of waste post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: General workflow for handling this compound.

Spill Response Protocol

In the event of a spill, the following steps should be taken immediately to mitigate exposure and contamination.

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[1]

  • Don PPE : Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and a protective suit.[1][2]

  • Contain the Spill : For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][2]

  • Decontaminate : Clean the spill area thoroughly with soap and plenty of water.[1]

  • Dispose of Waste : All contaminated materials, including cleaning materials and PPE, must be disposed of as hazardous waste.[1]

The logical flow of the spill response is illustrated in the diagram below.

spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain and Collect Spilled Material ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report start Generate Waste (Unused product, contaminated materials) collect Collect waste in a labeled, sealed container start->collect store Store waste in a designated, secure area collect->store contact Contact a licensed waste disposal service store->contact transport Arrange for professional transport and disposal contact->transport end Disposal in accordance with regulations transport->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloropyrazin-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Chloropyrazin-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.